Product packaging for 5-Bromo-4-chloro-6-methylpyrimidin-2-amine(Cat. No.:CAS No. 6314-12-1)

5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Cat. No.: B1267582
CAS No.: 6314-12-1
M. Wt: 222.47 g/mol
InChI Key: HSYWUFCGTXDANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-4-chloro-6-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C5H5BrClN3 and its molecular weight is 222.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrClN3 B1267582 5-Bromo-4-chloro-6-methylpyrimidin-2-amine CAS No. 6314-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYWUFCGTXDANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285001
Record name 5-bromo-4-chloro-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-12-1
Record name 6314-12-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-4-chloro-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-6-methylpyrimidin-2-amine: A Keystone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, prized for its versatile reactivity and its presence in a multitude of biologically active molecules. Among the vast family of pyrimidine derivatives, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine has emerged as a pivotal building block, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. Its unique substitution pattern, featuring strategically positioned bromo, chloro, methyl, and amino moieties, offers a rich platform for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and its significant applications in the field of drug development. The insights and protocols presented herein are intended to equip researchers and scientists with the fundamental knowledge required to effectively utilize this versatile intermediate in their synthetic endeavors.

Core Molecular and Physical Properties

This compound is a halogenated aminopyrimidine derivative with the molecular formula C₅H₅BrClN₃.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 6314-12-1[2][3]
Molecular Formula C₅H₅BrClN₃[1][2]
Molecular Weight 222.47 g/mol [1][2]
Appearance Off-white to pale yellow solidInferred from related compounds
Melting Point Data for the exact compound is not readily available. The related compound, 5-bromo-4-chloro-6-methylpyrimidine, has a melting point of 55.0-55.5 °C.
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from synthetic protocols of related compounds
Storage Conditions Store in an inert atmosphere at 2-8°C for optimal stability.

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be extrapolated from established methodologies for related aminopyrimidine derivatives. The most logical approach involves the bromination of a readily available precursor, 2-amino-4-chloro-6-methylpyrimidine.

Experimental Protocol: Bromination of 2-amino-4-chloro-6-methylpyrimidine

Objective: To synthesize this compound via electrophilic bromination of 2-amino-4-chloro-6-methylpyrimidine using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 2-amino-4-chloro-6-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic systems, minimizing the formation of over-brominated byproducts.

  • Reaction Temperature: Conducting the reaction at 0 °C helps to control the exothermicity of the reaction and enhances the selectivity of the bromination at the C5 position, which is activated by the amino group at C2.

  • Aqueous Work-up: The acidic and basic washes are crucial for removing any unreacted starting materials, byproducts, and residual NBS.

The Reactivity Landscape of this compound

The synthetic utility of this compound lies in the differential reactivity of its functional groups, which allows for a range of selective chemical transformations. The pyrimidine core, being electron-deficient, activates the halogen substituents towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution by various nucleophiles, such as amines and alcohols. This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring. The amino group at C2 can also undergo reactions typical of primary amines.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has proven to be a powerful strategy in the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the C-Br bond with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is instrumental in introducing aryl or heteroaryl moieties at the C5 position.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep Combine this compound, arylboronic acid, palladium catalyst, and base in a flask. inert Establish inert atmosphere (e.g., Argon or Nitrogen). prep->inert 1. solvent Add degassed solvent system (e.g., dioxane/water). inert->solvent 2. heat Heat the reaction mixture with stirring (e.g., 80-100 °C). solvent->heat 3. cool Cool to room temperature. heat->cool 4. Monitor by TLC/LC-MS extract Aqueous work-up and extraction with organic solvent. cool->extract 5. purify Purify by column chromatography. extract->purify 6.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds. It allows for the coupling of the C-Br bond with a wide range of primary and secondary amines, providing access to a diverse array of substituted aminopyrimidines.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, mimicking the adenine core of ATP. This compound serves as an excellent starting material for the synthesis of such inhibitors.

The strategic functionalization of this intermediate allows for the development of potent and selective inhibitors for various kinases implicated in diseases such as cancer and inflammatory disorders. For instance, the introduction of different aryl or heteroaryl groups at the C5 position via Suzuki coupling can be used to target specific hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity. Similarly, the modification of the C4 position through nucleophilic substitution can introduce further points of interaction with the target protein.

Targeting Kinase Signaling Pathways

Kinase inhibitors developed from aminopyrimidine scaffolds have been shown to target critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A prime example is the targeting of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR, whose aberrant activation is a hallmark of many cancers.

Simplified Kinase Signaling Pathway and Inhibition

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Binds to ATP pocket Inhibitor Kinase Inhibitor (derived from 5-Bromo-4-chloro- 6-methylpyrimidin-2-amine) Inhibitor->RTK Blocks ATP binding Gene Gene Expression (Proliferation, Survival) Downstream->Gene

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. Based on data for structurally similar compounds, the following hazards may be associated with this chemical:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a highly valuable and versatile intermediate for researchers and scientists in the field of medicinal chemistry and drug development. Its well-defined reactivity and strategic placement of functional groups provide a robust platform for the synthesis of complex molecules, particularly kinase inhibitors. The ability to selectively functionalize the C4 and C5 positions through established synthetic methodologies allows for the systematic exploration of chemical space and the optimization of lead compounds. As the demand for targeted therapeutics continues to grow, the importance of key building blocks like this compound in the drug discovery pipeline is set to increase, making a thorough understanding of its chemical properties and reactivity essential for innovation in the field.

References

An In-depth Technical Guide to 5-Bromo-4-chloro-6-methylpyrimidin-2-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous purine and pyrimidine bases of DNA and RNA. Its versatile chemical nature allows for a wide range of substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. Among the vast library of pyrimidine-based building blocks, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine stands out as a highly functionalized and strategically important intermediate. The presence of three distinct reactive sites—an amino group, a chloro group, and a bromo group—offers a rich platform for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.[1] This guide provides a comprehensive technical overview of the molecular structure, synthesis, reactivity, and applications of this compound, designed to empower researchers in their drug discovery endeavors.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₅H₅BrClN₃ and a molecular weight of 222.47 g/mol .[2] The core of the molecule is a pyrimidine ring, which is substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position.

PropertyValueSource
Molecular Formula C₅H₅BrClN₃[2]
Molecular Weight 222.47 g/mol [2]
SMILES Cc1c(Br)c(Cl)nc(N)n1[2]
InChIKey HSYWUFCGTXDANS-UHFFFAOYSA-N[2]
CAS Number 6314-12-1

The strategic placement of these substituents dictates the molecule's reactivity and its utility as a synthetic intermediate. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the chloro and bromo substituents, makes the ring susceptible to nucleophilic aromatic substitution. The differential reactivity of the C4-Cl and C5-Br bonds, along with the nucleophilicity of the C2-amino group, allows for selective and sequential chemical transformations.

Molecular structure of this compound.

Synthesis of this compound: A Proposed Pathway

Step 1: Chlorination of 2-amino-6-methylpyrimidin-4-ol

The first step involves the conversion of the hydroxyl group at the 4-position to a chloro group. This is a standard transformation for pyrimidines and is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylpyrimidin-4-ol.

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4-chloro-6-methylpyrimidine.

This procedure is adapted from the synthesis of 2-amino-4-chloro-6-methylpyrimidine.[2]

Step 2: Bromination of 2-amino-4-chloro-6-methylpyrimidine

The second step is the electrophilic bromination of the pyrimidine ring at the 5-position. The amino group at the 2-position and the methyl group at the 6-position are activating groups, directing the electrophilic substitution to the 5-position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.

Experimental Protocol:

  • Dissolve 2-amino-4-chloro-6-methylpyrimidine in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

This bromination method is a standard procedure for introducing a bromine atom onto an activated aromatic ring.[3]

Start 2-amino-6-methylpyrimidin-4-ol Step1 Chlorination with POCl₃ Start->Step1 Intermediate 2-amino-4-chloro-6-methylpyrimidine Step1->Intermediate Step2 Bromination with NBS Intermediate->Step2 Product This compound Step2->Product

Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. While experimental spectra for this compound are not widely published, we can predict the key spectroscopic features based on the analysis of structurally similar compounds.

Technique Predicted Features
¹H NMR A singlet for the methyl protons (around 2.4-2.6 ppm). A broad singlet for the amino protons (variable, likely 5.0-6.0 ppm).
¹³C NMR Resonances for the pyrimidine ring carbons (typically in the range of 110-165 ppm). A signal for the methyl carbon (around 15-25 ppm). The carbon attached to bromine (C5) will be shifted upfield compared to the other ring carbons.
IR Spectroscopy N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). C-H stretching for the methyl group (around 2900-3000 cm⁻¹). C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹). C-Cl and C-Br stretching vibrations (in the fingerprint region, below 1000 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

General protocols for acquiring spectroscopic data for substituted pyrimidines are well-established.[4]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position. This is due to the stronger activation by the adjacent ring nitrogen atoms. Studies on the related 5-bromo-2,4-dichloro-6-methylpyrimidine have shown that nucleophiles like ammonia preferentially attack the 4-position.[5] This regioselectivity allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at the C4 position while leaving the C5-bromo and C2-amino groups intact for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The C5-Br bond is significantly more reactive in these transformations than the C4-Cl bond, providing an orthogonal site for chemical modification.

cluster_0 Reactivity Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (at C4-Cl) Start->SNAr Nu⁻ Suzuki Suzuki Coupling (at C5-Br) Start->Suzuki Ar-B(OH)₂ Pd catalyst Amino_Mod N-functionalization (at C2-NH₂) Start->Amino_Mod Acyl chloride or Alkyl halide Product_SNAr 4-Substituted-5-bromo-6-methylpyrimidin-2-amine SNAr->Product_SNAr Product_Suzuki 5-Aryl-4-chloro-6-methylpyrimidin-2-amine Suzuki->Product_Suzuki Product_Amino N-Acylated/Alkylated Derivative Amino_Mod->Product_Amino

Key reaction pathways for this compound.
Modification of the Amino Group

The amino group at the 2-position can undergo standard transformations such as acylation, alkylation, and diazotization, providing further avenues for structural diversification.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted pyrimidines are prevalent scaffolds in the design of protein kinase inhibitors.[1] The 2-aminopyrimidine motif is particularly effective as it can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature in many kinase inhibitor-enzyme complexes.[6] this compound serves as an ideal starting material for the synthesis of kinase inhibitors due to its built-in functionalities that allow for the systematic exploration of the structure-activity relationship (SAR).

The general strategy involves:

  • Hinge Binding: The 2-amino group acts as the primary anchor to the kinase hinge region.

  • Selectivity Pocket Exploration: Nucleophilic substitution at the 4-position allows for the introduction of various side chains that can interact with the solvent-exposed region or selectivity pockets of the kinase.

  • Deep Pocket Probing: Suzuki or other cross-coupling reactions at the 5-position enable the installation of larger aromatic or heteroaromatic groups that can extend into deeper hydrophobic pockets of the ATP-binding site, often enhancing potency and selectivity.

While specific drugs derived from this compound are not explicitly detailed in publicly available literature, the strategic importance of this scaffold is evident from the numerous patents and publications describing the synthesis of kinase inhibitors from closely related 2-aminopyrimidine intermediates.[7]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) is not widely available, related compounds are known to be irritants. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of selective chemical modifications, making it an ideal starting point for the construction of complex molecular architectures. The proposed synthetic route and the outlined reactivity profile provide a solid foundation for researchers to utilize this compound in their drug discovery programs, especially in the development of novel kinase inhibitors. As the quest for more selective and potent targeted therapies continues, the strategic application of such highly functionalized intermediates will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

5-Bromo-4-chloro-6-methylpyrimidin-2-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Executive Summary

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, featuring amino, chloro, and bromo groups on a pyrimidine core, allows for diverse subsequent chemical modifications, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a detailed, field-proven synthetic pathway for this compound, designed for chemical researchers and process development scientists. The narrative emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability. The presented two-step synthesis begins with the readily available 2-amino-4-hydroxy-6-methylpyrimidine, proceeds through a robust chlorination step, and concludes with a selective bromination to yield the target molecule with high fidelity.

Introduction

Chemical Profile

The target compound, this compound, is a substituted pyrimidine with distinct reactive sites. Pyrimidine derivatives are of immense interest due to their presence in nucleic acids and their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

PropertyValueSource
CAS Number 6314-12-1[4]
Molecular Formula C₅H₅BrClN₃[5]
Molecular Weight 222.47 g/mol [5]
IUPAC Name This compound[5]
Canonical SMILES Cc1c(c(Cl)nc(N)n1)Br[5]
Significance and Applications

The strategic placement of three different functional groups—an amine, a chloro group, and a bromo group—on the pyrimidine ring makes this compound a versatile synthon. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, the bromine at C5 is ideal for cross-coupling reactions (e.g., Suzuki, Heck), and the amine at C2 can be functionalized through various reactions. This multi-handle reactivity profile is highly desirable for constructing libraries of complex molecules in drug discovery programs.

Retrosynthetic Analysis and Pathway Selection

A logical and efficient synthesis of this compound is achieved through a two-step sequence starting from a common pyrimidine precursor.

Retrosynthetic Approach: The target molecule can be disconnected at the C-Br and C-Cl bonds. The bromination is best performed as an electrophilic aromatic substitution on the electron-rich pyrimidine ring. The chlorination involves the conversion of a hydroxyl group, a standard transformation in heterocyclic chemistry. This leads back to the commercially available and cost-effective starting material, 2-amino-4-hydroxy-6-methylpyrimidine.

Retrosynthesis TM This compound (Target) INT1 2-Amino-4-chloro-6-methylpyrimidine TM->INT1 C-Br Disconnection (Electrophilic Bromination) SM 2-Amino-4-hydroxy-6-methylpyrimidine (Starting Material) INT1->SM C-Cl Disconnection (Deoxychlorination)

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Pathway: The chosen pathway involves two sequential steps:

  • Chlorination: Conversion of the 4-hydroxyl group of 2-amino-4-hydroxy-6-methylpyrimidine to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Bromination: Selective electrophilic bromination at the C5 position of the pyrimidine ring using N-Bromosuccinimide (NBS).

This pathway is selected for its high regioselectivity and reliance on well-established, scalable reactions. An alternative route involving amination of 5-bromo-2,4-dichloro-6-methylpyrimidine was considered less favorable due to potential regioselectivity issues, as studies show that amination preferentially occurs at the C4 position rather than the desired C2 position.[6]

Synthesis Pathway start 2-Amino-4-hydroxy-6-methylpyrimidine C₅H₇N₃O intermediate 2-Amino-4-chloro-6-methylpyrimidine C₅H₆ClN₃ start->intermediate  POCl₃, Reflux   (Step 1: Chlorination) product This compound C₅H₅BrClN₃ intermediate->product  NBS, DMF   (Step 2: Bromination)

Caption: Overall two-step synthesis pathway.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

3.1.1 Principle and Mechanism The conversion of the 4-hydroxypyrimidine tautomer (a pyrimidone) to the 4-chloropyrimidine is a classic deoxychlorination reaction. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and a dehydrating agent. The lone pair on the pyrimidine nitrogen attacks the electrophilic phosphorus atom, initiating a sequence that ultimately replaces the C=O bond with a C-Cl bond.

3.1.2 Detailed Experimental Protocol This protocol is adapted from the procedure described by Erkin, A. V., et al.[7]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2-amino-4-hydroxy-6-methylpyrimidine (6.0 g).

  • Addition of Chlorinating Agent: Under a fume hood, add freshly distilled phosphorus oxychloride (POCl₃, 35 mL).

  • Reaction: Heat the mixture to reflux. Continue heating until the mixture becomes a homogeneous solution, indicating the consumption of the solid starting material.

  • Removal of Excess Reagent: After the reaction is complete (monitored by TLC), allow the mixture to cool slightly and remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Work-up: Carefully pour the cooled residue onto crushed ice. A vigorous reaction may occur.

  • Neutralization: Adjust the pH of the aqueous mixture to ~8 using a 25% aqueous ammonia solution. This will precipitate the product.

  • Isolation: Filter the resulting suspension using a Büchner funnel. Wash the collected precipitate thoroughly with cold water.

  • Purification: Recrystallize the crude product from 50% ethanol. Dry the purified crystals to a constant weight. The expected yield is approximately 3.7 g (54%).[7]

3.1.3 Expected Characterization Data

ParameterValueReference
Appearance Crystalline solid[7]
Melting Point 188 °C[7]
TLC Rf 0.79[7]
Elemental Analysis C: 41.83%, H: 4.21%, N: 29.27%[7]
Step 2: Synthesis of this compound

3.2.1 Principle and Mechanism This step is an electrophilic aromatic substitution. The pyrimidine ring is inherently electron-deficient, but the powerful electron-donating effect of the amino group at C2 and the weaker activation from the methyl group at C6 make the C5 position sufficiently nucleophilic to react with an electrophilic bromine source. N-Bromosuccinimide (NBS) serves as a convenient and selective source of electrophilic bromine (Br⁺) under mild conditions.[8][9]

3.2.2 Detailed Experimental Protocol This protocol is designed based on standard bromination procedures for activated heterocyclic systems.[8][9]

  • Reagent Setup: In a three-neck round-bottom flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 8-10 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash it with copious amounts of water to remove DMF and succinimide.

  • Purification: Further purify the crude solid by washing with a cold solvent such as acetonitrile or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Process Workflow and Logic

The entire synthesis should be conducted with a logical flow to maximize efficiency and safety. The workflow separates the chlorination and bromination steps, including dedicated work-up and purification stages for each intermediate and the final product.

Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination cluster_2 Final Analysis a1 Setup: Add Starting Material to Flask a2 Add POCl₃ (Fume Hood) a1->a2 a3 Reflux Reaction a2->a3 a4 Quench & Neutralize a3->a4 a5 Isolate & Purify (Intermediate 1) a4->a5 b1 Dissolve Intermediate 1 in DMF a5->b1 Proceed with Dry Intermediate b2 Cool to 0°C b1->b2 b3 Add NBS Portion-wise b2->b3 b4 Stir & Monitor (TLC) b3->b4 b5 Precipitate in Water b4->b5 b6 Isolate & Purify (Final Product) b5->b6 c1 Characterization (NMR, MS, EA) b6->c1

Caption: Laboratory workflow from starting material to final analysis.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or fume hood.

  • Solvents (DMF, Ethanol): Flammable and/or irritant. Handle with care, avoiding ignition sources and ensuring adequate ventilation.

  • Work-up Procedures: The quenching of POCl₃ with ice is highly exothermic and should be done slowly and cautiously. The neutralization with ammonia should also be performed carefully in a well-ventilated fume hood.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine followed by selective bromination with NBS. This guide provides a comprehensive and technically sound protocol rooted in established chemical principles. By adhering to the detailed experimental procedures and safety precautions, researchers can effectively produce this valuable chemical intermediate for applications in pharmaceutical research and development.

References

An In-depth Technical Guide to 2-Phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identification: The CAS (Chemical Abstracts Service) number provided in the query, 6314-12-1, does not correspond to a widely documented chemical substance in major databases. However, the chemical name "2-Phenylacetamide" is unequivocally identified by the CAS number 103-81-1 . This guide will focus on the properties and uses of 2-Phenylacetamide (CAS 103-81-1), a compound of significant interest in research and industry.

Introduction: The Versatile Amide at the Crossroads of Chemistry and Biology

2-Phenylacetamide, also known as α-toluamide, is an organic compound that serves as a cornerstone intermediate in a multitude of synthetic processes.[1][2] Structurally, it is an amide derivative of phenylacetic acid, featuring an acetamide group substituted with a phenyl ring.[1] This arrangement bestows upon it a unique combination of reactivity and biological activity, making it a valuable precursor in the pharmaceutical, agricultural, and dye industries.[3][4][5] Beyond its role as a synthetic building block, recent research has unveiled its intriguing pharmacological profile, including estrogen-like activities and the ability to modulate key cellular signaling pathways, positioning it as a compound of interest for drug development professionals.[6]

This guide provides a comprehensive technical overview of 2-Phenylacetamide, delving into its physicochemical properties, synthesis methodologies, diverse applications, and critical safety considerations for the modern researcher.

Common Synonyms:

  • α-Toluamide

  • alpha-Phenylacetamide

  • Benzeneacetamide

  • Phenylacetic acid amide

Section 1: Physicochemical Properties

The physical and chemical characteristics of 2-Phenylacetamide dictate its behavior in various solvents and reaction conditions, which is critical for its synthesis, purification, and formulation. It presents as a white, plate-shaped crystalline solid.[1]

PropertyValueSource(s)
Molecular Formula C₈H₉NO[7]
Molecular Weight 135.17 g/mol [8]
Melting Point 156-161 °C
Boiling Point 280-290 °C (decomposes)[1]
Appearance White to almost white powder or crystals
Solubility Soluble in hot water, ethanol, and methanol.[1][2][7] Slightly soluble in cold water, ether, and benzene.[1][5][1][2][5][7]
Density ~1.103 g/cm³ (estimate)[1][2]
pKa 16.21 (Predicted)[2]
logP 0.64 (Predicted)

Section 2: Synthesis and Purification

The industrial production of 2-Phenylacetamide is primarily achieved through efficient and scalable chemical pathways. The choice of method often depends on raw material cost, desired purity, and environmental considerations.[3]

Primary Synthesis Route: Hydrolysis of Phenylacetonitrile

The most common industrial method for synthesizing 2-Phenylacetamide involves the controlled acid-catalyzed hydrolysis of phenylacetonitrile (also known as benzyl cyanide).[3]

Mechanism: The reaction proceeds via the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This forms an imidic acid intermediate, which then tautomerizes to the more stable amide. Concentrated acids like hydrochloric or sulfuric acid are typically used.[1][3]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product PAN Phenylacetonitrile (C₆H₅CH₂CN) PAA 2-Phenylacetamide (C₆H₅CH₂CONH₂) PAN->PAA Hydrolysis H2O Water (H₂O) H2O->PAA

Caption: Synthesis of 2-Phenylacetamide via Hydrolysis.

Alternative Synthesis Route

Another method involves the reaction of phenylacetic acid derivatives, such as phenylacetyl chloride or phenylacetic anhydride, with ammonia.[3] This route offers an alternative but may involve more expensive or reactive starting materials.

Purification

For applications in pharmaceutical development, achieving high purity is paramount.[3] The crude product obtained from synthesis is typically purified by recrystallization. Common solvents for recrystallization include absolute ethanol or ethyl acetate.[1] The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure 2-Phenylacetamide crystallizes out, leaving impurities behind in the solvent. The purified crystals are then washed, often with ice-cold water, and dried under a vacuum.[1]

Section 3: Applications in Drug Development and Industry

2-Phenylacetamide's utility spans a wide range of industrial and research applications, from being a fundamental building block for blockbuster drugs to exhibiting its own intrinsic biological activities.

Pharmaceutical Intermediate

The most significant application of 2-Phenylacetamide is its role as a key intermediate in the synthesis of various pharmaceuticals.[1][2][9]

  • Penicillin G: It is a critical precursor in the industrial fermentation process to produce Penicillin G, a widely used antibiotic.

  • Phenobarbital: It serves as a starting material for the synthesis of phenobarbital, a barbiturate used to control seizures.[1][2]

  • Analgesics and Antipyretics: It is involved in the synthesis of pain-relieving and fever-reducing drugs.[5][9]

  • Antidepressants: Derivatives of phenylacetamide have been designed and synthesized as potential antidepressant agents.[10]

Biological Activity and Mechanism of Action

Recent studies have highlighted that 2-Phenylacetamide is not merely an inert precursor but possesses distinct biological effects.

  • Estrogenic Activity: Isolated from the seeds of Lepidium apetalum, 2-Phenylacetamide has been identified as an estrogen-like compound. It has been shown to increase the expression of estrogen receptors ERα and ERβ, as well as G protein-coupled estrogen receptor 1 (GPR30), in both uterine and MCF-7 breast cancer cells.[1][6] This activity promotes the proliferation of MCF-7 cells and increases uterine coefficient and hormone levels in animal models.[6]

  • p38 MAPK Pathway Inhibition: The compound exhibits anti-inflammatory, antioxidant, anti-hypertensive, and anti-fibrosis effects, which are attributed to its inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[6] By blocking this pathway, it can inhibit the activation of the renin-angiotensin-aldosterone system (RAAS), reduce the release of inflammatory cytokines, and decrease the expression of pro-fibrotic factors like Smad3 and TGF-β.[6]

G Stress Cellular Stress (e.g., High NaCl) p38 p38 MAPK Activation Stress->p38 PA 2-Phenylacetamide PA->p38 Inhibits RAAS RAAS Activation p38->RAAS Cytokines Cytokine Release p38->Cytokines Fibrosis Fibrosis (TGF-β/Smad3) p38->Fibrosis Inflammation Inflammation & Kidney Damage RAAS->Inflammation Cytokines->Inflammation Fibrosis->Inflammation

Caption: Inhibition of the p38 MAPK Pathway.

Other Industrial Uses
  • Agrochemicals: It is an intermediate in the production of pesticides.[1][5]

  • Dyes and Fragrances: The compound is used to synthesize raw materials for blue and purple dyes and as a precursor for certain spices and flavors in the fragrance industry.[1][4][5]

  • Polymer Chemistry: It can be used as a crosslinking agent for polymers and a plasticizer for plastics.[1][5]

Section 4: Experimental Protocol: Synthesis from Phenylacetonitrile

This section provides a standard laboratory procedure for the synthesis of 2-Phenylacetamide.

Objective: To synthesize 2-Phenylacetamide via the acid-catalyzed hydrolysis of phenylacetonitrile.

Materials & Equipment:

  • Phenylacetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Sodium Carbonate Solution (5%)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add phenylacetonitrile.

  • Acid Addition: While stirring, slowly add concentrated hydrochloric acid to the flask. An exothermic reaction may occur.

  • Heating: Heat the mixture to 50°C and maintain this temperature for approximately 30-60 minutes with continuous stirring.[1][2]

  • Crystallization: After the reaction period, cool the flask in an ice bath. Slowly add cold water to the reaction mixture; this will cause the crude 2-Phenylacetamide to precipitate out as crystals.[1][2]

  • Isolation: Collect the crude crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals first with a cold sodium carbonate solution to neutralize any remaining acid, followed by a wash with ice-cold water to remove any remaining salts.[1][2]

  • Drying: Dry the purified product, preferably in a vacuum oven, to obtain the final 2-Phenylacetamide.

Section 5: Analytical Characterization

To confirm the identity and purity of synthesized 2-Phenylacetamide, several analytical techniques are employed.

  • Chromatography (HPLC, GC-MS): These methods are used to determine the purity of the compound and to identify and quantify any impurities or byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of the phenyl and amide functional groups and their connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups in the molecule. Key peaks would include N-H stretching of the amide, C=O stretching of the carbonyl group, and C-H stretching from the aromatic ring.

Section 6: Safety, Handling, and Storage

Proper handling of 2-Phenylacetamide is essential to ensure laboratory safety.

Hazard Identification:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[8]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[8]

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7]

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke when using this product.[8]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[7][8]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] A refrigerator is recommended for long-term storage.[1][11] Keep away from oxidizing agents.[8]

Conclusion

2-Phenylacetamide (CAS 103-81-1) is a compound of considerable scientific and industrial importance. Its role as a versatile chemical intermediate is well-established, providing the synthetic foundation for numerous essential products, particularly in the pharmaceutical sector. Furthermore, its emerging profile as a bioactive molecule with defined mechanisms of action, such as the inhibition of the p38 MAPK pathway, opens new avenues for therapeutic research. A thorough understanding of its properties, synthesis, and handling is crucial for scientists and researchers aiming to leverage its full potential in drug development and beyond.

References

Physical and chemical characteristics of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core physicochemical properties, synthesis protocols, analytical characterization, and safe handling procedures. The insights herein are grounded in established chemical principles and field-proven methodologies to empower your research and development endeavors.

Introduction and Core Compound Identity

This compound is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its trifunctional nature—possessing bromo, chloro, and amine moieties on a methyl-pyrimidine core—offers multiple reaction sites for constructing more complex molecular architectures. This unique substitution pattern makes it a valuable precursor for developing novel compounds in medicinal chemistry and materials science.

The fundamental identifiers for this compound are crucial for accurate sourcing, regulatory compliance, and experimental replication.

Chemical Structure Visualization

Caption: 2D Chemical Structure of this compound.

Core Identification Parameters

A summary of the essential identification data is provided below for unambiguous reference.

IdentifierValueSource(s)
IUPAC Name This compoundN/A
CAS Number 6314-12-1[1][2]
Molecular Formula C₅H₅BrClN₃[1][3][4]
Molecular Weight 222.47 g/mol [3][4]
InChI Key HSYWUFCGTXDANS-UHFFFAOYSA-N[3]
Canonical SMILES Cc1c(c(Cl)nc(N)n1)Br[3]

Physicochemical and Handling Properties

Understanding the physical properties of a compound is paramount for designing experiments, ensuring stability, and implementing correct handling procedures.

PropertyDescriptionSource(s)
Appearance Typically a solid powder. Color can vary among suppliers.
Solubility Very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[5]
Storage Conditions For short-term storage (1-2 weeks), maintain at -4°C. For long-term storage (1-2 years), store at -20°C to ensure stability and prevent degradation.[1]
Purity Commercially available with purities typically around 95% or higher.[4]

Synthesis and Reactivity Insights

This compound is not a naturally occurring compound; it is synthesized as an intermediate for further chemical transformations. Its reactivity is governed by the distinct electronic nature of its substituents. The chlorine atom at the C4 position is the most labile group for nucleophilic substitution, a cornerstone of its synthetic utility.

Key Synthesis Pathway: Regioselective Amination

The most direct and well-documented synthesis involves the regioselective displacement of a chlorine atom from a di-chlorinated precursor.

Workflow: Synthesis from 5-Bromo-2,4-dichloro-6-methylpyrimidine

SynthesisWorkflow start 5-Bromo-2,4-dichloro- 6-methylpyrimidine product 5-Bromo-4-chloro- 6-methylpyrimidin-2-amine start->product Regioselective Nucleophilic Substitution reagent Ammonia (NH₃) reagent->product

Caption: Regioselective synthesis of the target compound.

Experimental Protocol:

This protocol is based on established literature procedures for similar pyrimidine substitutions.[6]

  • Reaction Setup: In a sealed reaction vessel, dissolve 5-bromo-2,4-dichloro-6-methylpyrimidine in a suitable solvent such as ethanol.

  • Reagent Addition: Introduce a solution of ammonia (e.g., aqueous ammonia or ammonia in ethanol). The reaction is typically performed in excess ammonia to drive it to completion.

  • Heating and Monitoring: Heat the reaction mixture under reflux. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is commonly achieved via recrystallization or column chromatography on silica gel to yield the final product, this compound.

Causality Behind Experimental Choices:

  • Regioselectivity: The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at C2. This is due to the electronic activation provided by the adjacent nitrogen atoms in the pyrimidine ring. The ammonia preferentially attacks the more electrophilic C4 carbon.[6]

  • Solvent Choice: Ethanol is a common solvent as it effectively dissolves the pyrimidine starting material and is compatible with the reaction conditions.

  • Purification Method: Recrystallization is an effective method for purifying solid products if a suitable solvent system is found. Column chromatography offers a more universal approach for separating the product from unreacted starting material and byproducts.

Analytical Characterization

Structural confirmation and purity assessment are critical. While a comprehensive public spectral database for this specific molecule is limited, its structure can be unequivocally confirmed using standard analytical techniques. The following outlines the expected data and a self-validating protocol for acquiring it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) and a broad singlet for the amine protons (NH₂). The exact chemical shifts will depend on the deuterated solvent used.

  • ¹³C NMR: Five distinct carbon signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the attached electronegative atoms (Br, Cl, N).

Protocol for NMR Data Acquisition: [7]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's solubility profile) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are necessary to achieve a good signal-to-noise ratio.

  • Data Validation: The integration of the ¹H NMR signals should correspond to the number of protons (3H for methyl, 2H for amine). The number of signals in the ¹³C NMR should match the number of unique carbons in the structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can reveal fragmentation patterns that support the proposed structure.

  • Expected Molecular Ion Peak: The mass spectrum should display a characteristic cluster of isotopic peaks for the molecular ion [M]+ due to the presence of two halogen isotopes: Bromine (⁷⁹Br and ⁸¹Br) and Chlorine (³⁵Cl and ³⁷Cl). This unique isotopic pattern is a powerful validation tool.

Applications in Research and Development

The primary utility of this compound is as a versatile intermediate in the synthesis of complex heterocyclic compounds. Its multiple reaction sites allow for sequential, controlled modifications.

  • Medicinal Chemistry: It is a key starting material for synthesizing substituted pyrimidines, a class of compounds known to exhibit a wide range of biological activities, including use as kinase inhibitors and anti-inflammatory agents.[6][8] The chloro group can be displaced by various nucleophiles (amines, thiols, alcohols), while the bromo group can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce aryl or heteroaryl substituents.[9]

  • Materials Science: Substituted pyrimidines are also explored in materials science for applications such as organic light-emitting diodes (OLEDs) and as ligands for metal complexes.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this chemical. The following guidelines are based on data for structurally similar compounds and general laboratory safety standards.[10][11]

Hazard Identification and GHS Classification

While specific GHS data for this exact CAS number is not universally compiled, related structures are classified with the following hazards:[10]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Eye Protection: Wear chemical safety goggles with side shields.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

First-Aid Measures
  • In case of Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

  • In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[12]

  • In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

  • In case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. The material should be treated as hazardous chemical waste.[11]

References

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-6-methylpyrimidin-2-amine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring electron-withdrawing halogen atoms and an electron-donating amino group, provides multiple reactive sites for further molecular elaboration. This guide offers an in-depth exploration of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles that govern these transformations.

Comparative Analysis of Starting Materials and Synthetic Strategies

The most common and efficient pathway to this compound commences with the construction of the pyrimidine core, followed by sequential halogenation. The primary starting materials for this approach are simple, readily available precursors that undergo a cyclocondensation reaction.

Route 1: From Guanidine and Ethyl Acetoacetate

This is the most direct and cost-effective method for constructing the initial pyrimidine scaffold, 2-amino-6-methylpyrimidin-4-ol.

  • Starting Materials: Guanidine hydrochloride and ethyl acetoacetate.

  • Advantages: Inexpensive and readily available starting materials, straightforward reaction conditions.

  • Disadvantages: Requires the use of a strong base (sodium ethoxide).

Alternative Starting Materials for the Pyrimidine Core

While the guanidine/ethyl acetoacetate route is prevalent, other starting materials can be employed to construct the pyrimidine ring, such as:

  • Urea and Ethyl Acetoacetate: This combination can also be used, though it may require different reaction conditions and potentially result in lower yields of the desired 2-amino pyrimidine derivative.

  • Substituted Guanidines: For the synthesis of analogues with different substitution patterns on the amino group, corresponding substituted guanidines can be used.

This guide will focus on the most established route using guanidine hydrochloride and ethyl acetoacetate due to its efficiency and reliability.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into three key stages, starting from basic precursors.

Synthetic Pathway A Guanidine Hydrochloride + Ethyl Acetoacetate B 2-Amino-6-methylpyrimidin-4-ol A->B Cyclocondensation C 2-Amino-4-chloro-6-methylpyrimidine B->C Chlorination D This compound C->D Bromination

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-6-methylpyrimidin-4-ol

This procedure is adapted from a well-established method for pyrimidine synthesis.

Reaction Mechanism: The reaction proceeds via a base-catalyzed condensation between the enolate of ethyl acetoacetate and guanidine. The initial nucleophilic attack of guanidine on the ester carbonyl is followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring.

Mechanism_Step1 cluster_0 Mechanism of Pyrimidine Ring Formation Guanidine Guanidine Nucleophilic Attack Nucleophilic Attack Guanidine->Nucleophilic Attack + Ethyl Acetoacetate (in presence of base) Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Attack->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration 2-Amino-6-methylpyrimidin-4-ol 2-Amino-6-methylpyrimidin-4-ol Dehydration->2-Amino-6-methylpyrimidin-4-ol

Caption: Mechanism of pyrimidine ring formation.

Materials and Equipment:

  • Guanidine hydrochloride

  • Ethyl acetoacetate

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium (1 equivalent) in absolute ethanol.

  • Reaction with Guanidine: To a separate solution of sodium ethoxide in absolute ethanol, add guanidine hydrochloride (1 equivalent). The resulting sodium chloride will precipitate.

  • Filtration: Filter the mixture to remove the sodium chloride, yielding a clear solution of guanidine in ethanol.

  • Addition of Ethyl Acetoacetate: To the ethanolic solution of guanidine, add ethyl acetoacetate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: After cooling, evaporate the ethanol under reduced pressure. Dissolve the solid residue in hot water and acidify with glacial acetic acid to a pH of approximately 6.

  • Isolation: Cool the solution in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-amino-6-methylpyrimidin-4-ol as a white solid.

ReagentMolar Eq.Notes
Guanidine HCl1.0
Ethyl Acetoacetate1.0
Sodium2.0Used to prepare sodium ethoxide
Absolute EthanolSolvent
Glacial Acetic Acid-For neutralization
Typical Yield -70-80%
Part 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This chlorination step converts the hydroxyl group into a more reactive chloro group, which is essential for subsequent reactions.

Reaction Mechanism: The hydroxyl group of the pyrimidine is converted into a better leaving group by reaction with phosphorus oxychloride (POCl₃). A subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the chlorinated pyrimidine.

Materials and Equipment:

  • 2-Amino-6-methylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Ammonia solution (25%)

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add 2-amino-6-methylpyrimidin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Reflux: Heat the mixture to reflux until the reaction is complete (the mixture becomes homogeneous), typically for 2-3 hours.

  • Removal of Excess POCl₃: After cooling, remove the excess POCl₃ under vacuum.

  • Work-up: Carefully quench the residue by pouring it onto crushed ice. Neutralize the solution to a pH of 8 with a 25% ammonia solution while keeping the mixture cool in an ice bath.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from 50% ethanol to yield pure 2-amino-4-chloro-6-methylpyrimidine.[1]

ReagentMolar Eq.Notes
2-Amino-6-methylpyrimidin-4-ol1.0
Phosphorus oxychloride (POCl₃)ExcessActs as both reagent and solvent
Typical Yield -50-60%[1]
Part 3: Synthesis of this compound

This final step introduces the bromine atom at the 5-position of the pyrimidine ring.

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution. The amino group at the 2-position and the methyl group at the 6-position are electron-donating groups that activate the pyrimidine ring towards electrophilic attack. The C-5 position is the most electron-rich and sterically accessible position, leading to regioselective bromination. N-Bromosuccinimide (NBS) serves as the source of the electrophilic bromine.

Mechanism_Step3 cluster_0 Mechanism of Bromination 2-Amino-4-chloro-6-methylpyrimidine 2-Amino-4-chloro-6-methylpyrimidine Electrophilic Attack by Br+ Electrophilic Attack by Br+ 2-Amino-4-chloro-6-methylpyrimidine->Electrophilic Attack by Br+ + NBS Sigma Complex Intermediate Sigma Complex Intermediate Electrophilic Attack by Br+->Sigma Complex Intermediate Deprotonation Deprotonation Sigma Complex Intermediate->Deprotonation -H+ This compound This compound Deprotonation->this compound

References

The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone of modern medicinal chemistry. Its fundamental role as a key component of the nucleobases cytosine, thymine, and uracil underscores its deep integration into the machinery of life.[1][2] This inherent biological significance has rendered the pyrimidine scaffold a "privileged structure" in the field of drug discovery, with its derivatives being developed into a vast and diverse arsenal of therapeutic agents.[3][4] These compounds have demonstrated remarkable versatility in treating a wide spectrum of diseases, ranging from infectious diseases and cancer to inflammatory conditions and central nervous system disorders.[3][4][5] This technical guide provides a comprehensive exploration of the discovery, history, and pivotal synthetic methodologies that have cemented the status of substituted pyrimidines as a pillar of modern pharmacology.

From Natural Origins to Foundational Syntheses: A Historical Perspective

The story of pyrimidines begins not in the laboratory, but with the investigation of natural products. In 1776, Carl Wilhelm Scheele isolated uric acid, a purine derivative containing a pyrimidine ring, from urinary calculi.[6] This was followed in 1818 by Brugnatelli's isolation of alloxan, the first true pyrimidine derivative, through the oxidation of uric acid with nitric acid.[2][7] However, the systematic chemical study of this class of compounds would not commence for several more decades.

A significant breakthrough occurred in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.[1][2] This seminal work laid the foundation for the extensive exploration of pyrimidine chemistry. The systematic investigation of pyrimidines is largely credited to Adolf Pinner, who, beginning in 1884, synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1][6] It was Pinner who first coined the term "pyrimidin" in 1885.[1][6] The parent, unsubstituted pyrimidine ring was finally synthesized by Gabriel and Colman in 1900.[1]

The fundamental building blocks of nucleic acids, the pyrimidine bases, were also isolated and characterized during this foundational period. Albrecht Kossel and Albert Neumann first isolated thymine from calf thymus glands in 1893.[8] Cytosine was discovered and named by Kossel and Neumann in 1894, also from calf thymus tissues.[9] Uracil was discovered in 1900 through the hydrolysis of yeast nuclein.[10][11]

Key Synthetic Methodologies: Building the Pyrimidine Core

The development of efficient and versatile synthetic methods has been a driving force in the exploration of substituted pyrimidines for therapeutic applications. While numerous methods exist, a few have proven to be particularly foundational and widely adopted.

The Pinner Synthesis: A Classic Condensation

The Pinner synthesis, first reported in 1884, is a classic and enduring method for the preparation of substituted pyrimidines.[1][12] This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-keto ester or β-diketone) with an amidine.[12][13][14] The versatility of this method allows for the synthesis of a wide range of substituted pyrimidines by varying the nature of the dicarbonyl compound and the amidine.[13]

Generalized Pinner Pyrimidine Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-keto ester) Condensation Condensation 1_3_Dicarbonyl->Condensation Amidine Amidine Amidine->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation Pyrimidine Substituted Pyrimidine Condensation->Pyrimidine G Aldehyde Aldehyde Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium Urea Urea/Thiourea Urea->Acyliminium Ketoester β-Ketoester Enolate Enolate of Ketoester Ketoester->Enolate Open_Chain Open-Chain Intermediate Acyliminium->Open_Chain Enolate->Open_Chain DHPM Dihydropyrimidinone (DHPM) Open_Chain->DHPM Cyclization & Dehydration G cluster_kinase Kinase Enzyme cluster_molecules Molecules cluster_outcome Outcome ATP_Binding_Pocket ATP-Binding Pocket Phosphorylation_Blocked Substrate Phosphorylation Blocked ATP_Binding_Pocket->Phosphorylation_Blocked ATP ATP ATP->ATP_Binding_Pocket Binds Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->ATP_Binding_Pocket Competitively Binds Cell_Signaling_Inhibited Cell Signaling Pathway Inhibited Phosphorylation_Blocked->Cell_Signaling_Inhibited

References

A Technical Guide to 5-Bromo-4-chloro-6-methylpyrimidin-2-amine: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is a critical determinant of success in drug discovery pipelines. Substituted pyrimidines represent a privileged class of heterocycles, integral to the structure of numerous therapeutic agents.[1] This guide provides an in-depth technical analysis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine, a highly functionalized building block designed for synthetic versatility. We will explore its core chemical identifiers, physicochemical properties, plausible synthetic routes, and its strategic application in the construction of complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced intermediates for the synthesis of novel therapeutic candidates.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are paramount for its effective use in synthesis. This compound is a solid organic compound whose strategic arrangement of substituents—a bromine atom, a chlorine atom, a methyl group, and an amine group—on the pyrimidine core makes it a valuable intermediate.

Chemical Identifiers

The unique identity of this compound is captured by several standard nomenclature and registry systems.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 6314-12-1[2][3][4][5]
SMILES Cc1c(c(Cl)nc(N)n1)Br[6]
InChIKey HSYWUFCGTXDANS-UHFFFAOYSA-N[2][6]
Physicochemical & Handling Data

Key properties influencing experimental design, storage, and handling are summarized below.

PropertyValueSource
Molecular Formula C5H5BrClN3[2][5][6]
Molecular Weight 222.47 g/mol [4][5][6]
Purity ≥97%[5]
Physical Form SolidN/A
Storage Conditions Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound typically leverages the differential reactivity of halogen substituents on a di-halogenated pyrimidine precursor. A common and logical precursor is 5-bromo-2,4-dichloro-6-methylpyrimidine. The introduction of the 2-amino group is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction.

The causality behind this strategic choice lies in the electronic properties of the pyrimidine ring. The electron-withdrawing nitrogen atoms activate the chlorine atoms at the C2 and C4 positions towards nucleophilic attack. While both positions are activated, subtle electronic and steric differences often allow for selective substitution. Research on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has shown that substitution can be directed to form specific isomers.[7] For the synthesis of the title compound, conditions would be optimized to favor substitution at the C2 position.

Synthesis_Workflow cluster_synthesis Synthetic Pathway start 5-Bromo-2,4-dichloro-6-methylpyrimidine reagent Ammonia (NH3) Solvent (e.g., Dioxane) Controlled Temperature start->reagent S_NAr Reaction product This compound reagent->product Regioselective Substitution at C2

References

A Technical Guide to Determining the Solubility Profile of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Navigating the Path to a Comprehensive Solubility Profile

To the researchers, scientists, and drug development professionals who rely on a deep understanding of a compound's physicochemical properties, this guide serves as a comprehensive resource for determining the solubility profile of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine. While specific, quantitative solubility data for this particular substituted pyrimidine is not extensively documented in publicly available literature, this guide provides the foundational knowledge, experimental protocols, and theoretical framework necessary to generate a robust and reliable solubility profile.

The principles and methodologies outlined herein are grounded in established scientific practices and regulatory guidelines, ensuring that the data you generate will be accurate, reproducible, and fit for purpose in a research and development setting. We will explore the theoretical underpinnings of solubility for pyrimidine derivatives, provide a detailed, step-by-step protocol for experimental solubility determination, and discuss the critical factors that influence this essential property.

Theoretical Framework: Understanding the Solubility of Substituted Pyrimidines

The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent. For this compound, several structural features will dictate its behavior in various solvents:

  • The Pyrimidine Core: The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a key component of many biologically active molecules, including nucleic acids.[1] The presence of these nitrogen atoms makes the ring π-deficient, influencing its interactions with solvents.[1]

  • Substituent Effects: The solubility of pyrimidine derivatives is significantly affected by the nature of their substituents.[2] In the case of this compound, the bromo, chloro, methyl, and amine groups each contribute to the overall polarity, hydrogen bonding capacity, and molecular weight of the compound.

    • The amino group can act as a hydrogen bond donor, potentially increasing solubility in protic solvents like water and alcohols.

    • The bromo and chloro groups are electron-withdrawing and increase the molecular weight, which can impact solubility.

    • The methyl group is a nonpolar substituent that can influence solubility in organic solvents.

  • "Like Dissolves Like": This fundamental principle of solubility suggests that this compound will exhibit higher solubility in solvents with similar polarity. Given its mixed polarity, it is likely to have some degree of solubility in a range of polar and nonpolar organic solvents.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.[4][5] This method ensures that the solution has reached saturation, providing a thermodynamically accurate measurement.

Materials and Equipment
  • This compound (ensure purity is characterized)

  • A range of common laboratory solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solubility)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-72 hours) prep_vial->equilibration Begin Equilibration sampling_settle Allow solid to settle equilibration->sampling_settle After Equilibration sampling_filter Filter supernatant sampling_settle->sampling_filter sampling_dilute Dilute sample sampling_filter->sampling_dilute sampling_analyze Analyze by HPLC/UV-Vis sampling_dilute->sampling_analyze data_calculate Calculate concentration sampling_analyze->data_calculate Raw Data data_calibration Prepare calibration curve data_calibration->data_calculate

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.[6]

    • Accurately add a known volume of each solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sampling and Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[7] This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or molarity.

Expected Solubility Profile and Data Interpretation

While specific quantitative data is not available, a qualitative solubility profile can be predicted based on the principles of solvent polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe amino group can participate in hydrogen bonding, but the overall molecule has significant nonpolar character.[3]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can engage in dipole-dipole interactions and may be good solvents for compounds with mixed polarity.[8]
Nonpolar Aprotic Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF)ModerateThe halogen and methyl substituents contribute to some nonpolar character, suggesting some solubility in these solvents.[9]
Nonpolar Toluene, HexanesLowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.[3]

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

  • Temperature: The solubility of most solid compounds increases with temperature.[10] Therefore, it is crucial to maintain a constant and accurately recorded temperature during the experiment.

  • pH (for aqueous solutions): As a compound with an amine group, the aqueous solubility of this compound will be pH-dependent. The amine group can be protonated at acidic pH, which would likely increase its aqueous solubility. It is recommended to measure solubility in buffered solutions across a range of pH values (e.g., pH 1.2, 4.5, and 6.8) as per ICH guidelines.[4][11]

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized and pure sample of this compound.

  • Solid-State Properties: The crystalline form (polymorph) of the compound can have a significant impact on its solubility. It is good practice to characterize the solid form before and after the solubility experiment to ensure that no phase transformation has occurred.[5]

Conclusion: A Foundation for Further Research

This guide provides a comprehensive framework for researchers to experimentally determine the solubility profile of this compound. By following the detailed protocol and considering the influential factors discussed, scientists can generate high-quality, reliable data that will be invaluable for a wide range of applications, from reaction optimization to formulation development. The principles and methodologies presented here are not only applicable to the target compound but can also be adapted for the characterization of other novel chemical entities.

References

5-Bromo-4-chloro-6-methylpyrimidin-2-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, a key intermediate in pharmaceutical synthesis. This document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this compound. We will explore its chemical properties, predict potential degradation pathways, and provide detailed protocols for handling, storage, and stability assessment. The information herein is intended to empower researchers to maintain the quality and reliability of their starting materials, a critical factor in drug discovery and development.

Introduction: The Critical Role of Starting Material Stability

This compound is a polysubstituted pyrimidine derivative of significant interest in medicinal chemistry. The pyrimidine scaffold is a core component of numerous therapeutic agents, and this particular halogenated intermediate serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] The presence of bromine and chlorine atoms, an amino group, and a methyl group on the pyrimidine ring provides multiple reaction sites for further chemical modification.

The chemical stability of such a starting material is paramount. Degradation can lead to the formation of impurities that may be difficult to separate from the desired product, potentially impacting reaction yields, creating downstream purification challenges, and, most critically, introducing unknown toxicological profiles into drug candidates. Therefore, a thorough understanding of the stability of this compound and the implementation of appropriate storage and handling procedures are not merely best practices but essential components of robust scientific research and development.

This guide will delve into the factors that influence the stability of this compound and provide actionable recommendations to preserve its integrity.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for predicting its stability and handling requirements.

PropertyValueSource
Molecular Formula C₅H₅BrClN₃[2]
Molecular Weight 222.47 g/mol [3]
CAS Number 6314-12-1[2][3]
Appearance Off-white to yellow or brown crystalline powderGeneric Supplier Data
Solubility Soluble in organic solvents such as methanol and acetonitrile.[4]

The presence of two different halogen atoms (bromine and chlorine) on the electron-deficient pyrimidine ring, along with an electron-donating amino group, creates a molecule with specific reactivity characteristics that influence its stability.

Predicted Degradation Pathways

Based on the chemical structure of this compound and established knowledge of the degradation of halogenated heterocyclic compounds, several potential degradation pathways can be predicted.[5][6][7] These pathways are primarily driven by hydrolysis, photolysis, and oxidation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing halogen substituents on a heterocyclic ring.[3] The electron-withdrawing nature of the pyrimidine ring makes the carbon atoms attached to the halogens susceptible to nucleophilic attack by water.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atoms in the pyrimidine ring can be protonated, further increasing the electrophilicity of the ring and facilitating the displacement of the halogen atoms by water. The chloro group is generally more susceptible to nucleophilic substitution than the bromo group in this context.

  • Base-Catalyzed Hydrolysis: In basic conditions, hydroxide ions can directly attack the carbon-halogen bonds, leading to the formation of hydroxylated pyrimidine derivatives.

Proposed Hydrolytic Degradation Products:

  • 5-Bromo-2-amino-6-methylpyrimidin-4-ol

  • 4-Chloro-2-amino-6-methylpyrimidin-5-ol

  • 2-Amino-6-methylpyrimidine-4,5-diol

Photolytic Degradation

Aromatic and heteroaromatic compounds containing halogens are often susceptible to photodegradation.[6] Exposure to light, particularly in the ultraviolet (UV) range, can induce homolytic cleavage of the carbon-halogen bonds, leading to the formation of radical intermediates. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or dimerization.

Proposed Photolytic Degradation Products:

  • 4-Chloro-2-amino-6-methylpyrimidine (de-bromination)

  • 5-Bromo-2-amino-6-methylpyrimidine (de-chlorination)

  • Dimeric pyrimidine species

Oxidative Degradation

The pyrimidine ring and the amino group are susceptible to oxidation.[2] Common laboratory oxidizing agents or even atmospheric oxygen over long periods can lead to degradation.

Proposed Oxidative Degradation Products:

  • N-oxides of the pyrimidine ring

  • Products of ring-opening reactions

The following diagram illustrates the potential degradation pathways of this compound.

G cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation cluster_oxidation Oxidative Degradation A This compound B 5-Bromo-2-amino-6-methylpyrimidin-4-ol A->B H₂O/H⁺ or OH⁻ C 4-Chloro-2-amino-6-methylpyrimidin-5-ol A->C H₂O/H⁺ or OH⁻ D 2-Amino-6-methylpyrimidine-4,5-diol B->D H₂O/H⁺ or OH⁻ C->D H₂O/H⁺ or OH⁻ E This compound F 4-Chloro-2-amino-6-methylpyrimidine E->F hν (-Br•) G 5-Bromo-2-amino-6-methylpyrimidine E->G hν (-Cl•) H Dimeric Products F->H Radical Combination G->H Radical Combination I This compound J N-Oxide Derivatives I->J [O] K Ring-Opened Products I->K [O]

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

ConditionRecommendationRationale
Temperature 2-8°CReduces the rate of potential hydrolytic and oxidative degradation reactions.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidative and hydrolytic degradation.
Light Protect from lightPrevents photolytic degradation by storing in an amber vial or in a dark location.
Moisture Keep in a tightly sealed container in a dry placePrevents hydrolytic degradation.
Incompatible Materials Store away from strong oxidizing agents and strong acids/basesAvoids accelerated degradation through chemical reaction.[5]
Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to avoid exposure.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

  • Skin and Body Protection: Laboratory coat.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended.[8][9] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Study Protocol

This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Objective: To identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (3%)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with an equimolar amount of 1N NaOH.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with an equimolar amount of 1N HCl.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in a calibrated oven at 80°C for 48 hours.

    • Dissolve a known amount of the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Prepare solutions of the stressed solid and dilute the stressed solution for HPLC analysis.

  • Control Sample: Prepare a solution of the unstressed compound at the same concentration as the stressed samples.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

The following diagram illustrates the workflow for the forced degradation study.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of This compound B Acid Hydrolysis (1N HCl, 60°C) A->B C Base Hydrolysis (1N NaOH, RT) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photolytic Degradation (Solid & Solution) A->F G Neutralize/Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis with UV Detection G->H I Characterize Degradants (LC-MS) H->I

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[10][11] A reverse-phase HPLC method with UV detection is generally suitable for this type of compound.

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan of the compound (likely in the 254-280 nm range)
Injection Volume 10 µL

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[12]

Conclusion

The stability and proper storage of this compound are critical for its successful use in research and drug development. By understanding its chemical properties and potential degradation pathways, researchers can implement effective storage and handling procedures to maintain the integrity of this valuable synthetic intermediate. The recommendations in this guide—storing the compound in a cool, dry, dark place under an inert atmosphere and away from incompatible materials—are designed to minimize degradation. Furthermore, the provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for empirically assessing the stability of this compound and ensuring the quality of experimental results. Adherence to these guidelines will contribute to the reliability and reproducibility of synthetic processes and the overall quality of the resulting drug candidates.

References

A Guide to the Regioselective Synthesis of 5-bromo-2-chloro-6-methylpyrimidin-4-amine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] The precise installation of functional groups on the pyrimidine ring is paramount for modulating pharmacological activity. This technical guide provides an in-depth exploration of the regioselective synthesis of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a highly valuable and versatile intermediate for the development of novel therapeutic agents. We will dissect a validated synthetic pathway, elucidating the chemical principles that govern regioselectivity and providing detailed, field-tested protocols for researchers and drug development professionals. The causality behind experimental choices is explained, ensuring both scientific rigor and practical applicability.

The Privileged Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a "privileged scaffold" in drug discovery.[1][3] Its prevalence in nature as a component of nucleobases (cytosine, thymine, and uracil) allows pyrimidine-based drugs to readily interact with biological targets like enzymes and receptors.[1][4] This structural motif is integral to drugs with a vast range of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][5]

The biological effect of a pyrimidine-based drug is critically dependent on its substitution pattern. Halogen atoms, in particular, play a crucial role in modern drug design.[6] They can modulate a compound's lipophilicity, metabolic stability, and binding affinity, often through specific interactions like halogen bonding.[6][7] Consequently, the development of robust and regioselective methods for synthesizing specifically halogenated pyrimidines is a key objective in pharmaceutical research.

The Target Molecule: 5-bromo-2-chloro-6-methylpyrimidin-4-amine

5-bromo-2-chloro-6-methylpyrimidin-4-amine features a unique arrangement of functional groups that makes it an ideal precursor for library synthesis and lead optimization. The molecule possesses three distinct points for diversification:

  • The chloro group at C2 is susceptible to nucleophilic substitution.

  • The bromo group at C5 can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • The amino group at C4 can be acylated, alkylated, or used as a handle for further derivatization.

The primary challenge in its synthesis lies in achieving precise regiocontrol during the introduction of the amino and bromo groups.

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis points to a key precursor, 5-bromo-2,4-dichloro-6-methylpyrimidine . The central synthetic challenge then becomes the regioselective displacement of one of the two chloro groups.

G product 5-bromo-2-chloro-6-methylpyrimidin-4-amine intermediate1 5-bromo-2,4-dichloro-6-methylpyrimidine product->intermediate1 Regioselective Amination (SNAr) intermediate2 2,4-dichloro-6-methylpyrimidine intermediate1->intermediate2 Electrophilic Bromination start 4-hydroxy-6-methyl-pyrimidin-2(1H)-one intermediate2->start Chlorination G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Bromination cluster_2 Step 3: Regioselective Amination A 4-hydroxy-6-methyl- pyrimidin-2(1H)-one B 2,4-dichloro-6- methylpyrimidine A->B  POCl3, Heat   C 5-bromo-2,4-dichloro- 6-methylpyrimidine B->C  NBS, MeCN   D 5-bromo-2-chloro-6- methylpyrimidin-4-amine C->D  NH3 (aq), EtOH  

References

Theoretical properties of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-4-chloro-6-methylpyrimidin-2-amine: A Keystone Intermediate in Modern Drug Discovery

Abstract

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in the field of medicinal chemistry. Its unique arrangement of reactive sites—a nucleophilic amino group, a selectively addressable chloro substituent, and a bromine atom amenable to cross-coupling reactions—provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the theoretical properties, synthesis, chemical reactivity, and strategic applications of this pyrimidine derivative, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 6314-12-1) is a substituted pyrimidine featuring a strategic array of functional groups that dictate its chemical behavior and utility.[1][2] The core of its value lies in the pyrimidine scaffold, a privileged structure in numerous biologically active compounds.

Chemical Structure

The structure combines an electron-rich aminopyrimidine core with two distinct halogen atoms, creating a scaffold with multiple, orthogonally reactive centers.

Caption: Chemical Structure of this compound.

Physicochemical Data

Quantitative data for this specific compound is not widely published. The following table summarizes its core identifiers and includes experimental data for a structurally related precursor for reference purposes.[1][2][3]

PropertyValueSource
IUPAC Name This compound-
CAS Number 6314-12-1[1]
Molecular Formula C₅H₅BrClN₃[1][3]
Molecular Weight 222.47 g/mol [1][3]
SMILES Cc1c(c(Cl)nc(N)n1)Br[3]
InChIKey HSYWUFCGTXDANS-UHFFFAOYSA-N[3]
Storage Conditions -4°C (short term), -20°C (long term)[1]
---------
Reference Data: 5-Bromo-4-chloro-6-methylpyrimidine (CAS 3438-55-9)
Melting Point55.0-55.5 °C[4]
Boiling Point271.2°C at 760 mmHg[4]
Density1.724 g/cm³[4]

Synthesis and Manufacturing

The synthesis of this compound is logically achieved via the electrophilic bromination of its precursor, 2-Amino-4-chloro-6-methylpyrimidine.[5][6] This approach leverages a common and reliable method for halogenating activated aromatic systems.

Recommended Synthetic Protocol

Objective: To synthesize this compound via electrophilic bromination of 2-Amino-4-chloro-6-methylpyrimidine.

Core Reaction: 2-Amino-4-chloro-6-methylpyrimidine + N-Bromosuccinimide (NBS) → this compound

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Acetonitrile

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq) in anhydrous DMF. Cool the solution to 0°C using an ice bath.

  • Bromination: Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution, ensuring the internal temperature remains below 5-10°C. The causality for this controlled addition is to manage the exothermicity of the reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: The reaction progress must be monitored by a self-validating system such as Thin Layer Chromatography (TLC) or LC-MS until complete consumption of the starting material is observed.

  • Workup and Precipitation: Upon completion, pour the reaction mixture into a beaker containing ice water. This will cause the product to precipitate out of the solution as a solid.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with deionized water to remove residual DMF and succinimide. Further purification can be achieved by recrystallization or by washing the solid with a cold solvent like acetonitrile to remove more soluble impurities.[7]

  • Drying: Dry the purified product under vacuum to yield this compound.

Synthesis Workflow Diagram

G start Dissolve 2-Amino-4-chloro- 6-methylpyrimidine in DMF cool Cool to 0°C (Ice Bath) start->cool add_nbs Portion-wise addition of N-Bromosuccinimide (NBS) cool->add_nbs react Stir at Room Temperature (4-12 hours) add_nbs->react monitor Monitor via TLC/ LC-MS react->monitor monitor->react Incomplete workup Pour into Ice Water (Precipitation) monitor->workup Reaction Complete filter Collect solid via Vacuum Filtration workup->filter wash Wash with Water & Acetonitrile filter->wash dry Dry under Vacuum wash->dry product Final Product dry->product

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is derived from the differential reactivity of its substituents. The electron-withdrawing nature of the pyrimidine ring, coupled with the distinct electronic properties of the halogen atoms, allows for sequential, site-selective modifications.

  • C4-Chloro Position: This position is the most activated site for Nucleophilic Aromatic Substitution (S_NAr) . The two ring nitrogens act as powerful electron-withdrawing groups, making the C4 carbon highly electrophilic and susceptible to attack by nucleophiles such as amines, alcohols, or thiols.[8]

  • C5-Bromo Position: The carbon-bromine bond is significantly more reactive than the carbon-chloro bond in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][8] The C-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst, allowing for the selective formation of C-C or C-N bonds at this position while leaving the C4-Cl intact for subsequent S_NAr reactions.

  • C2-Amino Group: The exocyclic amino group is nucleophilic and can undergo further reactions such as acylation, alkylation, or serve as a key hydrogen-bond donor for biological target engagement.

This predictable, hierarchical reactivity is the cornerstone of its application in building complex molecules. A synthetic strategy can first employ a cross-coupling reaction at C5, followed by a nucleophilic substitution at C4, demonstrating orthogonal control.

Caption: Key reactive sites enabling orthogonal synthetic strategies.

Predicted Spectroscopic Profile

SpectroscopyFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR -CH₃ (s)δ 2.4 - 2.6 ppmMethyl group attached to an aromatic ring.
-NH₂ (br s)δ 5.0 - 7.0 ppmBroad signal due to quadrupole broadening and exchange; position is solvent-dependent.
¹³C NMR -CH₃δ 20 - 25 ppmAliphatic carbon.
C-Brδ 95 - 110 ppmCarbon attached to bromine, upfield shift.
C-Clδ 155 - 165 ppmAromatic carbon attached to chlorine.
C-NH₂δ 160 - 170 ppmAromatic carbon attached to an amino group.
FT-IR N-H Stretch3300 - 3500 cm⁻¹Characteristic stretching vibrations for a primary amine.
C=N, C=C Stretch1550 - 1650 cm⁻¹Aromatic ring stretching vibrations.
C-Cl Stretch700 - 850 cm⁻¹Carbon-chlorine bond vibration.
C-Br Stretch500 - 650 cm⁻¹Carbon-bromine bond vibration.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminopyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors.[7][10] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][12]

The 2-amino group of the pyrimidine core is perfectly positioned to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[7] This interaction mimics the binding of the adenine base of ATP, effectively anchoring the inhibitor in the active site. The substituents at the C4, C5, and C6 positions then project into different regions of the ATP pocket, allowing for the fine-tuning of potency and selectivity.

This compound is an ideal starting point for generating a library of potential kinase inhibitors. A typical drug discovery workflow would involve:

  • Suzuki Coupling at C5: Introduction of various aryl or heteroaryl groups at the C5 position to explore interactions within the hydrophobic regions of the kinase active site.

  • S_NAr at C4: Displacement of the C4-chloro group with a diverse set of amines to probe the solvent-exposed region and optimize pharmacokinetic properties.

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core, leading to the identification of potent and selective drug candidates.

G cluster_0 Synthetic Elaboration start 5-Bromo-4-chloro- 6-methylpyrimidin-2-amine suzuki Suzuki Coupling (at C5-Br) start->suzuki Introduce R¹ Group snar Nucleophilic Substitution (at C4-Cl) suzuki->snar Introduce R² Group library Diverse Library of Substituted Pyrimidines snar->library screening High-Throughput Kinase Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar hit Hit-to-Lead Optimization sar->hit candidate Preclinical Candidate hit->candidate

Caption: Role of the title compound in a typical kinase inhibitor discovery workflow.

Safety, Handling, and Hazard Profile

As a highly reactive halogenated intermediate, this compound must be handled with appropriate caution. While specific toxicity data is limited, the hazard profile can be reliably inferred from closely related structures like 5-bromo-2,4-dichloropyrimidine.[13][14]

Hazard Identification (Anticipated):

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[14]

  • Skin Corrosion/Irritation: Causes skin irritation, potentially severe burns.[14]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[14]

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.

  • Respiratory Protection: Use in a well-ventilated fume hood. If the generation of dust or aerosols is likely, a respirator with an appropriate particulate filter is required.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid formation of dust and aerosols.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended long-term storage is at -20°C.[1]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

Methodological & Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the Buchwald-Hartwig amination of 5-bromo-4-chloro-6-methylpyrimidin-2-amine. The presence of two distinct halogen atoms on the pyrimidine ring—a bromine at the C5 position and a chlorine at the C4 position—presents a significant challenge and opportunity for regioselective C-N bond formation. This document outlines the mechanistic principles governing this selectivity, offers optimized reaction conditions, and provides step-by-step protocols for researchers, scientists, and drug development professionals. The aim is to furnish a robust framework for the selective synthesis of 5-amino-4-chloro or 4-amino-5-bromo pyrimidine derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction: The Strategic Importance of Selective Amination

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction is particularly vital in the pharmaceutical industry, where arylamines and heteroarylamines are prevalent structural motifs in a vast number of therapeutic agents.[2][3] The substrate at the heart of this guide, this compound, is a dihalogenated pyrimidine that offers two potential sites for amination. The ability to selectively functionalize one halogen over the other is of paramount importance, as it allows for the divergent synthesis of distinct molecular scaffolds from a common precursor.

The key to achieving this selectivity lies in exploiting the differential reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the more robust C-Cl bond.[4] This guide will delve into the practical application of this principle, providing protocols to favor amination at the C5-Br position while preserving the C4-Cl for subsequent transformations.

Mechanism and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[5] Understanding this mechanism is crucial for controlling the regioselectivity of the reaction with dihalogenated substrates.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the pyrimidine. In the case of this compound, this step is the primary determinant of regioselectivity. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond means that oxidative addition occurs preferentially at the C5 position.[4]

  • Ligand Exchange and Amine Coordination: The resulting Pd(II) complex coordinates with the incoming amine.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][6]

The choice of palladium precursor, ligand, and base are all critical variables that can be tuned to optimize both the yield and selectivity of the reaction.[7][8] Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[1][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination R'R''NH Ar-Pd(II)-NHR'R''(L2) [Ar-Pd(II)-NHR'R''(L2)]+X- Amine_Coordination->Ar-Pd(II)-NHR'R''(L2) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L2)->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a detailed methodology for the selective Buchwald-Hartwig amination of this compound at the C5 position.

Materials and Equipment
  • Substrate: this compound

  • Amine: A primary or secondary amine of choice

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable Pd(II) precursor like Pd(OAc)₂[8]

  • Phosphine Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or another bulky, electron-rich ligand such as BrettPhos.[10]

  • Base: Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄)[9]

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

  • Inert Gas: Argon or Nitrogen

  • Glassware: Oven-dried Schlenk flask or sealed vial, magnetic stir bar, condenser

  • Standard laboratory equipment: Magnetic stirrer with heating, syringes, needles, septa

Reagent Preparation
  • Solvent Degassing: It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[9] Solvents should be degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Inert Atmosphere: All reactions should be set up under a strictly inert atmosphere to protect the air-sensitive catalyst and ligands.[11]

Reaction Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.08 mmol of Xantphos).[5]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[5]

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol of NaOtBu or K₃PO₄), this compound (1.0 mmol), and the amine (1.2 mmol).[5]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.[12]

  • Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath or heating mantle.[3]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers and wash with brine (20 mL).[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Prepare Inert Atmosphere add_reagents Add Catalyst, Ligand, Base, and Pyrimidine start->add_reagents add_amine_solvent Add Amine and Anhydrous Solvent add_reagents->add_amine_solvent reaction Heat and Stir (80-110 °C) add_amine_solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Cool, Quench, and Extract monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify workup->purification end End: Characterize Product purification->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes representative reaction conditions and expected yields for the selective amination at the C5-Br position. These conditions can serve as a starting point for optimization with different amines.

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Expected Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012>90
2Pd(OAc)₂ (2)BrettPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane1101685-95
3Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene1002480-90

Data is compiled from representative literature procedures for similar substrates. Yields are isolated yields and may vary.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield - Inactive catalyst or degraded ligand- Insufficiently inert atmosphere- Poor quality solvent or reagents- Incorrect ligand-to-palladium ratio- Use fresh catalyst and ligand- Ensure thorough degassing of solvent and proper inert atmosphere technique[11]- Use anhydrous, high-purity reagents- Optimize the ligand-to-palladium ratio[11]
Formation of side products (e.g., hydrodehalogenation) - Reaction temperature is too high- Unsuitable base or ligand- Lower the reaction temperature[11]- Screen different bases (e.g., K₃PO₄ instead of NaOtBu) and ligands[7]
Reaction stalls - Catalyst deactivation- Low concentration of reactants- Add a fresh portion of catalyst and ligand- Increase the concentration of the reaction mixture
Inconsistent results - Variability in handling of air-sensitive reagents- Moisture in the reaction- Adhere strictly to inert atmosphere protocols[11]- Ensure all glassware is oven-dried and solvents are anhydrous

Safety Precautions

  • Palladium Catalysts: Palladium catalysts, especially when finely divided on a support like carbon, can be pyrophoric, particularly after use when they may contain absorbed hydrogen.[13] Handle in a well-ventilated fume hood and keep away from heat, sparks, and open flames.[14]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic.[11] Handle them under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14]

  • Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.[12] Handle with care and appropriate PPE.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • General: Always consult the Safety Data Sheets (SDS) for all reagents before use.[12][15]

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Dihalogenated Pyrimidine Building Block

In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are privileged structures, forming the core of numerous therapeutic agents. The strategic functionalization of these heterocycles is paramount in the generation of novel molecular entities with tailored biological activities. 5-Bromo-4-chloro-6-methylpyrimidin-2-amine is a versatile building block, offering two distinct and orthogonally reactive halogenated sites for palladium-catalyzed cross-coupling reactions. The presence of a bromine atom at the C5 position and a chlorine atom at the C4 position, in conjunction with the directing effects of the amino and methyl groups, allows for selective and sequential elaboration of the pyrimidine core. This guide provides a comprehensive overview of the principles and detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this valuable synthetic intermediate.

Understanding the Reactivity Landscape: Chemoselectivity as the Cornerstone

The success of any synthetic strategy involving this compound hinges on the ability to control the chemoselectivity of the cross-coupling reaction. The fundamental principle governing this selectivity lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general order of reactivity for halogens in this step is I > Br > Cl > F.[1][2]

For this compound, this reactivity trend strongly suggests that the C5-Br bond is significantly more susceptible to oxidative addition than the C4-Cl bond. This inherent difference allows for selective functionalization at the C5 position under carefully controlled conditions, leaving the C4-Cl bond intact for subsequent transformations.

The electronic nature of the pyrimidine ring, being electron-deficient, enhances the reactivity of the attached halogens compared to their carbocyclic analogs. The 2-amino group, being an electron-donating group, can modulate the electron density of the ring and potentially influence the reactivity of the adjacent C4-Cl bond. However, the greater lability of the C-Br bond is the dominant factor in determining the initial site of reaction.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds, making it an invaluable tool for the synthesis of biaryl and heteroaryl compounds.[3] In the context of this compound, the Suzuki-Miyaura coupling offers a direct route to 5-aryl-4-chloro-6-methylpyrimidin-2-amines.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation R-B(OR)2 Base Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)Ln Reductive Elimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Product Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a general starting point for the selective coupling of an arylboronic acid at the C5-bromo position. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale for Choice
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Well-established catalysts for Suzuki couplings of heteroaryl halides.
Ligand PPh₃, dppfOften used with the corresponding palladium precursors.
Base K₂CO₃, K₃PO₄Mild bases suitable for a wide range of functional groups.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAqueous solvent mixtures are common and effective for Suzuki reactions.
Temperature 80-100 °CSufficient to promote the reaction without significant decomposition.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[3] This reaction is particularly valuable in drug discovery for the introduction of diverse amine functionalities. For this compound, this reaction allows for the selective synthesis of 5-(substituted-amino)-4-chloro-6-methylpyrimidin-2-amines.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Amine Coordination Amine Coordination Ar-Pd(II)(X)Ln->Amine Coordination HNR'R'' [Ar-Pd(II)(X)(HNR'R'')]Ln [Ar-Pd(II)(X)(HNR'R'')]Ln Amine Coordination->[Ar-Pd(II)(X)(HNR'R'')]Ln Deprotonation Deprotonation [Ar-Pd(II)(X)(HNR'R'')]Ln->Deprotonation Base [Ar-Pd(II)(NR'R'')]Ln [Ar-Pd(II)(NR'R'')]Ln Deprotonation->[Ar-Pd(II)(NR'R'')]Ln Reductive Elimination Reductive Elimination [Ar-Pd(II)(NR'R'')]Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR'R'' Product Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol for Selective Buchwald-Hartwig Amination at the C5-Position

This protocol provides a general starting point for the selective amination at the C5-bromo position. The choice of ligand is crucial and may require screening for optimal results.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, or XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale for Choice
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precatalysts.
Ligand Xantphos, RuPhos, XPhosBulky, electron-rich phosphine ligands are often required for efficient C-N coupling.
Base NaOtBu, Cs₂CO₃Strong, non-nucleophilic bases are typically used.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CTo ensure a reasonable reaction rate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of C(sp²)-C(sp) bonds.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Transmetalation_Pd Transmetalation Ar-Pd(II)(X)Ln->Transmetalation_Pd Ar-Pd(II)(C≡CR)Ln Ar-Pd(II)(C≡CR)Ln Transmetalation_Pd->Ar-Pd(II)(C≡CR)Ln Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡CR)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-C≡CR Product Reductive Elimination->Ar-C≡CR CuX CuX Alkyne Coordination Alkyne Coordination CuX->Alkyne Coordination R-C≡CH Base Cu-Acetylide R-C≡C-Cu Alkyne Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol for Selective Sonogashira Coupling at the C5-Position

This protocol provides a general starting point for the copper-co-catalyzed Sonogashira coupling of a terminal alkyne at the C5-bromo position.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., triethylamine, 3 eq.).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale for Choice
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard and effective catalysts for Sonogashira couplings.
Co-catalyst CuIActivates the alkyne for transmetalation.
Base Triethylamine, DiisopropylethylamineActs as both a base and a solvent in some cases.
Solvent THF, DMFAprotic solvents that are good at dissolving the reagents.
Temperature Room Temperature to 60 °COften proceeds under mild conditions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh batch of catalyst.
Low reaction temperatureGradually increase the temperature in 10 °C increments.
Inappropriate ligand or baseScreen a panel of ligands (e.g., bulky biarylphosphines) and bases (e.g., Cs₂CO₃, K₃PO₄).
Formation of side products (e.g., homocoupling) Presence of oxygenThoroughly degas all solvents and reagents.
Catalyst decompositionUse a more stable precatalyst or adjust the ligand-to-metal ratio.
Lack of selectivity (reaction at C4-Cl) Reaction conditions are too harshLower the reaction temperature. Use a less active catalyst system.
Steric or electronic effectsForcing conditions may be required to achieve coupling at the C4-Cl position after C5 functionalization.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Many organic solvents are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The principles of chemoselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds, allow for the strategic and controlled functionalization of the pyrimidine core. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for researchers in their synthetic endeavors. Careful optimization of the reaction conditions, particularly the choice of catalyst and ligand, will be key to achieving high yields and selectivities in the synthesis of novel pyrimidine derivatives.

References

The Strategic Utility of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of a multitude of therapeutic agents. Among the vast array of functionalized pyrimidines, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine emerges as a highly versatile and strategic intermediate. Its unique arrangement of reactive sites—a nucleophilic amino group, and two distinct electrophilic centers at the chloro- and bromo-substituted carbons—offers medicinal chemists a powerful tool for the modular construction of complex molecular entities, particularly in the realm of kinase inhibitors.

This technical guide provides an in-depth exploration of the applications of this compound as a pharmaceutical intermediate. We will delve into its physicochemical properties, safety and handling protocols, and detailed, field-proven methodologies for its application in key synthetic transformations that are pivotal to the development of novel active pharmaceutical ingredients (APIs). While this intermediate is a valuable building block for compounds targeting kinases like Janus kinases (JAKs) and Cyclin-dependent kinases (CDKs), this guide will focus on the fundamental reactions that underscore its utility.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and secure utilization of any chemical intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
CAS Number 6314-12-1[][2][3][4]
Molecular Formula C₅H₅BrClN₃[5][6]
Molecular Weight 222.47 g/mol [5][6]
Appearance Off-white to light yellow crystalline solidInferred from related compounds
Melting Point 125-127 °C (for a related isomer)[7]
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and alcohols.General knowledge for similar structures
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety and Handling Precautions:

This compound and related halogenated pyrimidines are classified as irritants. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Synthetic Applications and Core Reactivity

The synthetic value of this compound is rooted in the differential reactivity of its halogen substituents. The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is more amenable to palladium-catalyzed cross-coupling reactions. The 2-amino group can also be a site for further functionalization. This differential reactivity allows for a stepwise and controlled elaboration of the pyrimidine core.

Reactivity_Map cluster_pyrimidine This compound cluster_reactions Key Transformations pyrimidine Pyrimidine Core N2_amine 2-Amino Group (Nucleophilic Site) pyrimidine->N2_amine C4_chloro 4-Chloro Group (Electrophilic Site for SNAr) pyrimidine->C4_chloro C5_bromo 5-Bromo Group (Electrophilic Site for Cross-Coupling) pyrimidine->C5_bromo C6_methyl 6-Methyl Group pyrimidine->C6_methyl SNAr Nucleophilic Aromatic Substitution (SNAr) C4_chloro->SNAr Primary Site CrossCoupling Pd-Catalyzed Cross-Coupling C5_bromo->CrossCoupling Primary Site

Caption: Reactivity map of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the C4-chloro position for nucleophilic displacement. This reaction is fundamental for introducing a wide variety of substituents, particularly amines, which are crucial for kinase hinge-binding interactions. A study on the closely related 5-bromo-2,4-dichloro-6-methylpyrimidine demonstrated that reaction with ammonia regioselectively displaces the 4-chloro group.[7] This principle is extended to other amine nucleophiles.

Objective: To synthesize a 4-amino substituted pyrimidine derivative via SNAr.

Workflow Diagram:

SNAr_Workflow start Start: This compound + Amine Nucleophile dissolve Dissolve reactants in a polar aprotic solvent (e.g., EtOH, n-BuOH, DMF) start->dissolve heat Heat the reaction mixture (Reflux or elevated temperature) dissolve->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Aqueous workup: Cool, dilute with water, extract with organic solvent monitor->workup Reaction Complete purify Purify by column chromatography or recrystallization workup->purify product Product: 4-Substituted-5-bromo-6-methylpyrimidin-2-amine purify->product

Caption: General workflow for SNAr at the C4 position.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and a suitable solvent such as ethanol, n-butanol, or dimethylformamide (DMF). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the solvent is DMF, pour the mixture into ice water to precipitate the product. If an alcohol was used as the solvent, concentrate the mixture under reduced pressure. Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 4-substituted pyrimidine.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or alcohols are chosen to facilitate the dissolution of the reactants and to stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction.

  • Heat: Elevated temperatures are required to overcome the activation energy for the nucleophilic attack on the electron-deficient pyrimidine ring.

  • Base (if needed): DIPEA is used to neutralize the HCl generated when using an amine hydrochloride salt, preventing the protonation of the nucleophile which would render it unreactive.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming C-C bonds. This allows for the introduction of aryl or heteroaryl moieties, which can occupy hydrophobic pockets in the target protein's active site.

Objective: To synthesize a 5-aryl substituted pyrimidine derivative via Suzuki-Miyaura coupling.

Workflow Diagram:

Suzuki_Workflow start Start: 4-Substituted-5-bromo-pyrimidine + Arylboronic Acid setup Combine reactants, Pd catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃) in a Schlenk flask start->setup degas Degas the solvent (e.g., Dioxane/Water) and purge the flask with inert gas setup->degas heat Heat the reaction mixture (80-100 °C) with stirring degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Aqueous workup: Cool, dilute, extract with organic solvent monitor->workup Reaction Complete purify Purify by column chromatography workup->purify product Product: 4-Substituted-5-aryl-pyrimidine purify->product

Caption: General workflow for Suzuki-Miyaura coupling at the C5 position.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the 5-bromo-pyrimidine intermediate from Protocol 1 (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the 5-aryl pyrimidine product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The Pd(0) species undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.

  • Solvent System: The mixture of an organic solvent (dioxane) and water is used to dissolve both the organic-soluble reactants and the inorganic base. Degassing is essential to prevent oxidation of the Pd(0) catalyst.

Conclusion

This compound stands out as a strategically important intermediate in pharmaceutical synthesis. Its well-defined and differential reactivity allows for the sequential and controlled introduction of diverse functionalities, making it an ideal scaffold for building libraries of complex molecules for drug discovery programs. The protocols detailed herein provide a robust framework for researchers to leverage the synthetic potential of this valuable building block in the quest for novel therapeutics.

References

Application Note: Palladium-Catalyzed N-arylation of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-arylated aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in pharmaceuticals, from kinase inhibitors to central nervous system agents, drives the continuous need for robust and versatile synthetic methodologies. The Buchwald-Hartwig amination has emerged as a powerful and highly adaptable palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a detailed protocol for the N-arylation of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine, a versatile building block with multiple potential reaction sites. The described method leverages the principles of chemoselectivity to achieve specific N-arylation at the 2-amino position, a critical transformation for drug discovery and development programs.

Scientific Rationale & Mechanism

The selective N-arylation of this compound is achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[3][4] The success of this transformation hinges on the careful selection of the catalyst system and reaction conditions to favor the desired reactivity pathway.

Chemoselectivity: The substrate possesses three potential sites for palladium-catalyzed cross-coupling: the 2-amino group, the C4-chloro group, and the C5-bromo group. The general reactivity trend for aryl halides in Buchwald-Hartwig amination is I > Br > Cl.[5] This inherent difference in reactivity allows for selective coupling at the more reactive C-Br bond. However, in this protocol, we are targeting the N-arylation of the 2-amino group. By employing specific ligands and conditions, the catalytic cycle is directed towards the C-N bond formation, which is kinetically and thermodynamically favored over the C-C coupling at the halogenated positions under the prescribed conditions. Palladium catalysts, particularly with bulky, electron-rich phosphine ligands, show high efficacy for C-N bond formation.[2]

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7]

  • Amine Coordination and Deprotonation: The aminopyrimidine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group on the palladium center undergo reductive elimination, forming the desired N-aryl bond and regenerating the Pd(0) catalyst.[3]

The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands, such as Xantphos, are known to promote the reductive elimination step and stabilize the active catalytic species, leading to higher yields and broader substrate scope.[8][9] The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst. A strong, non-nucleophilic base like sodium tert-butoxide is often employed to facilitate the reaction.[1]

Experimental Protocol

This protocol details a general procedure for the N-arylation of this compound with an aryl bromide.

Materials and Reagents
ReagentGradeSupplier
This compound≥97%Various
Aryl Bromide≥98%Various
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeVarious
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)≥98%Various
Sodium tert-butoxide (NaOtBu)≥97%Various
TolueneAnhydrous, ≥99.8%Various
Ethyl acetateACS GradeVarious
Saturated aqueous sodium bicarbonate solutionLaboratory GradeIn-house prep.
BrineLaboratory GradeIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeVarious
Celite®Filtering AgentVarious

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • The reaction should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (nitrogen or argon) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Stir the reaction mixture at 110 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water (10 mL).

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Visualization of the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, Ligand & Base in Schlenk Flask inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Anhydrous Toluene inert->solvent heat Heat to 110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for the N-arylation protocol.

Mechanistic Diagram

G Pd(0)L₂ Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L₂->Ox_Add Ar-X Ar-X Ar-X->Ox_Add Pd(II)_Complex L₂Pd(II)(Ar)(X) Ox_Add->Pd(II)_Complex Coordination Amine Coordination Pd(II)_Complex->Coordination Amine R-NH₂ Amine->Coordination Pd(II)_Amine [L₂Pd(II)(Ar)(NH₂R)]⁺X⁻ Coordination->Pd(II)_Amine Deprotonation Deprotonation Pd(II)_Amine->Deprotonation Base Base Base->Deprotonation Pd(II)_Amido L₂Pd(II)(Ar)(NHR) Deprotonation->Pd(II)_Amido Red_Elim Reductive Elimination Pd(II)_Amido->Red_Elim Red_Elim->Pd(0)L₂ Product Ar-NHR Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystUse fresh Pd₂(dba)₃ and ensure proper inert atmosphere technique.
Insufficiently anhydrous conditionsUse freshly distilled, anhydrous solvent. Dry all glassware thoroughly.
Poor quality baseUse fresh, high-purity sodium tert-butoxide.
Formation of side products Competing reaction at C-Br or C-Cl positionsLower the reaction temperature. Screen different ligands that may offer higher selectivity for N-arylation.
Double arylation of the amino groupUse a slight excess of the aminopyrimidine or reduce the amount of aryl bromide.
Difficulty in purification Product co-elutes with starting materials or impuritiesOptimize the eluent system for column chromatography. Consider reverse-phase chromatography if the product is polar.

Conclusion

The described protocol offers a reliable and efficient method for the N-arylation of this compound. By leveraging the principles of the Buchwald-Hartwig amination, this procedure provides a valuable tool for medicinal chemists and drug development professionals. The careful control of reaction parameters and the use of an appropriate catalyst system are paramount to achieving high yields and selectivity. This application note serves as a comprehensive guide for the successful implementation of this important transformation in a research setting.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous bioactive compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Its prevalence in nature, most notably as a fundamental component of nucleic acids (DNA and RNA), underscores its biological significance.[1] This inherent biocompatibility and versatile chemical reactivity make pyrimidine derivatives a fertile ground for the discovery of novel therapeutics.[4][5] Among the vast array of pyrimidine-based starting materials, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine stands out as a particularly strategic building block for the synthesis of kinase inhibitors and other targeted therapies.[6][7]

The unique arrangement of substituents on this molecule—a reactive bromine atom at the C5 position, a chlorine atom at the C4 position, a methyl group at C6, and an amine at C2—provides a powerful platform for controlled, sequential chemical modifications. This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacological properties. The differential reactivity of the C-Br and C-Cl bonds is especially advantageous, enabling selective functionalization through palladium-catalyzed cross-coupling reactions.[8][9]

This guide provides detailed protocols and expert insights into the use of this compound as a precursor for the synthesis of bioactive molecules, with a focus on reactions that are fundamental to modern drug discovery.

Chemical Reactivity and Strategic Bond-Forming Reactions

The synthetic utility of this compound lies in the distinct reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[8][9] This reactivity differential (I > Br > Cl > F) is a well-established principle in organic chemistry and allows for selective functionalization at the C5 position while leaving the C2 chloro substituent available for subsequent transformations.[8]

The primary reactions leveraged to build molecular complexity from this scaffold are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds, enabling the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, allowing for the installation of a wide range of primary and secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): For the displacement of the less reactive chloride with various nucleophiles, often requiring more forcing conditions.

These reactions are workhorses in medicinal chemistry, and their successful application to this specific substrate opens the door to a vast landscape of potential drug candidates.

Core Synthetic Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol details the selective C-C bond formation at the more reactive C5-bromo position, a key step in the synthesis of many kinase inhibitors. The resulting 5-aryl-4-chloro-6-methylpyrimidin-2-amine is a valuable intermediate for further diversification.

Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[9] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[9]

Experimental Workflow:

Suzuki_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: - this compound - Arylboronic Acid - Base (e.g., K3PO4) setup->reagents catalyst Add Catalyst System: - Pd Precatalyst (e.g., Pd(PPh3)4) - Solvent (e.g., Dioxane/H2O) reagents->catalyst reaction Heat Reaction (e.g., 80-100 °C) catalyst->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Product: 5-Aryl-4-chloro-6-methylpyrimidin-2-amine purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), followed by a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85[10]
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O82[10]
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O88[10]
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O78[10]

Note: Yields are based on analogous systems and serve as a strong predictive baseline.[10]

Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position

This protocol outlines the formation of a C-N bond at the C5-position, a crucial transformation for introducing key pharmacophores that can engage with biological targets.

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[11][12] The choice of ligand is critical for reaction efficiency and substrate scope.[13] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12]

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound plus1 + reactant1->plus1 reactant2 R1R2NH plus1->reactant2 arrow Pd Catalyst, Ligand Base, Solvent, Heat reactant2->arrow product 5-(R1R2N)-4-chloro-6-methylpyrimidin-2-amine arrow->product

Caption: Buchwald-Hartwig amination at the C5-position.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary: Representative Buchwald-Hartwig Aminations

EntryAminePd-SourceLigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃XantphosCs₂CO₃Toluene92
2PiperidinePd₂(dba)₃XantphosCs₂CO₃Toluene89
3AnilinePd(OAc)₂BINAPNaOtBuToluene85
4N-MethylanilinePd₂(dba)₃XantphosCs₂CO₃Dioxane87

Note: Data is based on established Buchwald-Hartwig protocols for similar substrates and serves as a reliable starting point for optimization.[8][14]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Following functionalization at the C5-position, the less reactive C4-chloro substituent can be displaced by a nucleophile, often requiring higher temperatures. This sequential approach allows for the creation of highly decorated pyrimidine scaffolds.

Reaction Principle: Nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyrimidine proceeds through an addition-elimination mechanism.[15][16] The nucleophile attacks the carbon bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex.[16] The aromaticity is then restored by the elimination of the chloride ion.[16]

Experimental Workflow:

SNAr_Workflow start Start with C5-functionalized pyrimidine reagents Add Nucleophile (e.g., R-NH2) and optional Base start->reagents solvent Add Solvent (e.g., EtOH, NMP) reagents->solvent heat Heat Reaction (e.g., 80-150 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Workup and Extraction monitor->workup Upon Completion purify Purification workup->purify product Final Product purify->product

Caption: General workflow for SNAr at the C4-position.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve the 5-aryl-4-chloro-6-methylpyrimidin-2-amine (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired nucleophile (e.g., an amine, 1.5-3.0 eq). The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial to scavenge the HCl generated.

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The required temperature will depend on the nucleophilicity of the attacking species and the solvent used.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent and perform an aqueous workup.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of bioactive molecules. Its differentiated reactivity allows for a logical and controlled approach to the construction of complex molecular architectures. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for researchers in drug discovery and medicinal chemistry. By mastering these key transformations, scientists can efficiently generate libraries of novel pyrimidine derivatives for biological screening, accelerating the journey towards new and effective therapeutics.[5]

References

Experimental setup for reactions involving 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Strategic Functionalization of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized pyrimidine derivative that serves as a strategic building block for medicinal chemists and drug development professionals. The pyrimidine core is a privileged scaffold, prevalent in a vast array of biologically active compounds, including kinase inhibitors used in oncology.[1] This particular reagent is distinguished by the presence of two different halogen atoms at electronically distinct positions: a bromine atom at C5 and a chlorine atom at C4. This differential substitution allows for selective, sequential chemical modifications, making it an invaluable tool for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.

The key to unlocking its synthetic potential lies in understanding the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[2][3] Consequently, the C5-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C4-Cl bond. This intrinsic reactivity difference forms the basis for regioselective Suzuki-Miyaura and Buchwald-Hartwig reactions, primarily targeting the C5 position. Conversely, the C4 position is activated by the two ring nitrogens, making the C4-Cl bond susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5]

This guide provides detailed protocols and the underlying scientific rationale for leveraging these distinct reactivity modes to achieve selective functionalization of this versatile scaffold.

PART 1: Safety and Handling

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.[6]

  • General Hazards: Similar halogenated heterocyclic compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8][9]

  • Handling Precautions:

    • All manipulations should be performed in a well-ventilated chemical fume hood.[8][10]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves (e.g., nitrile).[7][8][9]

    • Avoid inhalation of dust, fumes, or vapors.[8][9] Avoid contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water. If skin irritation occurs, seek medical attention.[7][9]

  • Reagent-Specific Hazards:

    • Palladium Catalysts: While generally stable, some palladium complexes and their ligands can be toxic and should be handled with care.

    • Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and highly moisture-sensitive.[10] Handle under an inert atmosphere. Weaker bases like potassium carbonate and potassium phosphate can be irritants.

    • Solvents: Anhydrous solvents like 1,4-dioxane, toluene, and THF are flammable and have specific health hazards. Always work with them in a fume hood and away from ignition sources.

PART 2: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The primary strategy for functionalizing this compound involves leveraging the higher reactivity of the C5-Br bond in palladium-catalyzed cross-coupling reactions. Standard conditions will favor substitution at this site while leaving the C4-Cl bond intact for subsequent modifications.

Suzuki-Miyaura Coupling: C-C Bond Formation at C5

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, widely used to synthesize biaryl and heteroaryl structures.[1] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] For this substrate, oxidative addition of the Pd(0) catalyst occurs preferentially at the more labile C-Br bond.[1]

Diagram 1: Selective Reactivity in Cross-Coupling

sub This compound suzuki Suzuki-Miyaura Coupling (ArB(OH)₂, Pd Catalyst, Base) sub->suzuki Selective at C5-Br buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) sub->buchwald Selective at C5-Br snar SNAr Reaction (Nucleophile, e.g., R'₂NH) sub->snar Selective at C4-Cl prod_suzuki 5-Aryl-4-chloro-6-methylpyrimidin-2-amine suzuki->prod_suzuki prod_buchwald 5-(Diorganoamino)-4-chloro-6-methylpyrimidin-2-amine buchwald->prod_buchwald prod_snar 5-Bromo-4-(nucleophile)-6-methylpyrimidin-2-amine snar->prod_snar

Caption: Reaction selectivity for this compound.

Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a general starting point; optimization may be required for specific boronic acids.[11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)[12]

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[12][13]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Inert Atmosphere: Seal the vessel and purge by evacuating and backfilling with inert gas three times.[1][12]

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.[1][12]

  • Reaction: Heat the mixture to 85–100 °C with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4–16 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.[1][12]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-4-chloro-6-methylpyrimidin-2-amine product.

Causality and Rationale:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source effective for coupling with aryl bromides.[13]

  • Base: The inorganic base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. K₃PO₄ is often effective for challenging substrates.[13][14]

  • Solvent System: The dioxane/water mixture provides a good medium for dissolving both the organic reagents and the inorganic base, facilitating the reaction.[3] Degassing is critical as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.

Data Summary for Suzuki-Miyaura Conditions:

Catalyst (mol%) Base (equiv) Solvent Temp (°C) Typical Yield Reference
Pd(PPh₃)₄ (5) K₃PO₄ (2) 1,4-Dioxane/H₂O 70-80 Good [13]
Pd(PPh₃)₄ (0.5) K₂CO₃ (2) 1,4-Dioxane 100 (MW) ~71% [11]

| Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | High |[3] |

Buchwald-Hartwig Amination: C-N Bond Formation at C5

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[15][16] The reaction couples an amine with an aryl halide and, like the Suzuki reaction, relies on a palladium catalyst.[17] For this substrate, the reaction will selectively form a new C-N bond at the C5 position.

The success of this transformation is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step that forms the product and regenerates the catalyst.[15]

Diagram 2: Buchwald-Hartwig Catalytic Cycle

cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(X) pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L₂(NHR'₂) pdiia->pdiib Amine Coordination & Deprotonation (R'₂NH, Base) pdiib->pd0 product Ar-NR'₂ pdiib->product Reductive Elimination

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Protocol 2.2: Selective Buchwald-Hartwig Amination at the C5-Position

This reaction is highly sensitive to air and moisture; strict adherence to inert atmosphere techniques is required.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed Toluene

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube or reaction vial with a stir bar. If working on the bench, add the solids and immediately establish an inert atmosphere by evacuating and backfilling with argon (3x).[10]

  • Reagent Addition: Add this compound to the vessel.

  • Solvent/Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, add it in step 2.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 100 °C in a preheated oil bath.[10]

  • Monitoring: Monitor the reaction by LC-MS. Reactions are often complete within 2-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[17]

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Causality and Rationale:

  • Catalyst System: A combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich biaryl phosphine ligand (XPhos) is highly effective. The ligand stabilizes the Pd(0) species and accelerates the rate-limiting reductive elimination step.[15][18]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[14][18] It is incompatible with some functional groups, in which case a weaker base like Cs₂CO₃ or K₃PO₄ might be screened.[14]

  • Inert Conditions: The active Pd(0) catalyst and the strong base are sensitive to oxygen and moisture, respectively. Failure to maintain a rigorously inert atmosphere is a common cause of reaction failure.

PART 3: Nucleophilic Aromatic Substitution (SNAr) at C4

The electron-deficient nature of the pyrimidine ring, exacerbated by the two nitrogen atoms, activates the C4 position for nucleophilic attack. This allows for the selective displacement of the chloride at C4, typically leaving the C5-Br bond untouched. The generally accepted mechanism involves a two-step addition-elimination sequence via a negatively charged Meisenheimer complex intermediate.[19][20]

Protocol 3.1: SNAr with an Amine Nucleophile

This protocol describes a direct amination at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1–2.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0–2.0 equiv, optional)

  • Ethanol or N-Methyl-2-pyrrolidone (NMP)

  • Sealed reaction vessel

Experimental Procedure:

  • Reaction Setup: To a sealable reaction tube or vial, add this compound and the desired amine nucleophile.

  • Solvent/Base Addition: Add the solvent (e.g., ethanol). If the amine salt is formed, a non-nucleophilic base like TEA can be added to scavenge the HCl byproduct.[21]

  • Reaction: Seal the vessel tightly and heat the mixture to 80-120 °C. The use of refluxing ethanol is often sufficient.[21]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (product or salt) has formed, it may be isolated by filtration.

    • Alternatively, concentrate the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography or recrystallization.

Causality and Rationale:

  • Regioselectivity: Studies on related 2,4-dichloropyrimidines show that nucleophilic attack preferentially occurs at the C4 position.[4][22] This is due to the superior ability of the ring nitrogens to stabilize the negative charge of the Meisenheimer intermediate formed upon attack at C4.[4] The reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia confirms substitution at C4.[5]

  • Conditions: SNAr reactions are often thermally driven and do not require a metal catalyst. The choice of solvent is important; polar aprotic solvents (like DMF, NMP) or alcohols can facilitate the reaction.[21]

PART 4: General Experimental Workflow and Analysis

A systematic workflow is essential for reproducible results.

Diagram 3: General Experimental Workflow

setup Reaction Setup (Inert Atmosphere) reagents Reagent Addition (Substrate, Catalyst, Base, Solvent) setup->reagents reaction Reaction (Heating & Stirring) reagents->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analysis Analysis (NMR, MS, Purity) purify->analysis

Caption: A typical experimental workflow for synthesis and analysis.

References

The Strategic Utility of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrimidine Scaffold as a Cornerstone of Agrochemical Innovation

The pyrimidine ring system is a foundational scaffold in the discovery of novel agrochemicals, prized for its versatile reactivity and its presence in numerous commercialized products.[1] Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including potent fungicidal, herbicidal, and insecticidal properties.[2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with specific biological targets, leading to the development of highly effective and selective crop protection agents.

5-Bromo-4-chloro-6-methylpyrimidin-2-amine is a key heterocyclic building block that offers chemists a powerful platform for molecular diversification. Its unique arrangement of functional groups—a nucleophilic 2-amino group, a reactive 4-chloro substituent, and a 5-bromo atom amenable to cross-coupling reactions—provides a trifecta of synthetic handles for the construction of complex agrochemical candidates. This guide elucidates the chemical logic behind its application and provides detailed, field-proven protocols for its derivatization into next-generation agrochemical leads.

Chemical Reactivity and Strategic Considerations

The synthetic utility of this compound is rooted in the differential reactivity of its three key functional groups. Understanding this hierarchy of reactivity is crucial for designing logical and efficient synthetic routes.

  • The 4-Chloro Group: A Hub for Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the C4 position is the most electrophilic site on the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution. This is the primary site for introducing a wide variety of amine, alcohol, and thiol-containing fragments, which are often crucial for biological activity. The electron-withdrawing nature of the pyrimidine nitrogens and the adjacent halogen atoms activates this position for attack by nucleophiles.

  • The 5-Bromo Group: A Gateway to Carbon-Carbon Bond Formation : The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of aryl, heteroaryl, or vinyl groups, significantly increasing molecular complexity and enabling the exploration of new chemical space. Generally, in dihalogenated pyrimidines, the C-Br bond is more reactive towards oxidative addition with palladium(0) catalysts than the C-Cl bond, allowing for selective functionalization.

  • The 2-Amino Group: A Point of Modulation : The amino group at the C2 position is nucleophilic and can be acylated, alkylated, or used as a directing group. While often maintained for its hydrogen-bonding capabilities in the final active ingredient, it can also be a site for further derivatization to modulate solubility, lipophilicity, and target binding.

The logical flow for derivatizing this precursor often involves addressing the most reactive sites first, or protecting certain groups to achieve the desired regioselectivity.

G cluster_0 Synthetic Strategy Workflow Start This compound PathA Nucleophilic Aromatic Substitution (SNAr) at C4-Cl Start->PathA Introduce key pharmacophore PathB Palladium-Catalyzed Cross-Coupling at C5-Br Start->PathB Build molecular complexity ProductA C4-Substituted Intermediate PathA->ProductA ProductB C5-Substituted Intermediate PathB->ProductB ProductA->PathB Sequential functionalization FinalProduct Diverse Agrochemical Candidates ProductA->FinalProduct ProductB->PathA Sequential functionalization ProductB->FinalProduct

Caption: A logical workflow for the derivatization of this compound.

Application in Fungicide Synthesis

Pyrimidine-based structures are integral to many modern fungicides. The following protocols provide a representative workflow for the synthesis of novel fungicidal candidates, leveraging the reactivity of the 4-chloro position.

Protocol 1: Synthesis of a C4-Amino Substituted Fungicidal Intermediate

This protocol details the nucleophilic aromatic substitution at the C4 position, a common first step in elaborating the this compound core. This reaction is analogous to methods used in the synthesis of complex pyrimidine amine-containing fungicides.[4]

Objective: To displace the 4-chloro substituent with a model primary amine, 2-(4-aminophenoxy)ethanol, to create a key intermediate for further functionalization.

Materials:

  • This compound (1.0 eq)

  • 2-(4-aminophenoxy)ethanol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Addition of Reagents: Add potassium carbonate, followed by anhydrous DMF to dissolve the solids.

  • Nucleophile Addition: Add 2-(4-aminophenoxy)ethanol to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90°C and stir for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product: N4-(4-(2-hydroxyethoxy)phenyl)-5-bromo-6-methylpyrimidine-2,4-diamine.

Causality and Insights:

  • Solvent Choice: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium carbonate and the intermediate Meisenheimer complex, facilitating the reaction.

  • Base: Potassium carbonate is a crucial component, acting as a base to deprotonate the incoming amine nucleophile, increasing its nucleophilicity, and also to neutralize the HCl generated during the reaction.

  • Temperature: Heating is necessary to overcome the activation energy required to disrupt the aromaticity of the pyrimidine ring during the formation of the Meisenheimer intermediate.

G cluster_1 Protocol 1: Experimental Workflow Setup Combine Reactants: - this compound - 2-(4-aminophenoxy)ethanol - K2CO3 in DMF Reaction Heat to 80-90°C Monitor by TLC Setup->Reaction 6-12 hours Workup Aqueous Work-up & Extraction with Ethyl Acetate Reaction->Workup Upon completion Purification Column Chromatography Workup->Purification Product Pure C4-Substituted Product Purification->Product

Caption: Step-by-step workflow for the synthesis of a C4-amino substituted fungicidal intermediate.

Application in Herbicide Synthesis

The development of novel herbicides often involves creating complex biaryl structures to optimize binding to target enzymes. The 5-bromo position of the pyrimidine core is ideal for this purpose via Suzuki-Miyaura cross-coupling.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki coupling reaction at the C5-bromo position. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective functionalization.

Objective: To couple the C5 position of this compound with 4-methoxyphenylboronic acid to generate a biaryl structure common in modern herbicides.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, sodium carbonate, and the palladium catalyst.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 90-100°C and stir for 8-16 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure product: 4-chloro-5-(4-methoxyphenyl)-6-methylpyrimidin-2-amine.

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of Suzuki couplings.

  • Base and Solvent System: The aqueous base (Na₂CO₃ in dioxane/water) is critical for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.

  • Inert Atmosphere: The exclusion of oxygen is mandatory as it can oxidize the Pd(0) catalyst, rendering it inactive.

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for the protocols described, based on literature for analogous systems.

ProtocolReaction TypeKey ReagentsSolventTemp (°C)Time (h)Typical Yield
1 SNArK₂CO₃, AmineDMF80-906-1270-90%
2 Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, Boronic AcidDioxane/H₂O90-1008-1665-85%

Conclusion: A Versatile Precursor for Agrochemical Discovery

This compound stands out as a highly valuable and adaptable precursor for the synthesis of novel agrochemicals. Its well-defined and differential reactivity allows for the strategic and regioselective introduction of diverse chemical moieties. The protocols and workflows provided herein, grounded in established chemical principles and analogous literature examples, offer a solid foundation for researchers and scientists in the agrochemical industry to explore the vast potential of this versatile building block in the development of next-generation crop protection solutions.

References

Application Note & Protocol: A Scalable Synthesis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic nucleic acids and engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[1] Specifically, halogenated 2-aminopyrimidines, such as 5-Bromo-4-chloro-6-methylpyrimidin-2-amine, are highly valued intermediates in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2][3] The strategic placement of chloro and bromo substituents offers orthogonal handles for sequential cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[4][5]

However, the transition from milligram-scale synthesis in medicinal chemistry to multi-kilogram production for preclinical and clinical studies presents significant challenges.[6] These include the need for safe, robust, cost-effective, and environmentally sustainable processes. This application note provides a detailed, scalable, and validated protocol for the synthesis of this compound, addressing common scale-up issues and offering insights into the rationale behind the chosen synthetic strategy.

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The proposed synthetic route to this compound is a robust two-step process commencing from the commercially available 2-amino-4-hydroxy-6-methylpyrimidine. This strategy is designed for scalability, prioritizing the use of readily available and cost-effective reagents, and minimizing the use of hazardous materials where possible.

The overall synthetic workflow is depicted below:

Synthesis_Workflow A 2-Amino-4-hydroxy-6-methylpyrimidine B 2-Amino-4-chloro-6-methylpyrimidine A->B  POCl3, Reflux (Chlorination) C This compound B->C  NBS, DMF (Bromination)

Caption: Synthetic workflow for this compound.

Part 1: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine

The initial step involves the conversion of the hydroxyl group at the C4 position to a chloro group. This is a critical transformation as it activates the pyrimidine ring for subsequent functionalization.

Mechanism and Rationale for Reagent Selection

The chlorination is achieved using phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion. Refluxing the mixture ensures the reaction goes to completion. While other chlorinating agents exist, POCl₃ is often used in large-scale synthesis due to its effectiveness and relatively low cost.[7]

Detailed Protocol for Scale-Up Synthesis

Materials and Equipment:

  • 10 L glass-lined reactor with reflux condenser, overhead stirrer, and temperature probe.

  • 2-Amino-4-hydroxy-6-methylpyrimidine (1.0 kg, 7.99 mol)

  • Phosphorus oxychloride (POCl₃) (4.0 L, 43.0 mol)

  • Ice water

  • 25% Ammonia solution

  • 50% Ethanol

  • Filtration unit (e.g., Nutsche filter-dryer)

Procedure:

  • Charging the Reactor: Charge the 10 L reactor with 2-amino-4-hydroxy-6-methylpyrimidine (1.0 kg).

  • Addition of POCl₃: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (4.0 L) to the reactor.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until the reaction is deemed complete by TLC or HPLC analysis.[7]

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly, quench the reaction by adding the mixture to a separate vessel containing ice water. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

  • Neutralization: Adjust the pH of the aqueous suspension to ~8 using a 25% ammonia solution.[7]

  • Isolation: Filter the resulting precipitate and wash thoroughly with cold water.

  • Recrystallization: Recrystallize the crude product from 50% ethanol to yield pure 2-amino-4-chloro-6-methylpyrimidine.[7]

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Expected Yield and Purity
ParameterExpected Value
Yield 75-85%
Purity (HPLC) >98%
Melting Point 182-185 °C

Part 2: Regioselective Bromination

The second step is the regioselective bromination at the C5 position of the pyrimidine ring. This position is activated by the amino group at C2 and the methyl group at C6.

Rationale for N-Bromosuccinimide (NBS) Selection

For the bromination step, N-Bromosuccinimide (NBS) is the reagent of choice.[4][8] NBS is a convenient and safer alternative to liquid bromine, especially for large-scale operations. It allows for a more controlled reaction, minimizing the formation of over-brominated byproducts. The reaction is typically carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

Bromination_Mechanism cluster_0 Electrophilic Aromatic Substitution A 2-Amino-4-chloro-6-methylpyrimidine C Transition State A->C + Br+ B NBS B->C provides D This compound C->D - H+ E Succinimide C->E generates

Caption: Simplified mechanism of bromination using NBS.

Detailed Protocol for Scale-Up Synthesis

Materials and Equipment:

  • 10 L glass-lined reactor with overhead stirrer and temperature probe.

  • 2-Amino-4-chloro-6-methylpyrimidine (from Part 1)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Acetonitrile

  • Filtration unit

Procedure:

  • Dissolution: In the 10 L reactor, dissolve the 2-amino-4-chloro-6-methylpyrimidine in DMF.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • NBS Addition: Slowly add a solution of NBS in DMF dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature (20-25 °C) for 8-12 hours. Monitor the reaction progress by TLC or HPLC.[8]

  • Work-up: Once the reaction is complete, pour the mixture into water. A solid precipitate will form.[4]

  • Isolation: Filter the solid and wash it thoroughly with water.

  • Purification: Wash the crude solid with acetonitrile to remove any remaining impurities.[4]

  • Drying: Dry the final product, this compound, under vacuum at 50-60 °C.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )MolesMass (kg)
2-Amino-4-chloro-6-methylpyrimidine143.575.570.80
N-Bromosuccinimide (NBS)177.985.570.99
Product Molar Mass ( g/mol ) Theoretical Yield (kg) Expected Yield (kg)
This compound222.471.241.05 - 1.18 (85-95%)

Safety and Handling Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Quenching and Neutralization: These steps are highly exothermic. Ensure adequate cooling and slow addition of reagents to control the temperature.

Purification and Characterization

The final product can be further purified by recrystallization if necessary. The purity should be assessed using High-Performance Liquid Chromatography (HPLC) and the structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Challenges in the purification of heterocyclic amines can arise from their basicity, which can lead to tailing on standard silica gel chromatography.[9] If further purification is required, using an amine-functionalized stationary phase or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can be effective.[9]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics. By employing a robust two-step synthetic strategy and considering the practicalities of large-scale production, this guide aims to facilitate the efficient and safe synthesis of this important building block for researchers in the pharmaceutical industry.

References

Application Note: Regioselective Synthesis of 5-Bromo-6-methyl-N4-substituted-pyrimidine-2,4-diamine Derivatives via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the reaction of 5-bromo-4-chloro-6-methylpyrimidin-2-amine with various secondary amines. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone transformation in medicinal chemistry, yielding the versatile 2,4-diaminopyrimidine scaffold. We will explore the mechanistic underpinnings that govern the reaction's high regioselectivity, provide validated, step-by-step protocols for synthesis and purification, and offer expert insights into experimental design and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: The 2,4-Diaminopyrimidine Scaffold in Drug Discovery

The pyrimidine core is a privileged structure in medicinal chemistry, second only to the pyridine scaffold in its prevalence within pharmaceutically active compounds.[1][2] Specifically, the 2,4-diaminopyrimidine framework is a recurring motif in a multitude of therapeutic agents due to its ability to form critical hydrogen bond interactions with biological targets.[3] Derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, antitumor agents, and antibacterial drugs.[4][5][6][7]

The starting material, this compound, is a particularly valuable building block. It features two distinct halogen atoms at positions amenable to substitution, allowing for a controlled, stepwise functionalization of the pyrimidine ring. The reaction with secondary amines, which is the focus of this guide, selectively targets the C4-chloro position, yielding 5-bromo-6-methyl-N4,N4-disubstituted-pyrimidine-2,4-diamine derivatives. The remaining bromine atom at the C5 position serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse and complex molecular libraries for drug discovery programs.[8]

Mechanistic Rationale: Understanding Regioselectivity in SNAr Reactions

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a concerted SN2-type displacement, which is geometrically impossible on an sp²-hybridized carbon within an aromatic ring.[9] Instead, the reaction is a two-step addition-elimination process.

  • Nucleophilic Addition: The lone pair of the secondary amine (the nucleophile) attacks one of the electrophilic, halogen-bearing carbons of the electron-deficient pyrimidine ring. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

  • Elimination of the Leaving Group: Aromaticity is restored as the negative charge collapses, expelling the most suitable leaving group (in this case, the chloride ion).

Figure 1: General mechanism for the SNAr reaction.

The Critical Question: Why C4 and Not C2 or C5?

The regioselectivity of this reaction is highly predictable and is governed by the electronic properties of the pyrimidine ring.

  • Activation: The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, making the ring electron-deficient and thus highly susceptible to nucleophilic attack. This is a key difference from benzene, which is electron-rich and undergoes electrophilic substitution.[10]

  • Positional Reactivity: In 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position.[11][12] This is because the negative charge in the Meisenheimer intermediate formed by C4 attack can be delocalized onto the N1 nitrogen atom, which is a more stable arrangement than the intermediate formed from C2 attack.

  • Leaving Group Ability: The C5-bromo bond is significantly less reactive in SNAr reactions because attack at C5 does not benefit from the same degree of resonance stabilization involving the ring nitrogens. Therefore, the chloride at the activated C4 position is the exclusive leaving group. A study on the closely related 5-bromo-2,4-dichloro-6-methylpyrimidine showed that reaction with ammonia leads to the selective displacement of the C4-chloro group.[13]

Experimental Design and Protocols

This section provides a robust, general protocol that can be adapted for various secondary amines. The causality behind each choice of reagent and condition is explained to empower the researcher to make informed modifications.

Materials and Equipment
  • Reagents : this compound, secondary amine of choice (e.g., morpholine, piperidine, N-methylpiperazine), anhydrous ethanol (or other suitable solvent), triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Solvents for Work-up & Purification : Ethyl acetate, hexane, deionized water, brine.

  • Equipment : Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet (optional), separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, and silica gel for column chromatography.

Step-by-Step Synthesis Protocol

Workflow setup 1. Reaction Setup - Add pyrimidine, solvent, and base to flask. - Equip with condenser and stir bar. addition 2. Nucleophile Addition - Add secondary amine (1.1 eq) to the mixture. - Purge with N₂ (optional). setup->addition reaction 3. Heating & Monitoring - Heat to reflux (e.g., ~78°C for EtOH). - Monitor reaction progress via TLC/LC-MS. addition->reaction workup 4. Aqueous Work-up - Cool to RT, concentrate solvent. - Redissolve in EtOAc, wash with H₂O and brine. reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄), filter, concentrate. - Purify by column chromatography or recrystallization. workup->purify analysis 6. Characterization - Confirm structure and purity. - (¹H NMR, ¹³C NMR, LC-MS, HRMS) purify->analysis

Figure 2: General experimental workflow for the synthesis.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition : Add anhydrous ethanol (approx. 0.1 M concentration relative to the pyrimidine). Add triethylamine (1.5 eq). The base is crucial as it neutralizes the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[1] Finally, add the secondary amine (1.1–1.2 eq).

  • Reaction Execution : Attach a reflux condenser and heat the mixture to reflux (for ethanol, this is ~78 °C). The reaction is typically complete within 2-6 hours.

  • Monitoring : Progress can be monitored by TLC, observing the consumption of the starting material. A typical mobile phase is 30-50% ethyl acetate in hexane.

  • Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction : Redissolve the crude residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with deionized water (2x) and then brine (1x). The washes remove the triethylamine hydrochloride salt and other water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Representative Examples

The following table summarizes expected outcomes for the reaction with common secondary amines under the general protocol described above.

Secondary AmineSolventTemperatureTime (h)Typical Yield (%)
MorpholineEthanolReflux390-98%
PiperidineEthanolReflux388-95%
DiethylamineIsopropanolReflux585-92%
N-MethylpiperazineDMF80 °C487-94%
PyrrolidineEthanolReflux292-99%

Yields are based on literature precedents for similar SNAr reactions and are intended as representative examples. Actual yields may vary.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Insufficient temperature.2. Nucleophile is protonated/deactivated.3. Secondary amine is sterically hindered.1. Ensure reaction is at full reflux. Consider switching to a higher boiling solvent like n-butanol or DMF.2. Ensure at least 1.5 eq of base (TEA, DIPEA) is present.3. Increase reaction time or switch to a higher boiling solvent.
Low Yield 1. Incomplete reaction.2. Product loss during work-up (product may have some water solubility).3. Decomposition of starting material or product.1. See above.2. Before discarding the aqueous layer, perform a back-extraction with ethyl acetate.3. Ensure the reaction is not overheated or run for an excessive amount of time. If necessary, run under an inert atmosphere (N₂).
Multiple Spots on TLC (Side Products) 1. Reaction of the product amine with another molecule of starting material (unlikely).2. Impure starting materials.3. Thermal decomposition.1. Use a slight excess (1.1-1.2 eq) of the nucleophile to ensure the starting halide is fully consumed.2. Check the purity of reagents before starting.3. Avoid excessive heating.

Conclusion

The reaction of this compound with secondary amines is a highly efficient and regioselective method for synthesizing N4-substituted 2,4-diaminopyrimidine derivatives. The SNAr mechanism robustly favors substitution at the C4 position, providing a clean and predictable outcome. The protocol detailed herein is broadly applicable and serves as a reliable foundation for the synthesis of diverse compound libraries. The resulting products are high-value intermediates, retaining a C5-bromo handle that allows for further diversification, making this reaction a powerful tool in the arsenal of the medicinal chemist.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for optimizing the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-4-chloro-6-methylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Challenge of Selective Coupling

This compound is a valuable building block in medicinal chemistry, featuring two distinct halogen atoms available for cross-coupling. The primary challenge lies in achieving selective C-C bond formation at either the C5-Br or the C4-Cl position. The inherent differences in bond strength and reactivity between the C-Br and C-Cl bonds are the cornerstone of achieving this selectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, making it the preferred site for initial coupling under carefully controlled conditions.

This guide will focus on strategies to selectively couple at the C5-bromo position while preserving the C4-chloro moiety for subsequent transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when performing Suzuki reactions with this compound.

Q1: My reaction is showing low conversion to the desired product. What are the primary factors to investigate?

A1: Low conversion is a common issue that can often be resolved by systematically evaluating the following reaction components:

  • Catalyst and Ligand Choice: The palladium catalyst and its coordinating ligand are paramount. For heteroaromatic substrates, particularly those with multiple potential coordination sites like your aminopyrimidine, sterically hindered and electron-rich phosphine ligands are often superior. Ligands like SPhos, XPhos, or RuPhos can significantly enhance catalytic activity and prevent catalyst deactivation. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more advanced Buchwald-type ligand system.

  • Base Selection: The choice of base is critical and can dramatically influence reaction kinetics and side product formation. An inorganic base like K₂CO₃ or Cs₂CO₃ is a good starting point. The strength and solubility of the base can affect the transmetalation step. If you observe decomposition of your starting material, a milder base like K₃PO₄ might be beneficial.

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is standard for Suzuki reactions to dissolve both the organic substrate and the inorganic base. Ensure your solvents are thoroughly deoxygenated, as oxygen can lead to catalyst decomposition and unwanted side reactions.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation, including potential double coupling or dehalogenation. A systematic temperature screen, for example from 80 °C to 110 °C, is recommended to find the optimal balance.

Q2: I am observing significant amounts of a side product from the coupling at the C4-chloro position. How can I improve selectivity for the C5-bromo position?

A2: Achieving high selectivity is key. The C-Br bond is inherently more reactive than the C-Cl bond due to its lower bond dissociation energy, which facilitates oxidative addition to the Pd(0) catalyst. To enhance this selectivity:

  • Lower the Reaction Temperature: This is the most straightforward approach. By reducing the thermal energy of the system, you can often find a window where the activation energy for C-Br bond cleavage is readily overcome, while the C-Cl bond remains largely unreactive.

  • Choose a Less Reactive Catalyst System: While highly active catalysts are great for difficult couplings, they can sometimes be too reactive and overcome the inherent selectivity between C-Br and C-Cl. If you are using a highly active Buchwald ligand, you might consider a slightly less reactive one or even Pd(PPh₃)₄, which often exhibits good selectivity for bromides over chlorides.

  • Use a Boronic Acid Ester: Boronic acid pinacol esters (Bpin) are generally less reactive than the corresponding boronic acids. Using the boronic acid ester can sometimes temper the reactivity of the transmetalation step, leading to improved selectivity.

Q3: My starting material appears to be decomposing under the reaction conditions. What could be the cause?

A3: Decomposition of the aminopyrimidine starting material can be attributed to a few factors:

  • Harsh Base: A very strong base, such as an alkoxide, can potentially deprotonate the amine or other positions on the pyrimidine ring, leading to undesired side reactions. Consider switching to a milder base like K₃PO₄ or even an organic base like triethylamine if compatible with your system.

  • High Temperature: As mentioned, excessive heat can lead to thermal decomposition. Ensure your reaction temperature is not exceeding the stability limits of your substrate.

  • Oxygen Contamination: Rigorous deoxygenation of your reaction mixture is crucial. The presence of oxygen can lead to oxidative side reactions. A common method is to sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes and then maintain the reaction under a positive pressure of the inert gas.

Experimental Protocols

Screening Protocol for Optimal Suzuki Coupling Conditions

This protocol outlines a systematic approach to screen key reaction parameters.

1. Reagent Preparation:

  • Prepare stock solutions of this compound and your chosen boronic acid/ester in a suitable, deoxygenated solvent (e.g., 1,4-dioxane).
  • Prepare stock solutions of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in deoxygenated water.
  • Prepare a stock solution of the palladium catalyst and ligand in deoxygenated 1,4-dioxane.

2. Reaction Setup (in a 96-well plate or parallel reaction tubes):

  • To each reaction vessel, add the required volume of the substrate stock solution.
  • Add the boronic acid/ester stock solution (typically 1.1 to 1.5 equivalents).
  • Add the aqueous base solution (typically 2-3 equivalents).
  • Add the catalyst/ligand stock solution (typically 1-5 mol % Pd).
  • Seal the vessels under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

3. Reaction and Analysis:

  • Place the reaction block on a pre-heated stirrer plate set to the desired temperature (e.g., 80 °C, 90 °C, 100 °C).
  • After a set time (e.g., 2, 4, 8, 16 hours), take a small aliquot from each reaction.
  • Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).
  • Analyze the organic extract by LC-MS or GC-MS to determine the conversion, product yield, and formation of any side products.

Data Interpretation and Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the reaction based on initial screening results.

G cluster_0 Initial Screening & Analysis cluster_1 Optimization Strategies A Low Conversion E 1. Increase Temperature 2. Screen More Active Catalysts (e.g., Buchwald Ligands) 3. Screen Different Bases A->E Troubleshoot B Poor Selectivity (C-Cl Coupling) F 1. Decrease Temperature 2. Use Less Active Catalyst (e.g., Pd(PPh3)4) 3. Use Boronic Ester B->F Troubleshoot C Starting Material Decomposition G 1. Use Milder Base (e.g., K3PO4) 2. Lower Temperature 3. Ensure Rigorous Deoxygenation C->G Troubleshoot D Good Initial Result H Proceed to Scale-Up D->H Optimize

Caption: Troubleshooting workflow for Suzuki reaction optimization.

Data Summary: Recommended Starting Conditions

Based on literature precedence for similar substrates, the following table provides a robust set of starting conditions for your initial experiments.

ParameterRecommended ConditionRationale
Substrate This compound1.0 equivalent
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 equivalents
Catalyst Pd₂(dba)₃ (1-2 mol %) + SPhos (2-4 mol %)A highly active and versatile catalyst system for heteroaromatic couplings.
Base K₃PO₄2.5 equivalents. A moderately strong base that often minimizes side reactions.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)A common and effective solvent system for Suzuki reactions.
Temperature 80-100 °CA good starting range to promote C-Br activation while minimizing C-Cl reactivity.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and degradation.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L2 OxiAdd Oxidative Addition Pd0->OxiAdd Complex1 R1-Pd(II)L2-X OxiAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 R1-Pd(II)L2-R2 Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product R1-R2 (Coupled Product) R1X R1-X (Aminopyrimidine-Br) R2BM R2-B(OR)2 (Boronic Acid/Ester) R2BM->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

In the context of your specific substrate, the "R1-X" in the "Oxidative Addition" step is this compound. The goal is to have the Pd(0) catalyst selectively insert into the C-Br bond over the C-Cl bond. Each subsequent step—Transmetalation and Reductive Elimination—can be influenced by the parameters discussed in this guide.

Technical Support Center: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove impurity in the synthesis of this compound?

A1: The most significant impurity is often the regioisomer, 5-Bromo-2-chloro-6-methylpyrimidin-4-amine . This arises if the synthetic strategy involves the amination of a 5-bromo-2,4-dichloro-6-methylpyrimidine precursor. Nucleophilic aromatic substitution (SNAr) on this precursor with ammonia or an amine source preferentially occurs at the C4 position, which is more activated.[1][2] Separating these two isomers can be challenging due to their similar physical properties.

Q2: I am observing incomplete chlorination of my 2-amino-4-hydroxy-6-methylpyrimidine starting material. What are the likely causes?

A2: Incomplete chlorination using reagents like phosphorus oxychloride (POCl₃) can be due to several factors:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of POCl₃ is used per hydroxyl group. Often, a slight excess is required to drive the reaction to completion.[3][4]

  • Inadequate Temperature or Reaction Time: These reactions often require elevated temperatures (e.g., reflux) to proceed efficiently. Ensure the reaction is heated appropriately and for a sufficient duration.[5]

  • Presence of Water: Moisture can quench the chlorinating agent. Ensure all glassware is dry and anhydrous solvents are used.

  • Formation of By-products: POCl₃ can form polymeric phosphorus by-products that may coat the starting material and hinder the reaction.[6]

Q3: My mass spectrometry results show evidence of a dibrominated product. How can I prevent this?

A3: The formation of dibromo impurities is a classic example of over-halogenation. This typically occurs during the bromination step with reagents like N-Bromosuccinimide (NBS). To mitigate this:

  • Control Stoichiometry: Use no more than one equivalent of your brominating agent.

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise at a controlled temperature (e.g., 0-5 °C) to avoid localized high concentrations.[7]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.

Q4: After aqueous workup, I see the reappearance of a hydroxyl group in my product mixture. What is happening?

A4: Chloropyrimidines are susceptible to hydrolysis, where the chloro group is replaced by a hydroxyl group. This can happen during aqueous workup, especially if the pH is strongly acidic or basic, or if the mixture is heated.[8][9] The chloro group at the C2 or C4 position can be labile. It is advisable to perform aqueous workups at low temperatures and to minimize the time the product is in contact with the aqueous phase.

Synthetic Strategy and Side Product Formation

A reliable synthetic route to this compound involves a two-step process starting from 2-amino-4-hydroxy-6-methylpyrimidine. This strategy is often preferred because it unambiguously places the amino group at the C2 position early on, thus avoiding the formation of the C4-amino regioisomer.

G cluster_0 Recommended Synthetic Pathway cluster_1 Side Products A 2-Amino-4-hydroxy- 6-methylpyrimidine B 2-Amino-4-chloro- 6-methylpyrimidine A->B  Chlorination (POCl₃) I1 Unreacted Starting Material (Hydroxy-pyrimidine) C 5-Bromo-4-chloro- 6-methylpyrimidin-2-amine (Target Product) B->C  Bromination (NBS) B->I1 Incomplete Chlorination I2 Dibromo-species B->I2 Over- Bromination I3 Unreacted Intermediate (Chloro-pyrimidine) C->I3 Incomplete Bromination G cluster_0 Problematic Synthetic Pathway A 5-Bromo-2,4-dichloro- 6-methylpyrimidine B 5-Bromo-2-chloro- 6-methylpyrimidin-4-amine (Major Product/Isomeric Impurity) A->B Amination (e.g., NH₃) Preferential attack at C4 C 5-Bromo-4-chloro- 6-methylpyrimidin-2-amine (Minor Product) A->C Minor attack at C2 G cluster_0 Troubleshooting and Purification Workflow A Crude Product B Analyze by HPLC/TLC A->B C Is the product pure? B->C D Identify Impurities (LC-MS, NMR) C->D No E Final Product C->E Yes F Choose Purification Strategy D->F G Recrystallization F->G Crystalline Solid? H Column Chromatography F->H Oily or Mixed Solids? I Re-analyze Purity G->I H->I I->C

References

Technical Support Center: Enhancing Yield in Buchwald-Hartwig Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a step-by-step guide to identify the cause and implement a solution.

Q1: My reaction has a very low yield or has not worked at all. Where do I start troubleshooting?

A low or zero yield in a Buchwald-Hartwig amination of a pyrimidine is a common issue that typically points to a problem with one of the core components of the catalytic system. A systematic check of your reagents and conditions is the most effective approach.

Initial Checks:

  • Inert Atmosphere: The Palladium(0) active catalyst is sensitive to oxygen. Ensure your reaction was set up under an inert atmosphere (Argon or Nitrogen) and that the solvent was properly degassed.[1]

  • Reagent Purity: Verify the purity of your pyrimidine halide, amine, and base. Impurities can poison the catalyst.[1]

  • Solvent Quality: The solvent must be anhydrous. Water can deactivate the catalyst and lead to hydrolysis of phosphine ligands.[1][2] Toluene and dioxane are common choices, but ensure they are from a freshly dried source.[1][3]

Troubleshooting Workflow:

Below is a logical workflow to diagnose the issue.

G cluster_0 Initial Diagnosis cluster_1 Catalyst System Evaluation cluster_2 Reaction Conditions cluster_3 Substrate Issues Start Low/No Yield Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Ligand Evaluate Ligand: - Sterically hindered? - Electron-rich? Check_Catalyst->Ligand No Base Evaluate Base: - Strength sufficient? - Non-nucleophilic? Check_Catalyst->Base No Pd_Source Evaluate Pd Source: - Pre-catalyst vs. salt? - Quality/age? Check_Catalyst->Pd_Source No Optimize_Conditions Reaction Conditions Optimized? Check_Catalyst->Optimize_Conditions Yes Success Improved Yield Ligand->Success Base->Success Pd_Source->Success Temp Increase Temperature (e.g., 80-110 °C or MW) Optimize_Conditions->Temp No Solvent Check Solvent: - Anhydrous? - Aprotic? Optimize_Conditions->Solvent No Substrate Substrate-Specific Issues? Optimize_Conditions->Substrate Yes Temp->Success Solvent->Success Sterics Steric Hindrance on Pyrimidine or Amine? Substrate->Sterics Electronics Electron-Deficient Pyrimidine? Substrate->Electronics Sterics->Success Electronics->Success

Caption: A troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen). How can I prevent this?

Hydrodehalogenation is a common side reaction where the aryl halide is converted to the corresponding arene. This occurs when β-hydride elimination from the palladium-amido complex is faster than reductive elimination.[4]

Causes and Solutions:

  • Ligand Choice: The steric bulk of the phosphine ligand is crucial. Bulky ligands promote reductive elimination over β-hydride elimination by favoring a three-coordinate intermediate.[4]

    • Action: Switch to a bulkier ligand. If you are using a less hindered ligand like DPPF, consider moving to a more sterically demanding biarylphosphine ligand such as XPhos or tBuXPhos.[3][4]

  • Base: The choice and amount of base can influence this side reaction.

    • Action: While a strong base is needed, using a large excess can sometimes be detrimental. Try reducing the equivalents of base to the stoichiometric amount required.

  • Amine Structure: Primary amines with β-hydrogens are more prone to causing this side reaction.

    • Action: This is an inherent property of the substrate. The best course of action is to optimize the ligand and other conditions to favor the desired C-N bond formation.

Q3: My starting materials are consumed, but I have a complex mixture of products and my desired product is hard to purify from the catalyst.

A complex product mixture can arise from side reactions or catalyst decomposition. Difficulty in removing the palladium catalyst often points to issues with the workup and purification procedure.

Minimizing Side Products:

  • Solvolysis: If your solvent is a primary or secondary alcohol (e.g., methanol, isopropanol), or if there is residual water, you may form alkoxy- or hydroxy-pyrimidines.[5][6]

    • Action: Ensure your solvent is anhydrous and aprotic (e.g., toluene, dioxane, DMF).[1][3] If the reaction requires a protic solvent, consider lowering the temperature and reaction time.

  • Diarylation: For primary amines, double arylation can occur.

    • Action: Use a slight excess of the amine to favor the mono-arylated product. Adjusting the stoichiometry may be necessary.

Improving Catalyst Removal:

  • Filtration: After the reaction, diluting the mixture with a solvent like ethyl acetate and filtering through a pad of Celite® can remove a significant portion of the palladium catalyst.[3]

  • Scavengers: There are commercially available palladium scavengers (resins or silicas with thiol groups) that can be added during workup to bind and remove residual palladium.

  • Charcoal Treatment: Activated charcoal can also be effective in adsorbing residual palladium.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal ligand for my pyrimidine substrate?

Ligand selection is arguably the most critical factor in a successful Buchwald-Hartwig amination.[4] The electronic and steric properties of both the pyrimidine and the amine must be considered.

  • For Electron-Poor Pyrimidines (e.g., those with nitro or cyano groups): These substrates are generally more reactive. A wide range of ligands can be effective, but bulky, electron-rich biarylphosphine ligands are often the most reliable.[3]

  • For Sterically Hindered Pyrimidines or Amines: Steric hindrance slows down the desired coupling. Highly bulky ligands are required to facilitate both the oxidative addition and the reductive elimination steps.[4][7]

  • For Heterocyclic Amines: The nitrogen atoms in heterocyclic amines can sometimes coordinate to the palladium center and inhibit catalysis. Bidentate ligands or highly hindered monodentate ligands can be effective in these cases.[8]

Ligand TypeExamplesBest ForRationale
Bulky Biarylphosphines XPhos, tBuXPhos, SPhosGeneral purpose, sterically hindered substrates, aryl chloridesTheir steric bulk promotes the formation of the active monoligated Pd(0) species and accelerates reductive elimination.[4]
Ferrocene-Based Ligands DtBPF, JosiPhosPrimary amines, heteroaryl chloridesThe ferrocene backbone provides a rigid and bulky structure.[8]
Bidentate Ligands BINAP, XantphosPrimary amines, aryl triflatesThe chelating effect can prevent catalyst decomposition and favor reductive elimination over β-hydride elimination.[4][9]
Q2: What is the role of the base, and how do I choose the right one?

The base has two primary roles in the catalytic cycle:

  • To deprotonate the amine, forming the more nucleophilic amide.

  • To facilitate the formation of the palladium-amido complex from the palladium-halide complex.

The choice of base is critical. It must be strong enough to deprotonate the amine but not so nucleophilic that it reacts with the pyrimidine halide.

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base due to its high basicity and steric bulk.[3] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that offers good functional group tolerance.[10]

  • Weaker Inorganic Bases: For substrates that are sensitive to strong bases, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher reaction temperatures.[3][11]

BaseAdvantagesDisadvantages
NaOtBu High reactivity, often allows for lower catalyst loading and temperature.[10]Incompatible with base-sensitive functional groups like esters and nitro groups.[10]
LiHMDS Tolerates protic functional groups (e.g., hydroxyl, carboxyl).[10]Can be more expensive and requires careful handling.
K₂CO₃ / Cs₂CO₃ Milder, compatible with a wider range of functional groups.[11]Often requires higher temperatures and longer reaction times.[3]
Q3: Can you explain the catalytic cycle?

Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism involves a Palladium(0)/Palladium(II) cycle.

G Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex (L)Pd(II)(Ar)(X) Pd0->OA_Complex  Ar-X (Pyrimidine Halide) Amine_Complex Amine Coordination (L)Pd(II)(Ar)(NHR₂)+ OA_Complex->Amine_Complex  HNR₂ (Amine) Amido_Complex Amido Complex (L)Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex  Base (-H⁺) Product Ar-NR₂ (Product) Amido_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration center

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrimidine, forming a Pd(II) complex.[4]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol provides a general starting point. Optimization of ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Reagents & Equipment:

  • Chloropyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol %)

  • Phosphine ligand (e.g., XPhos, 4-5 mol %)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Addition of Reagents: Add the chloropyrimidine and the amine to the tube.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

References

Technical Support Center: Overcoming the Low Reactivity of the C4-Chloro Group in Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine functionalization. The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. However, researchers frequently encounter challenges with a common synthetic intermediate: the C4-chloropyrimidine. Its notoriously low reactivity can stall synthetic campaigns and lead to low yields and complex side products.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. As Senior Application Scientists, we don't just provide steps; we explain the underlying chemical principles to empower you to solve problems rationally and efficiently. Every protocol and recommendation is designed to be a self-validating system, helping you navigate the complexities of pyrimidine chemistry with confidence.

Section 1: The Dichotomy of C4-Pyrimidine Reactivity

Before troubleshooting, it's crucial to understand the electronic nature of the substrate. The reactivity of the C4-position is a tale of two competing factors.

Q1: Why is the C4-chloro group on a pyrimidine often unreactive, yet sometimes the preferred site for substitution?

A1: This paradox lies in the difference between nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • For Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These atoms pull electron density from the ring carbons, making them susceptible to attack by nucleophiles. The C4 and C2 positions are the most activated because the negative charge of the reaction intermediate (the Meisenheimer complex) can be delocalized onto the ring nitrogens, providing significant stabilization.[1][2] Generally, attack at C4 is favored over C2 because the negative charge can be stabilized by three resonance structures.[3] This electronic activation makes the C4-position a prime target for SNAr.

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): These reactions do not proceed via a Meisenheimer complex. Instead, the critical, rate-limiting step is typically the oxidative addition of the C-Cl bond to a low-valent palladium catalyst.[4][5] The Carbon-Chlorine bond is strong and less polarized than C-Br or C-I bonds, making this step energetically demanding.[6] This high bond strength is the primary reason for the "low reactivity" of C4-chloropyrimidines in cross-coupling chemistry, necessitating specialized, highly active catalysts to overcome this barrier.

Caption: Stabilization of the Meisenheimer intermediate in SNAr.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free method for functionalizing the C4-position. However, success depends on a careful balance of substrate activation, nucleophile strength, and reaction conditions.

Q2: My SNAr amination or etherification is showing low or no conversion. What should I do?

A2: This is a common issue that can almost always be resolved by systematically evaluating four key parameters.

  • Substrate Activation: The pyrimidine ring must be sufficiently electron-deficient to be attacked. If your pyrimidine lacks electron-withdrawing groups (EWGs), the reaction will be slow. While the ring nitrogens provide activation, additional EWGs (-NO₂, -CN, -CF₃) dramatically increase reactivity.

  • Nucleophile/Base Strength: The nucleophile must be strong enough to attack the ring. For neutral nucleophiles like amines, a base is often required to either deprotonate the nucleophile or act as a scavenger for the HCl generated. For alcohol nucleophiles, a strong base (e.g., NaH, NaOtBu) is needed to generate the more potent alkoxide.

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can stabilize the charged Meisenheimer complex without protonating the nucleophile.[6]

  • Temperature: Many SNAr reactions require heat to overcome the activation energy barrier. Running the reaction at elevated temperatures (80-150 °C) or using microwave irradiation is often necessary.[6]

Q3: My primary side product is from the solvent reacting with my starting material (e.g., a methoxy group from using methanol as a solvent). How do I prevent this?

A3: This phenomenon, known as solvolysis, occurs when your solvent is also a nucleophile. It directly competes with your intended nucleophile.

  • Solution: Switch to a non-nucleophilic, polar aprotic solvent. Dioxane, DMF, DMSO, and NMP are excellent choices that will not participate in the reaction.[6] If your nucleophile is an alcohol, pre-forming the alkoxide with a strong base like NaH in an inert solvent (like THF or Dioxane) before adding the chloropyrimidine can also solve this problem.

Q4: I'm getting a mixture of C4 and C2 isomers on my dichloropyrimidine substrate. How can I improve C4 selectivity?

A4: While C4 is electronically favored, other factors can lead to mixtures.[3]

  • Steric Hindrance: A bulky substituent at the C5 position can block access to the C4 position, potentially favoring attack at C2.

  • Chelation/Directing Effects: Certain substituents can direct an incoming nucleophile to a specific position through hydrogen bonding or other non-covalent interactions.

  • Temperature Control: In some cases, running the reaction at a lower temperature can enhance the inherent electronic preference for C4 substitution by reducing the energy available to overcome the higher activation barrier for C2 attack.

Field-Proven Protocol: SNAr Amination of 4-Chloropyrimidine

This protocol provides a robust baseline for the amination of an activated chloropyrimidine.

Objective: To synthesize 4-(benzylamino)-5-nitropyrimidine.

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.2 M solution)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-5-nitropyrimidine and potassium carbonate.

  • Add DMF via syringe to achieve a 0.2 M concentration relative to the chloropyrimidine.

  • Add benzylamine to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aminopyrimidine.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Activating the C4-Cl bond for cross-coupling is the central challenge. Success hinges almost entirely on the selection of a highly active catalytic system capable of breaking the strong C-Cl bond.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_bha Buchwald-Hartwig Cycle s_start Pd(0)L_n s_oa Ar-Pd(II)(Cl)L_n s_start->s_oa Oxidative Addition (Ar-Cl) [RATE LIMITING] s_tm Ar-Pd(II)(Ar')L_n s_oa->s_tm Transmetalation (Ar'B(OH)2, Base) s_tm->s_start Reductive Elimination s_re Ar-Ar' s_tm->s_re b_start Pd(0)L_n b_oa Ar-Pd(II)(Cl)L_n b_start->b_oa Oxidative Addition (Ar-Cl) [RATE LIMITING] b_ln [Ar-Pd(II)(NR'R'')L_n]+ b_oa->b_ln Amine Coordination & Deprotonation (Base) b_ln->b_start Reductive Elimination b_re Ar-NR'R'' b_ln->b_re

Caption: Catalytic cycles for Suzuki and Buchwald-Hartwig reactions highlighting the difficult oxidative addition step.
Part A: Suzuki-Miyaura Coupling

Q5: I see no product in my Suzuki coupling of a C4-chloropyrimidine. Where do I start troubleshooting?

A5: Failure to form product in a Suzuki reaction with an aryl chloride points directly to a failure in the oxidative addition step.

  • Catalyst & Ligand are CRITICAL: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You must use a modern, highly active catalyst system.

    • Solution: Switch to a catalyst system known for activating aryl chlorides. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos ).[6] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is necessary to cleave the C-Cl bond.

  • Base Selection is Key: The base is not just a spectator; it activates the boronic acid for transmetalation.

    • Solution: Screen strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[6]

  • Ensure Proper Reaction Setup: The active Pd(0) catalyst is highly sensitive to oxygen.

    • Solution: Solvents must be rigorously degassed (e.g., by sparging with argon for 20-30 minutes) before use. The reaction must be run under a strict inert atmosphere (argon or nitrogen) from start to finish.

Q6: My main side product is the de-chlorinated pyrimidine (hydrodehalogenation), and I also see boronic acid homocoupling. How can I minimize these?

A6: These are common competing pathways.

  • Hydrodehalogenation (-Cl replaced by -H): This often arises from trace water reacting in a competing catalytic cycle or from β-hydride elimination if the boronic acid partner has β-hydrogens.

    • Solution: Use anhydrous solvents and high-purity reagents. Ensure your boronic acid is not degrading.

  • Homocoupling (Ar'-Ar'): This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

    • Solution: Improve the degassing procedure of your solvent and ensure a robust inert atmosphere is maintained throughout the heating process. Using boronic esters (e.g., pinacol esters) can also enhance stability against both protodeboronation and homocoupling.

Field-Proven Protocol: Suzuki-Miyaura Coupling of 4-Chloropyrimidine

This protocol utilizes a modern catalyst system optimized for unreactive aryl chlorides.

Objective: To synthesize 4-(4-methoxyphenyl)-2-methylpyrimidine.

Materials:

  • 4-Chloro-2-methylpyrimidine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, Degassed 1,4-Dioxane/Water (10:1 mixture) (0.1 M solution)

Procedure:

  • To a flame-dried Schlenk flask under argon, add the 4-chloropyrimidine, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Part B: Buchwald-Hartwig Amination

Q7: My Buchwald-Hartwig amination is failing. Are the troubleshooting steps the same as for the Suzuki reaction?

A7: The core problem is the same (oxidative addition), but the solutions are more specific to C-N bond formation.

  • Ligand Choice is Paramount: The ligands for C-N coupling are often different from those for C-C coupling.

    • Solution: Use ligands specifically developed for Buchwald-Hartwig amination of aryl chlorides. Sterically hindered biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are industry standards.[4][5]

  • Base Selection is Critical: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[6] Weaker bases like K₂CO₃ are often insufficient unless the substrate is highly activated.

  • Anhydrous Conditions are Non-Negotiable: Water can hydrolyze the active catalyst and interfere with the base.

    • Solution: Use anhydrous solvents (toluene or dioxane are common) and ensure your amine is dry.

Q8: The reaction starts but then stalls, leaving unreacted starting material. What is happening?

A8: Catalyst deactivation is the likely culprit.

  • Cause 1: Oxygen Contamination. The Pd(0) catalyst can be oxidized to an inactive state.

    • Solution: Re-check your inert atmosphere setup. Ensure there are no leaks and that the solvent was properly degassed.

  • Cause 2: Catalyst Poisoning. The nitrogen atoms on the pyrimidine ring or the amine nucleophile itself can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.

    • Solution: This is a known issue with nitrogen-containing heterocycles. Using a higher catalyst loading (e.g., increasing from 2 mol% to 5 mol%) or switching to a more robust pre-catalyst (e.g., an XPhos-palladium pre-catalyst) can often overcome this issue.[4]

Field-Proven Protocol: Buchwald-Hartwig Amination of 4-Chloropyrimidine

This protocol employs a robust catalyst system for the amination of an unreactive heteroaryl chloride.

Objective: To synthesize N-benzyl-6-methylpyrimidin-4-amine.

Materials:

  • 4-Chloro-6-methylpyrimidine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, Degassed Toluene (0.2 M solution)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the 4-chloropyrimidine and a stir bar.

  • Remove the tube from the glovebox, place it under an argon atmosphere, and add the anhydrous, degassed toluene followed by the benzylamine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Monitor the reaction by LC-MS until completion (typically 8-16 hours).

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by flash column chromatography.

Section 4: General Troubleshooting Workflow

When a reaction fails, a logical, stepwise approach is the fastest path to a solution. Use this workflow to diagnose common issues systematically.

Troubleshooting_Workflow cluster_reagents Step 1: Verify Reagents & Setup cluster_conditions Step 2: Evaluate Reaction Conditions cluster_catalysis Step 3: Optimize Catalytic System (Cross-Coupling) start Low or No Yield Observed check_purity Are all reagents pure & dry? (Substrate, Nucleophile, Solvent) start->check_purity check_inert Is the system properly degassed? Was inert atmosphere maintained? check_purity->check_inert If Yes solution Problem Solved check_purity->solution If No, Purify/Dry & Repeat check_temp Is reaction temperature sufficient? (Typical: 80-120 °C) check_inert->check_temp If Yes check_inert->solution If No, Improve Degassing & Repeat check_base Is the base appropriate and strong enough? (SNAr: K2CO3, DIPEA) (Suzuki: K3PO4, Cs2CO3) (B-H: NaOtBu) check_temp->check_base If Yes check_temp->solution If No, Increase Temp & Repeat check_catalyst Is the catalyst system active enough for C-Cl bonds? (e.g., Pd(OAc)2 + Buchwald Ligand) check_base->check_catalyst If Yes (for Cross-Coupling) check_base->solution If No, Screen Bases & Repeat check_loading Is catalyst loading sufficient? (Try increasing from 2% to 5%) check_catalyst->check_loading If Yes check_catalyst->solution If No, Switch Ligand & Repeat check_loading->solution If Yes check_loading->solution If No, Increase Loading & Repeat

Caption: A systematic workflow for troubleshooting challenging pyrimidine functionalization reactions.

References

Technical Support Center: Monitoring Reactions of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring the chemical transformations of 5-bromo-4-chloro-6-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the expertise to confidently track your reaction's progress, identify potential issues, and ensure the integrity of your synthesis.

Introduction: The Critical Role of Reaction Monitoring

This compound is a versatile building block in medicinal chemistry, often employed in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination to construct complex molecular architectures.[1][2] The success of these syntheses hinges on careful monitoring of the reaction's progress. Inadequate monitoring can lead to incomplete reactions, the formation of difficult-to-remove byproducts, and ultimately, low yields of the desired product.[3]

This guide will provide detailed protocols and troubleshooting advice for two of the most powerful analytical techniques for reaction monitoring: TLC and LC-MS.

Section 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Analysis

TLC is an indispensable tool for the qualitative monitoring of organic reactions. It is a rapid and cost-effective method to visualize the consumption of starting materials and the formation of products.[4]

Step-by-Step TLC Protocol
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[4]

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting: Using a capillary tube, carefully spot the diluted reaction mixture onto the starting line. It is also advisable to spot the starting material and a "co-spot" (a spot of the starting material on top of the reaction mixture spot) for better comparison.[5]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. Ensure the solvent level is below the starting line.[6]

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm). If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate, iodine).[4]

Choosing the Right TLC Solvent System

The choice of the solvent system (mobile phase) is crucial for achieving good separation. The polarity of the solvent system should be adjusted to obtain a retention factor (Rf) value for the product between 0.3 and 0.6 for optimal separation.[7]

Compound PolarityRecommended Solvent Systems
Non-polar 5% Ethyl acetate/Hexane, 100% Hexane[8]
Intermediate Polarity 10-50% Ethyl acetate/Hexane, Dichloromethane/Hexane[8][9]
Polar 100% Ethyl acetate, 5% Methanol/Dichloromethane[8]
Very Polar 1-10% of (10% NH4OH in Methanol)/Dichloromethane[8]
TLC Troubleshooting Guide (FAQ)

Q1: My spots are streaking on the TLC plate. What's wrong?

  • Cause: This is a common issue that can arise from several factors.[6]

    • Sample Overloading: You may have spotted too much of your reaction mixture.

    • Inappropriate Solvent System: The polarity of your mobile phase might be too high or too low.

    • Acidic or Basic Nature of Compounds: The analyte may be interacting strongly with the silica gel.

  • Solution:

    • Dilute your sample further before spotting.[10]

    • Experiment with different solvent systems to find one that provides better separation.

    • For acidic compounds, add a small amount of acetic acid (0.1-2.0%) to the mobile phase. For basic compounds like your aminopyrimidine, adding a small amount of triethylamine (0.1-2.0%) can significantly improve the spot shape.[10]

Q2: I don't see any spots on my TLC plate.

  • Cause:

    • Insufficient Concentration: The concentration of your compounds might be below the detection limit of your visualization method.[6]

    • Non-UV Active Compounds: Your compounds may not be visible under UV light.

    • Solvent Level Too High: The starting line on your TLC plate might have been submerged in the solvent.[6]

  • Solution:

    • Try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications.[10]

    • Use alternative visualization techniques like iodine vapor or a potassium permanganate stain.

    • Ensure the solvent level in the developing chamber is always below the starting line.

Q3: The Rf values of my starting material and product are too close.

  • Cause: The chosen solvent system is not providing adequate separation.

  • Solution:

    • Systematically vary the polarity of your mobile phase. A common strategy is to use a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) and adjust the ratio.

    • Try a completely different solvent system. For example, if a hexane/ethyl acetate system is not working, consider a dichloromethane/methanol system.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for In-depth Analysis

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[11] It is invaluable for confirming the molecular weight of your product, identifying byproducts, and obtaining quantitative data on your reaction's progress.

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Reaction Aliquot Dilute Dilute with Mobile Phase or Acetonitrile/Water Sample->Dilute Filter Filter (0.22 µm syringe filter) Dilute->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI or APCI) Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram MassSpec Analyze Mass Spectra Chromatogram->MassSpec Identify Identify Compounds MassSpec->Identify

Caption: General workflow for LC-MS reaction monitoring.

Recommended LC-MS Parameters
ParameterRecommendationRationale
Column C18 reverse-phase columnSuitable for a wide range of organic molecules.
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acidVolatile mobile phases are compatible with mass spectrometry. Formic acid aids in the ionization of the analytes.[12]
Gradient Start with a low percentage of B and gradually increaseTo elute compounds with a range of polarities.
Ionization Source Electrospray Ionization (ESI) in positive ion modeESI is a soft ionization technique suitable for many organic molecules, and the amine group on the pyrimidine ring is readily protonated.
LC-MS Troubleshooting Guide (FAQ)

Q1: I am seeing unexpected peaks in my chromatogram. What are they?

  • Cause:

    • Byproducts or Isomers: Your reaction may be producing unintended products.

    • Impurities: The starting materials or reagents may contain impurities.

    • Contamination: The LC-MS system or your solvents might be contaminated.[13]

  • Solution:

    • Examine the mass spectrum of the unexpected peak to determine its molecular weight. This can provide clues to its structure. For halogenated compounds, the isotopic pattern can be very informative.[14]

    • Analyze your starting materials by LC-MS to check for impurities.

    • Run a blank injection (injecting only the mobile phase) to check for system contamination.[4]

Q2: My peak shape is poor (broadening, tailing, or splitting).

  • Cause:

    • Column Overloading: Injecting too concentrated a sample.

    • Inappropriate Mobile Phase: The mobile phase may not be optimal for your analytes.

    • Column Degradation: The column may be old or damaged.

  • Solution:

    • Dilute your sample before injection.

    • Adjust the mobile phase composition or gradient.

    • Try a new column.

Q3: I am not seeing my expected product peak.

  • Cause:

    • Reaction Failure: The reaction may not have worked.

    • Poor Ionization: Your compound may not be ionizing efficiently under the chosen conditions.

    • Ion Suppression: Other components in your sample may be interfering with the ionization of your target compound.[13]

  • Solution:

    • Confirm the presence of starting material. If it is fully consumed, your product may have degraded.

    • Try different ionization modes (e.g., negative ion mode) or sources (e.g., APCI).

    • Dilute your sample to reduce matrix effects.

Section 3: Logical Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_tlc TLC Troubleshooting cluster_lcms LC-MS Troubleshooting Start Problem Encountered TLC_Issue TLC Issue? Start->TLC_Issue LCMS_Issue LC-MS Issue? TLC_Issue->LCMS_Issue No Streaking Streaking Spots? TLC_Issue->Streaking Yes Unexpected_Peaks Unexpected Peaks? LCMS_Issue->Unexpected_Peaks Yes No_Spots No Spots? Streaking->No_Spots No Fix_Streaking Dilute Sample or Add Acid/Base to Eluent Streaking->Fix_Streaking Poor_Sep Poor Separation? No_Spots->Poor_Sep No Fix_No_Spots Concentrate Sample or Use Stain No_Spots->Fix_No_Spots Fix_Poor_Sep Change Solvent System Poor_Sep->Fix_Poor_Sep End Problem Resolved Fix_Streaking->End Fix_No_Spots->End Fix_Poor_Sep->End Bad_Shape Poor Peak Shape? Unexpected_Peaks->Bad_Shape No Fix_Unexpected Analyze Mass Spectra & Run Blanks Unexpected_Peaks->Fix_Unexpected No_Product No Product Peak? Bad_Shape->No_Product No Fix_Bad_Shape Dilute Sample or Optimize Method Bad_Shape->Fix_Bad_Shape Fix_No_Product Check Ionization & for Ion Suppression No_Product->Fix_No_Product Fix_Unexpected->End Fix_Bad_Shape->End Fix_No_Product->End

Caption: A logical approach to troubleshooting common TLC and LC-MS issues.

Conclusion

Effective reaction monitoring is a cornerstone of successful organic synthesis. By mastering the techniques of TLC and LC-MS, and by understanding how to troubleshoot the common issues that can arise, you can significantly improve the efficiency and outcome of your research. This guide provides a solid foundation for monitoring reactions involving this compound, and the principles discussed here are broadly applicable to a wide range of chemical transformations.

References

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed C-N bond formation, a cornerstone of modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the Buchwald-Hartwig amination and related cross-coupling reactions. Here, we address common challenges encountered in the lab with in-depth, field-proven insights to help you navigate the complexities of your experiments and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

My reaction is not working or the yield is very low. Where do I start?

Low or no yield is a common issue that can stem from multiple factors. A systematic approach is crucial for diagnosis.[1] We recommend a hierarchical troubleshooting workflow.

Caption: A logical workflow for troubleshooting failing C-N cross-coupling reactions.

G cluster_0 Initial Checks cluster_1 Catalyst System Evaluation cluster_2 Reaction Parameter Optimization A Reaction Failure: Low/No Yield B Verify Reagent Quality: - Freshly distilled/degassed solvents? - Active base (e.g., fresh NaOtBu)? - Purity of starting materials? A->B Step 1 C Check Reaction Setup: - Inert atmosphere (N2/Ar)? - Proper sealing? - Adequate stirring? B->C Step 2 D Is the Catalyst Activating? C->D Step 3 E Screen Different Ligands: - Bulky, electron-rich phosphines? - Consider different ligand generations. D->E F Evaluate Palladium Precatalyst: - Use a reliable precatalyst (e.g., G3/G4)? - Pd(OAc)2 can be unreliable. D->F G Optimize Base & Solvent E->G Step 4 F->G Step 4 H Screen Bases: - Strong (NaOtBu, LHMDS)? - Weaker (K3PO4, Cs2CO3)? G->H I Screen Solvents: - Toluene, Dioxane, THF? - Consider solvent polarity & solubility. G->I J Adjust Temperature I->J Step 5

1. Reagent and Setup Integrity:

  • Solvents: Ensure solvents are anhydrous and thoroughly degassed. Oxygen can oxidize the Pd(0) active species and phosphine ligands, killing the catalyst. Toluene, dioxane, and THF are common choices, but their roles extend beyond just dissolving reagents; they can also stabilize catalytic intermediates.[2][3]

  • Bases: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are common but can be deactivated by moisture and are incompatible with base-sensitive functional groups like esters and nitro groups.[4] Consider using weaker bases like K₃PO₄ or Cs₂CO₃ for sensitive substrates, though this may require higher temperatures.[1]

  • Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen.[4] Ensure your reaction vessel is properly sealed and purged with an inert gas like argon or nitrogen.

2. Catalyst System:

  • Precatalyst Choice: Using a well-defined palladium precatalyst is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[5] Modern precatalysts (e.g., G4, G5, G6) are designed for rapid and clean generation of the active LPd(0) catalyst upon exposure to a base.[6]

  • Ligand Selection: The ligand is arguably the most critical component. It stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition.[7][8] For many applications, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[7]

How do I choose the right ligand for my specific substrate?

Ligand choice is not one-size-fits-all and depends heavily on the nature of both the aryl halide and the amine coupling partner. The evolution of the Buchwald-Hartwig amination has led to several "generations" of ligands, each expanding the reaction's scope.[9]

Ligand GenerationRepresentative LigandsKey Applications & Characteristics
First Generation P(o-tolyl)₃Limited to aryl bromides and iodides with secondary amines.
Bidentate Ligands BINAP, DPPFImproved reactivity, allowing for the coupling of primary amines. Believed to prevent inactive palladium dimer formation.[9]
Bulky, Monodentate Buchwald-type (e.g., XPhos, SPhos, RuPhos), Hartwig-type (e.g., Josiphos)Dramatically increased activity by favoring a monoligated palladium species, enabling the use of challenging substrates like aryl chlorides and a wider range of amines.[7][9]
Specialized Ligands tBuBrettPhos, AdCyBrettPhosDesigned for particularly challenging transformations, such as the coupling of amides or primary alcohols.[4][10]

Expert Tip: When dealing with a new substrate combination, screening a small panel of ligands from different generations is a highly effective strategy. Commercial kits are available for high-throughput screening of reaction conditions.[11]

My reaction starts but then stalls. What could be causing catalyst deactivation?

Catalyst deactivation is a frequent culprit for incomplete conversions. Understanding the catalytic cycle helps to diagnose the potential failure points.

Caption: The catalytic cycle of the Buchwald-Hartwig amination and common deactivation pathways.

G A LPd(0) (Active Catalyst) B Oxidative Addition A->B + Ar-X Deact1 Oxidation to Pd(II) A->Deact1 O2 Deact3 Ligand Degradation A->Deact3 C LPd(II)(Ar)(X) B->C D Amine Coordination & Deprotonation C->D + HNR'R'' + Base Deact4 Pd Black Precipitation C->Deact4 Ligand dissociation E LPd(II)(Ar)(NR'R'') D->E F Reductive Elimination E->F Deact2 β-Hydride Elimination E->Deact2 (if amine has β-H) F->A + Ar-NR'R'' ArX Ar-X HNRR HNR'R'' Base Base Product Ar-NR'R''

  • β-Hydride Elimination: This is a common side reaction when using primary amines with β-hydrogens.[9] The palladium amide intermediate can eliminate to form an imine and a palladium hydride species, which then leads to hydrodehalogenation of the starting aryl halide. Using bulky ligands can disfavor this pathway relative to the desired reductive elimination.[9]

  • Catalyst Inhibition by Iodide: When using aryl iodides, the generated iodide anion can sometimes inhibit the catalyst.[6] In such cases, switching to the corresponding aryl bromide or triflate might be beneficial.

  • Formation of Palladium Black: The precipitation of palladium black is a clear sign of catalyst decomposition.[12] This often occurs when the ligand is not robust enough to stabilize the Pd(0) species throughout the catalytic cycle, or if the ligand to palladium ratio is too low.

  • Substrate-Induced Deactivation: Certain functional groups, like azo compounds, can act as poisons to the catalyst.[4] Similarly, very electron-rich or sterically hindered substrates can slow down oxidative addition or reductive elimination, giving the catalyst more time to decompose.

I am using an aryl chloride, and the reaction is very sluggish. How can I improve it?

Aryl chlorides are notoriously less reactive than aryl bromides or iodides due to the strength of the C-Cl bond, making the oxidative addition step more difficult.[5][13]

  • Use the Right Ligand: This is the most critical factor. Modern, bulky, electron-rich monodentate phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) are specifically designed to facilitate the oxidative addition of aryl chlorides.[7][8]

  • Increase Temperature: Higher reaction temperatures are often necessary to promote the oxidative addition of aryl chlorides.

  • Choice of Base: A strong base like NaOtBu or LHMDS is typically required.

  • Use a High-Activity Precatalyst: Precatalysts that rapidly generate a monoligated LPd(0) species are essential for activating aryl chlorides.

What is the best way to set up a screening experiment to optimize my reaction?

High-throughput experimentation (HTE) is a powerful tool for rapidly optimizing reaction conditions.[14] Commercially available screening kits allow for the parallel testing of multiple catalysts, ligands, bases, and solvents.

Protocol: High-Throughput Ligand/Base Screening

  • Preparation: In a nitrogen-filled glovebox, prepare stock solutions of your aryl halide and amine in the chosen solvent (e.g., toluene or dioxane).

  • Dispensing: Array pre-weighed palladium precatalysts and various ligands in a 96-well plate. To each well, add a different base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS).

  • Reaction Initiation: Dispense the stock solution of your starting materials into each well.

  • Sealing and Heating: Seal the plate and heat it to the desired temperature with vigorous stirring.

  • Analysis: After the specified reaction time, quench the reactions and analyze the outcomes using high-throughput methods like LC-MS or GC-MS to determine the conversion and yield for each set of conditions.

This systematic approach allows for the efficient identification of the optimal combination of catalyst, ligand, and base for your specific transformation.[15][16]

Concluding Remarks

The palladium-catalyzed C-N bond formation is a robust and versatile reaction, but its success hinges on the careful selection of each component of the catalytic system. By understanding the underlying mechanism and potential pitfalls, researchers can systematically troubleshoot and optimize their reactions. This guide provides a framework for diagnosing common issues, but it is essential to consult the primary literature for protocols tailored to specific and challenging substrates.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reaction exotherms in large-scale pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are scaling up pyrimidine syntheses and need to ensure process safety and control. The following sections provide answers to frequently asked questions, detailed troubleshooting guides for common exothermic events, and specific protocols for thermal hazard assessment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about identifying and mitigating thermal risks before and during large-scale synthesis.

Q1: What are the primary safety concerns when scaling up a pyrimidine synthesis?

The principal concern is a thermal runaway , a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can exceed the cooling capacity of the reactor, potentially causing vessel rupture or explosions.[1] A secondary, but equally critical, concern involves the quenching of highly reactive reagents, such as phosphorus oxychloride (POCl₃), which can undergo delayed and violently exothermic hydrolysis.[1]

Q2: How can I predict the potential for a thermal runaway before scaling up my reaction?

A comprehensive thermal hazard assessment is essential for predicting and planning for exothermic events. This involves several key analytical techniques:

  • Differential Scanning Calorimetry (DSC): DSC is a powerful tool used to characterize the thermal properties of active pharmaceutical ingredients (APIs) and excipients.[2][3] It measures the heat flow associated with temperature changes, providing critical data on the onset temperature of decomposition and potential secondary reactions.[1][2]

  • Reaction Calorimetry: This technique measures the energy released or absorbed during a chemical reaction in real-time under realistic process conditions (e.g., stirring, dosing).[4] It allows for the determination of crucial safety parameters like the heat of reaction, heat flow profile, and the Maximum Temperature of the Synthesis Reaction (MTSR).[1][5] This data is indispensable for safe scale-up.[4]

Q3: What are the fundamental strategies for mitigating exotherms in pyrimidine synthesis?

Several process design strategies can be employed to manage heat generation effectively:

  • Semi-Batch or Continuous Feeding: Instead of adding all reactants at once (batch mode), adding one reactant gradually allows the rate of heat generation to be controlled by the addition rate. This is a routine application for reaction calorimetry studies.[1][4][6]

  • Dilution: Increasing the solvent volume increases the overall thermal mass of the reaction mixture. This allows the mixture to absorb more heat for a given temperature rise, effectively buffering against rapid temperature spikes.[1]

  • Efficient Cooling: The reactor's cooling system must have sufficient capacity to remove the heat generated. It is crucial to ensure the heat removal rate is greater than the heat generation rate to maintain control.[1][7]

  • Lower Reaction Temperature: If reaction kinetics permit, operating at a lower temperature can significantly slow the rate of heat evolution, providing a larger safety margin.[1][8]

Part 2: Troubleshooting Guide for Exothermic Events

This guide provides actionable steps to take when facing specific thermal control issues during a large-scale reaction.

Problem: A rapid, unexpected temperature increase is observed.

A sudden temperature rise beyond the set point indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that could escalate to a thermal runaway.[6][7]

Immediate Actions:

  • Stop All Reagent Addition: Immediately cease the feeding of any reactants to halt the primary source of heat generation.[6]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity (e.g., lowest coolant temperature, maximum flow rate).[6]

  • Increase Agitation: If safe and mechanically possible, increase the agitation rate to improve heat transfer to the reactor walls and prevent the formation of localized hot spots.[6]

  • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quenching protocol.

Problem: Reactor pressure is rising rapidly.

This is a serious indicator of a potential runaway, often caused by the boiling of the solvent or the evolution of gaseous byproducts from the desired reaction or a secondary decomposition reaction.[6]

Immediate Actions:

  • Follow all steps for a rapid temperature increase.

  • Controlled Venting: If the reactor pressure approaches the vessel's maximum allowable working pressure (MAWP), vent the reactor to a safe location, such as a scrubber system, if you are trained and equipped to do so.[6]

Workflow for Managing a Thermal Excursion

The following diagram outlines the decision-making process during a thermal excursion event.

G start Temperature Spike Detected (T > T_set + Δ) stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling (Full Coolant Flow) stop_addition->max_cooling increase_agitation Increase Agitation (If Safe) max_cooling->increase_agitation monitor_temp Monitor Temperature and Pressure increase_agitation->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing Check resume_normal Resume Normal Operations (At Slower Addition Rate) temp_decreasing->resume_normal Yes prepare_quench Prepare Emergency Quench Protocol temp_decreasing->prepare_quench No pressure_stable Pressure Stable? investigate Investigate Root Cause Post-Incident resume_normal->investigate execute_quench EXECUTE QUENCH prepare_quench->execute_quench execute_quench->investigate

Caption: Decision workflow for responding to a thermal excursion.

Part 3: Reaction-Specific Guidance

Different pyrimidine synthesis routes have unique thermal profiles. This section provides specific advice for common, potentially exothermic reactions.

Q4: I am performing a Biginelli reaction. How can I control its exotherm?

The Biginelli reaction, a multicomponent reaction to form dihydropyrimidinones, is acid-catalyzed and can be significantly exothermic.[9][10] The initial condensation steps are often the primary source of heat.[10][11]

Control Strategies:

  • Catalyst Selection: While classical methods use strong Brønsted acids like HCl, milder Lewis acids (e.g., Yb(OTf)₃, InCl₃) or even enzymatic catalysts can promote the reaction under more controlled conditions.[10][11]

  • Temperature Control: The reaction can often be performed effectively at temperatures ranging from room temperature to 120°C.[1] Optimizing for the lowest effective temperature is key. Running the reaction under reflux can also help dissipate heat, but this must be carefully managed.[9]

  • Order of Addition: Adding the urea component last can sometimes minimize its decomposition into ammonia, which can participate in side reactions like the Hantzsch dihydropyridine synthesis, a common fluorescent byproduct.[12]

Q5: What are the main thermal hazards in a Pinner reaction for pyrimidine synthesis?

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester (a Pinner salt), which can then be cyclized to form a pyrimidine ring.[13][14] The initial protonation of the nitrile by a strong acid (e.g., gaseous HCl) creates a highly activated intermediate, and the subsequent reaction with the alcohol can be very exothermic.[15]

Control Strategies:

  • Low Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and prevent the thermal decomposition of the unstable imino ester salt.[13][14]

  • Anhydrous Conditions: Water is detrimental to the reaction and can lead to hydrolysis side-products, complicating the reaction profile and potentially contributing to exotherms.[15] Strict anhydrous conditions are critical.[14]

  • Controlled Acid Addition: Bubbling dry HCl gas through the reaction mixture should be done slowly and with efficient cooling to manage the heat of solution and reaction.

Part 4: Key Thermal Parameters and Protocols

A quantitative understanding of your reaction's thermal properties is paramount for safe scale-up.

Table 1: Key Thermal Hazard Parameters
ParameterDescriptionMeasurement TechniqueImportance
Heat of Reaction (ΔHr) The total amount of energy released or absorbed by the chemical reaction.Reaction CalorimetryDetermines the total heat load the reactor's cooling system must handle.[5]
Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mass by one degree.Reaction CalorimetryUsed to calculate the adiabatic temperature rise.[5]
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling.Calculated from ΔHr and CpA critical indicator of the "worst-case" scenario in a cooling failure.[5]
MTSR The maximum temperature the synthesis reaction could reach under adiabatic conditions, starting from the process temperature.Reaction CalorimetryHelps determine if a cooling failure could trigger a secondary, more dangerous decomposition reaction.[1][5]
Onset Temperature (Tonset) The temperature at which a substance begins to decompose exothermically.Differential Scanning Calorimetry (DSC)Defines the upper safe operating temperature limit for the process.[1]
Diagram: Thermal Hazard Assessment Workflow

This diagram illustrates the logical flow from initial screening to process safety implementation.

G cluster_0 Step 1: Small-Scale Screening cluster_1 Step 2: Lab-Scale Process Simulation cluster_2 Step 3: Data Analysis & Risk Assessment cluster_3 Step 4: Scale-Up & Implementation dsc DSC Analysis (Determine T_onset for all reagents, intermediates, products) rc Reaction Calorimetry (RC) (Measure ΔHr, Cp, Heat Flow) dsc->rc Inform calc Calculate Safety Parameters (ΔT_ad, MTSR) rc->calc Provide Data scenario Model Failure Scenarios (e.g., Cooling Failure) calc->scenario sop Define Safe Operating Limits (Temp, Dosing Rate) scenario->sop Define emergency Develop Emergency Procedures (Quenching) sop->emergency

Caption: Workflow for a comprehensive thermal hazard assessment.

Experimental Protocol: Reaction Calorimetry for Heat of Reaction

Objective: To determine the total heat of reaction (ΔHr) and the rate of heat evolution for a semi-batch pyrimidine synthesis.

Equipment: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).

Procedure:

  • Calibration: Perform a calibration of the calorimeter by introducing a known amount of electrical heat to determine the overall heat transfer coefficient (UA) of the vessel.

  • Reactor Setup: Charge the reactor with the initial solvent and starting materials, excluding the limiting reagent that will be added semi-batch wise.

  • Equilibration: Bring the reactor contents to the desired initial reaction temperature and allow the system to stabilize.

  • Reagent Addition: Begin the controlled, semi-batch addition of the limiting reagent at a pre-determined, constant rate.

  • Data Acquisition: The calorimeter software will continuously record the jacket temperature, reactor temperature, and reagent addition rate. It calculates the real-time heat flow from the reaction.[16]

  • Hold Period: After the addition is complete, hold the reaction at temperature to ensure it proceeds to completion, monitoring the heat flow until it returns to the baseline.

  • Analysis: Integrate the heat flow curve over the duration of the addition and hold period. This integral represents the total heat of reaction. The peak heat flow determines the maximum cooling duty required for the process.

Protocol: Emergency Quenching

WARNING: This procedure should only be performed by trained personnel in a controlled environment with appropriate safety measures in place. The choice of quenching agent must be determined beforehand and validated at a small scale.

Objective: To rapidly stop an uncontrolled exothermic reaction.

Procedure:

  • Confirmation: Confirm that the reaction is undergoing a thermal runaway (temperature and pressure rising uncontrollably despite maximum cooling and cessation of feeds).

  • Quench Agent Addition: Add a pre-determined, validated quenching agent to the reactor as rapidly as is safe. The agent should be chemically compatible and capable of neutralizing a key reactive species or rapidly absorbing heat.

    • Example: For a reaction involving an acid catalyst, a cooled, non-aqueous base might be used. For other systems, a cold, inert solvent with a high heat capacity could be injected.

  • Monitoring: Continue to monitor the reactor temperature and pressure from a safe location until the reaction is confirmed to be under control and temperatures are steadily decreasing.

References

5-Bromo-4-chloro-6-methylpyrimidin-2-amine safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 5-Bromo-4-chloro-6-methylpyrimidin-2-amine (CAS No. 6314-12-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. This guide synthesizes data from multiple safety data sheets and technical resources to provide a comprehensive overview of safety protocols, troubleshooting, and frequently asked questions.

I. Compound Identification and Properties

What are the key identifiers and physical properties of this compound?

Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds with wide applications in medicinal chemistry.

PropertyValueSource
CAS Number 6314-12-1[1][2][3][4]
Molecular Formula C₅H₅BrClN₃[2][3][5]
Molecular Weight 222.47 g/mol [2][5]
Appearance Yellow to dark red to red-brown semi-solid or solid or liquid
Purity Typically ≥97%

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes NH2 [label="H₂N", pos="-2.6,1.25!"]; Cl [label="Cl", pos="0,-2.8!"]; Br [label="Br", pos="2.6,-1.25!"]; CH3 [label="H₃C", pos="2.6,1.25!"];

// Edges for the pyrimidine ring C2 -- N1 [len=1.5]; N1 -- C6 [len=1.5]; C6 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- N3 [len=1.5]; N3 -- C2 [len=1.5];

// Edges for the substituents C2 -- NH2 [len=1.5]; C4 -- Cl [len=1.5]; C5 -- Br [len=1.5]; C6 -- CH3 [len=1.5]; }

Caption: 2D structure of this compound.

II. Hazard Identification and Personal Protective Equipment (PPE)

What are the primary hazards associated with this compound?

Based on available data for this compound and structurally related pyrimidines, this compound is classified as hazardous.[6][7] The GHS hazard statements indicate the following potential health effects:

  • H302: Harmful if swallowed.[6][7]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7][8]

The signal word for this compound is "Warning" .

What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A thorough risk assessment is crucial before beginning any experiment.[9] The following PPE is required to minimize exposure and ensure personal safety.

PPE ItemSpecificationRationale
Eye/Face Protection Splash-proof safety goggles and a face shield.[9]Protects against splashes that can cause serious eye irritation.[6][7][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.[9][11]Prevents skin contact which can lead to irritation.[6][7]
Body Protection A laboratory coat or impervious clothing.[6][7][11]Protects skin from accidental spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if irritation is experienced.[9]Minimizes inhalation of dust or aerosols that can cause respiratory tract irritation.[6][7]

III. Safe Handling and Storage

What are the essential engineering controls for handling this compound?

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Fume Hood: All weighing and handling of this solid compound should be conducted in a properly functioning chemical fume hood to control dust and potential vapors.[9][12]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[11][12]

  • Safety Stations: Accessible and functional eyewash stations and safety showers are mandatory in any laboratory where this chemical is handled.[6][7][12]

How should I properly store this compound?

Proper storage is critical to maintaining the chemical's integrity and preventing accidents.

  • Container: Store in a tightly closed container.[1][10][11]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[11][13] Recommended storage temperature is 2-8°C under an inert atmosphere.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[13][14]

handling_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash Station) Don_PPE->Verify_Controls Weigh_Chemical Weigh Compound in Fume Hood Verify_Controls->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A generalized workflow for the safe handling of this compound.

IV. Troubleshooting and FAQs

What should I do in case of accidental exposure?

Immediate and appropriate first aid is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][6][7][10] Do not use mouth-to-mouth resuscitation.[1][6][7]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water.[6][7][10][11] If skin irritation persists, get medical advice.[10]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[6][7][10][11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[8]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[11]
How do I handle a small spill of this compound?

For minor spills, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Wear PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[11] Do not let the chemical enter drains.[6][7][11]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[15]

  • Decontaminate: Clean the affected area thoroughly.

For major spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

What is the correct disposal procedure for this chemical waste?

This compound and its containers must be disposed of as hazardous waste.

  • Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container.[16] The label must include the words "Hazardous Waste" and the full chemical name.[16]

  • Segregation: Do not mix with other waste streams. Specifically, keep halogenated waste separate from non-halogenated waste.[17]

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[16] Disposal must comply with all local, state, and federal regulations.[11][16]

V. Conclusion

Adherence to the safety protocols outlined in this guide is essential for minimizing risks when working with this compound. By understanding its hazards, utilizing appropriate PPE and engineering controls, and following correct handling and disposal procedures, researchers can ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety guidelines before use.

References

Technical Support Center: Enhancing Regioselectivity of Amination on Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of dihalopyrimidines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will explore the nuanced interplay of electronic effects, steric hindrance, and reaction conditions that govern the selective amination at different positions of the pyrimidine core, a scaffold of immense importance in medicinal chemistry.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section directly addresses specific problems you may encounter in the lab.

Issue 1: Poor Regioselectivity (C4 vs. C2) in the Amination of 2,4-Dichloropyrimidines

Question: My amination of 2,4-dichloropyrimidine is producing a nearly inseparable 1:1 mixture of the C4- and C2-aminated isomers. How can I selectively synthesize the C4-amino product?

Answer: This is a classic challenge. The inherent electronic properties of the pyrimidine ring make the C4 position generally more susceptible to nucleophilic attack than the C2 position.[1][2] However, under many conditions, this preference is only moderate, leading to isomer mixtures.[2] Here’s how to troubleshoot and enhance C4 selectivity.

Potential Causes & Recommended Solutions:

  • Reaction Type and Conditions (SNAr): Standard Nucleophilic Aromatic Substitution (SNAr) reactions with neutral amines often yield poor selectivity.[1][2]

    • Solution A: Use a Strong Base with the Amine. Deprotonating the amine in situ with a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) can significantly enhance the reaction rate and selectivity for the C4 position, even at low temperatures.[2] The resulting anilide or amide anion is a much more potent nucleophile.

    • Solution B: Leverage Solvent Effects. For SNAr with anilines, polar solvents like ethanol can improve C4 selectivity compared to nonpolar solvents.[1][2]

  • Palladium-Catalyzed Approach (Buchwald-Hartwig): While SNAr is an option, palladium-catalyzed amination offers a broader toolkit for controlling selectivity through ligand choice.

    • Solution C: Catalyst and Ligand Selection. A highly effective method for C4-selective amination of 6-aryl-2,4-dichloropyrimidines involves a palladium catalyst. Interestingly, for aromatic amines, the reaction can proceed catalyst-free with high C4 selectivity, while aliphatic secondary amines benefit from a Pd catalyst with LiHMDS as the base.[1][2]

Workflow for Enhancing C4 Selectivity

start Start: Poor C4/C2 Selectivity amine_type What is your amine type? start->amine_type aliphatic Aliphatic (Secondary) amine_type->aliphatic aromatic Aromatic (e.g., Aniline) amine_type->aromatic pd_cat Use Pd-Catalyzed Conditions - Catalyst: Pd(OAc)2 or similar - Base: LiHMDS - Solvent: Toluene or THF aliphatic->pd_cat no_cat Attempt Catalyst-Free S(N)Ar - Base: Strong Base (e.g., LiHMDS) or K2CO3 in polar solvent - Solvent: Ethanol or DMF aromatic->no_cat result Result: High C4 Selectivity (>90:10) pd_cat->result no_cat->result

Caption: Decision workflow for enhancing C4-amination selectivity.

Question: I need to synthesize the 2-amino-4-chloropyrimidine isomer, but my reactions keep favoring the C4 position. How can I reverse the selectivity?

Answer: Achieving C2 selectivity on a standard 2,4-dichloropyrimidine is challenging because it goes against the intrinsic reactivity of the heterocycle.[3] However, several advanced strategies have been developed to solve this problem.

Potential Causes & Recommended Solutions:

  • Intrinsic Reactivity: As mentioned, C4 is the electronically preferred site. Direct SNAr or standard Pd-catalyzed methods will almost always favor C4.

    • Solution A: Substrate Modification. A powerful strategy involves modifying the substrate to electronically favor C2 attack. The Buchwald group reported that using a 5-trimethylsilyl-2,4-dichloropyrimidine surrogate effectively directs amination to the C2 position.[4] More nucleophilic dialkylamines can even react under non-catalyzed SNAr conditions with this substrate to yield the 2-amino product.[4] For less nucleophilic aryl- and heteroarylamines, a dialkylbiarylphosphine-derived palladium catalyst is required for high efficiency.[4]

    • Solution B: Use of Tertiary Amines. For 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5 (like -NO2), tertiary amines surprisingly show excellent C2 selectivity in SNAr reactions.[5][6] An in situ N-dealkylation of the resulting quaternary ammonium intermediate yields the desired C2-aminated product.[5][7]

    • Solution C: Specialized Catalyst Systems. For C-S coupling, which shares mechanistic similarities, bulky N-heterocyclic carbene (NHC) ligands with a specific Pd(II) precatalyst have been shown to uniquely favor C2 cross-coupling of 2,4-dichloropyrimidine.[8] This suggests that exploring similar catalyst systems for amination could be a fruitful, albeit advanced, strategy.

Mechanism Overview: SNAr vs. Buchwald-Hartwig Amination

cluster_0 S(N)Ar Pathway cluster_1 Buchwald-Hartwig Pathway snar_start Dihalopyrimidine + Amine (Nu:) meisenheimer Meisenheimer Complex (Intermediate) snar_start->meisenheimer Nucleophilic Attack snar_product Aminated Product + Leaving Group meisenheimer->snar_product Loss of Halide pd0 Pd(0)L(n) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X) pd0->oa_complex + Ar-X amine_complex Amine Coordination & Deprotonation oa_complex->amine_complex + Amine, Base re_complex Reductive Elimination amine_complex->re_complex re_complex->pd0 Product (Ar-NR2)

Caption: Contrasting SNAr and Pd-catalyzed catalytic cycles.

Issue 2: Low or No Yield of Aminated Product

Question: I've set up my Pd-catalyzed amination of 4,6-dichloropyrimidine, but I'm getting very low conversion to the desired mono-aminated product. What could be wrong?

Answer: Low yields in cross-coupling reactions can stem from several factors, often related to catalyst activity or reaction conditions.

Troubleshooting Low Yields

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) are often required.[9][10] For Pd-catalyzed reactions, a typical range is 80-120 °C, but this may need optimization.[10]
Inappropriate Base The base is critical. For catalyst-free SNAr, K2CO3 or Cs2CO3 are common.[9][10] For Buchwald-Hartwig aminations, stronger bases like NaOtBu, KOtBu, or LiHMDS are often necessary to facilitate the deprotonation of the amine in the catalytic cycle.[10][11][12]
Poor Catalyst/Ligand Combination The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand is crucial.[10][11] Bulky, electron-rich ligands like DavePhos, X-Phos, or bidentate ligands like BINAP are often effective.[9][11] The optimal combination is substrate-dependent and may require screening.
Catalyst Deactivation Ensure strict anhydrous and oxygen-free conditions, especially for Pd-catalyzed reactions. Use dry solvents and reagents, and maintain an inert atmosphere (Argon or Nitrogen).
Side Reactions (e.g., Hydrolysis) The presence of water can lead to hydrolysis of the C-Cl bond, forming hydroxypyrimidines. Ensure all reagents and solvents are anhydrous.[10]
Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the amination of dihalopyrimidines?

The regioselectivity is a balance of electronic and steric factors. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The nitrogen atoms withdraw electron density, making the α (C2, C6) and γ (C4) positions the most electrophilic. Generally, the reactivity order for both SNAr and palladium-catalyzed couplings is C4(6) > C2 >> C5.[1][2] This inherent electronic preference for the C4/C6 positions is the primary principle, but it can be modulated or even overridden by the choice of nucleophile, substrate substitution, and catalytic system.[4][5]

Q2: How do substituents on the pyrimidine ring affect regioselectivity?

Substituents play a major role:

  • Electron-Withdrawing Groups (EWGs): An EWG at the C5 position (e.g., -NO2, -CN) significantly activates the C4 position for SNAr, leading to excellent C4 selectivity with primary and secondary amines.[5][7]

  • Electron-Donating Groups (EDGs): An EDG can decrease the overall reactivity of the ring toward nucleophilic attack. For instance, a C6-aryl group with an electron-donating substituent (like -OCH3) can slightly diminish the high C4-selectivity observed in Pd-catalyzed aminations compared to an electron-neutral or -withdrawing C6-aryl group.[1]

  • Steric Hindrance: A bulky substituent adjacent to a halogen can sterically hinder that position, directing the reaction to the less encumbered halogen.

Q3: When should I choose a catalyst-free SNAr reaction versus a Palladium-catalyzed Buchwald-Hartwig amination?

  • Choose SNAr when:

    • The substrate is highly activated (e.g., a 2,4-dichloropyrimidine with a strong EWG at C5) and you desire the C4-aminated product.[5]

    • You are performing the first amination on a dihalopyrimidine like 4,6-dichloropyrimidine, which can proceed smoothly without a catalyst at high temperatures.[9]

    • You are using highly nucleophilic amines where selectivity is not a major issue or is inherently high.

  • Choose Buchwald-Hartwig Amination when:

    • You need to aminate a less reactive aryl chloride. The first amination introduces an electron-donating amino group, deactivating the ring for a second SNAr, making Pd-catalysis necessary for diamination.[9][10]

    • You need to override the intrinsic selectivity of the ring (e.g., forcing a C2-amination).[4][13] The choice of ligand provides a powerful handle to control regioselectivity that is absent in SNAr.[14]

    • The reaction requires milder conditions (lower temperatures) to avoid decomposition of sensitive functional groups.

Experimental Protocols
Protocol 1: Highly C4-Regioselective Pd-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine

(Adapted from Ku, et al., Organic Letters, 2005)[1][2]

This protocol is effective for the C4-amination with aliphatic secondary amines.

  • Setup: To an oven-dried reaction vial under an argon atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and a suitable phosphine ligand if necessary (though often not required for high selectivity).

  • Reagent Addition: Add anhydrous toluene (5 mL). Cool the mixture to 0 °C.

  • Base and Nucleophile: In a separate vial, dissolve the aliphatic secondary amine (1.1 mmol) in toluene. Add LiHMDS (1.2 mmol, 1.0 M solution in THF) dropwise at 0 °C and stir for 10 minutes.

  • Reaction: Transfer the freshly prepared lithium amide solution to the reaction vial containing the pyrimidine substrate at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C4-aminated product.

Protocol 2: C2-Regioselective Amination of 5-TMS-2,4-dichloropyrimidine

(Adapted from Smith & Buchwald, Organic Letters, 2016)[4]

This protocol is effective for the C2-amination with aryl amines.

  • Setup: In a glovebox, add Pd2(dba)3 (0.025 mmol, 2.5 mol%), a suitable dialkylbiarylphosphine ligand (e.g., RuPhos, 0.06 mmol, 6 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 5-(trimethylsilyl)-2,4-dichloropyrimidine (1.0 mmol) and the aryl amine (1.2 mmol).

  • Solvent: Add anhydrous toluene (5 mL).

  • Reaction: Seal the Schlenk tube and heat the mixture to 100 °C in an oil bath with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography. The TMS group can be removed in a subsequent step if desired.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth spectral analysis for the unambiguous structural elucidation of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical building block in medicinal chemistry and drug development, verifying the precise substitution pattern of this pyrimidine derivative is paramount. This guide combines established NMR principles with practical, field-proven methodologies to offer researchers a self-validating system for characterization. We present predicted spectral data, explain the underlying principles of substituent effects on chemical shifts, and compare the target molecule to key structural analogues to highlight the diagnostic power of NMR.

Introduction: The Imperative for Unambiguous Characterization

Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, possesses a unique arrangement of electron-withdrawing (bromo, chloro) and electron-donating (amino, methyl) groups, making it a versatile intermediate for creating complex molecular architectures. However, the synthesis of such multi-substituted heterocycles can often yield regioisomers. Distinguishing between these isomers is a non-trivial analytical challenge where NMR spectroscopy serves as the definitive tool.

The nitrogen atoms within the pyrimidine ring significantly influence the electronic environment, causing a general deshielding of ring protons and carbons compared to their benzene counterparts.[1][2] This guide will dissect how each substituent—the C2-amine, C4-chloro, C5-bromo, and C6-methyl groups—imparts a distinct and predictable electronic fingerprint on the NMR spectra, allowing for confident structural assignment.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra effectively, we must first deconstruct the molecule's symmetry and electronic properties. The structure lacks any plane of symmetry that would render protons or carbons chemically equivalent. Therefore, we anticipate a unique signal for each distinct proton and carbon environment.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes N1 [label="N", pos="0,1!", color="#4285F4"]; C2 [label="C2", pos="-0.87,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-0.87,-0.5!", color="#4285F4"]; C4 [label="C4", pos="0,-1!", fontcolor="#202124"]; C5 [label="C5", pos="0.87,-0.5!", fontcolor="#202124"]; C6 [label="C6", pos="0.87,0.5!", fontcolor="#202124"];

// Substituent nodes NH2_group [label="H₂N", pos="-1.7,1!", fontcolor="#34A853"]; Cl_group [label="Cl", pos="0,-1.9!", fontcolor="#EA4335"]; Br_group [label="Br", pos="1.7,-1!", fontcolor="#FBBC05"]; CH3_group [label="H₃C", pos="1.7,1!", fontcolor="#5F6368"];

// Edges for the ring N1 -- C2 -- N3 -- C4 -- C5 -- C6 -- N1;

// Edges for substituents C2 -- NH2_group [label=""]; C4 -- Cl_group [label=""]; C5 -- Br_group [label=""]; C6 -- CH3_group [label=""]; } caption [label="Fig. 1: Structure of this compound with atom numbering.", shape=plaintext, fontsize=10]; }

¹H NMR Predictions:

  • -CH₃ Protons: A single sharp peak, a singlet, is expected as there are no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent C6 and N1 atoms.

  • -NH₂ Protons: This signal is often broad due to quadrupole effects from the adjacent ¹⁴N atom and chemical exchange with the solvent.[3] Its chemical shift is highly dependent on solvent, concentration, and temperature.[4][5] In a non-protic, hydrogen-bond-accepting solvent like DMSO-d₆, this peak is more likely to be sharp and observable.[3]

¹³C NMR Predictions:

  • Four Aromatic Carbons: C2, C4, C5, and C6 are all in unique electronic environments and should produce four distinct signals in the aromatic region of the spectrum.

  • One Aliphatic Carbon: The methyl carbon (-CH₃) will appear as a single peak in the upfield (aliphatic) region.

Experimental Protocol: A Validated Workflow

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is designed for robustness.[1][6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (¹H: 5-10 mg | ¹³C: 20-50 mg) dissolve 2. Dissolve in ~0.6 mL DMSO-d₆ weigh->dissolve transfer 3. Transfer to 5 mm NMR Tube dissolve->transfer setup 4. Lock & Shim Spectrometer transfer->setup acq_h1 5. Acquire ¹H Spectrum (zg30, 16 scans) setup->acq_h1 acq_c13 6. Acquire ¹³C{¹H} Spectrum (zgpg30, ≥1024 scans) acq_h1->acq_c13 process 7. Fourier Transform, Phase & Baseline Correction acq_c13->process reference 8. Reference Spectra (¹H: DMSO @ 2.50 ppm ¹³C: DMSO @ 39.52 ppm) process->reference integrate 9. Integrate & Assign Peaks reference->integrate

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for polar, heterocyclic compounds. Critically, it forms hydrogen bonds with the amine protons, slowing their exchange rate and resulting in sharper, more easily identifiable -NH₂ signals compared to solvents like CDCl₃.[3]

  • Concentration: A higher concentration is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope. This ensures a sufficient signal-to-noise ratio within a reasonable acquisition time.[7]

  • Pulse Programs: 'zg30' is a standard 30-degree pulse experiment for quantitative ¹H NMR. 'zgpg30' is a power-gated proton-decoupled experiment for ¹³C NMR, which collapses C-H coupling multiplets into single lines for each carbon, simplifying the spectrum and enhancing the signal via the Nuclear Overhauser Effect (NOE).

Spectral Data and Interpretation

While experimental spectra for this specific compound are not widely published, we can provide high-fidelity predicted data based on established substituent effects on the pyrimidine scaffold.[8][9][10] These predictions serve as a robust benchmark for experimental verification.

Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
-NH₂~7.30Broad Singlet2HThe amine group is electron-donating by resonance, but its protons are deshielded by the aromatic ring and solvent hydrogen bonding.[1]
-CH₃~2.55Singlet3HPositioned on the pyrimidine ring, this methyl group is deshielded compared to a typical aliphatic methyl group.
Predicted ¹³C NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C2 (-NH₂)~161.5Strongly deshielded (downfield) due to direct attachment to two electronegative nitrogen atoms and the electron-donating amine group.
C4 (-Cl)~159.0Deshielded by the adjacent ring nitrogens and the electronegative chlorine substituent.
C6 (-CH₃)~157.0Deshielded by the adjacent ring nitrogens.
C5 (-Br)~108.0The heavy bromine atom induces an upfield shift (shielding) on the directly attached carbon, a phenomenon known as the "heavy atom effect."
-CH₃~23.0Typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.

Comparative Analysis: The Key to Regiochemical Confirmation

The true diagnostic power of this NMR analysis is revealed when comparing the predicted spectrum of our target compound with its structural isomers or precursors. This comparison underscores how subtle changes in substituent position lead to dramatic and predictable changes in the NMR spectrum.

Let's consider two logical alternatives:

  • Alternative A: 2-Amino-5-bromo-6-methylpyrimidin-4-ol (where -Cl is replaced by -OH)

  • Alternative B: 4-Amino-5-bromo-2-chloro-6-methylpyrimidine (an isomer)[11]

CompoundKey ¹H NMR DifferenceKey ¹³C NMR Difference
Target Compound Single -CH₃ singlet (~2.55 ppm).C4 signal at ~159.0 ppm. C5 signal shielded to ~108.0 ppm by Br.
Alternative A (-OH) The -OH proton would introduce another exchangeable signal, and the electron-donating -OH group would slightly shield the C6-CH₃ protons, shifting them slightly upfield.The C4 signal would shift significantly downfield (to ~165-170 ppm) due to the highly electronegative oxygen atom.
Alternative B (Isomer) The electronic environment of the -CH₃ group is altered, leading to a different chemical shift. The -NH₂ signal would also have a distinct chemical shift.The chemical shifts of C2 and C4 would be dramatically different. C2, now attached to -Cl, would be in a different region than C4, now attached to -NH₂. This swap provides an unambiguous fingerprint.

This comparative approach transforms NMR from a simple characterization tool into a powerful problem-solving asset, allowing researchers to definitively confirm the regiochemistry of their synthesis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich dataset for its unequivocal identification. The key diagnostic features are the singlet signal for the C6-methyl group in the ¹H spectrum and the four distinct, well-resolved aromatic carbon signals in the ¹³C spectrum. The significant upfield shift of the C5 carbon provides direct evidence of bromine substitution at that position. By following the detailed experimental protocol and using the comparative data provided, researchers in drug discovery and organic synthesis can confidently verify the structure and purity of this valuable chemical intermediate, ensuring the integrity of their subsequent research.

References

A Senior Application Scientist's Guide to Mass Spectrometry of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pivotal Role of Substituted Pyrimidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleic acids and a privileged core in a multitude of therapeutic agents.[1] Derivatives of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine are of particular interest to researchers in drug development. This unique trifunctional architecture—featuring two distinct, reactive halogen atoms and a nucleophilic amino group—offers a versatile platform for the synthesis of diverse molecular libraries. These libraries are crucial for screening against a wide array of biological targets, from kinases to proteases, in the quest for novel treatments for cancer, infectious diseases, and inflammatory conditions.

The precise characterization of these novel derivatives is a non-negotiable prerequisite for advancing any compound through the drug discovery pipeline. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and its ability to provide definitive structural information, including molecular weight and fragmentation patterns. This guide offers an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound derivatives, providing field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

Decoding the Isotopic Signature: The Telltale Footprint of Bromine and Chlorine

A foundational principle in the mass spectrometric analysis of halogenated compounds is the understanding of their unique isotopic patterns. Unlike many other common elements in organic molecules, chlorine and bromine have naturally occurring heavy isotopes with significant abundance. This results in a characteristic multi-peak pattern for the molecular ion (M) and its fragments that is diagnostic for the presence and number of these halogen atoms.

  • Chlorine: Natural chlorine consists of two major isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). This leads to a signature M to M+2 peak intensity ratio of roughly 3:1 for any ion containing a single chlorine atom.[2][3]

  • Bromine: Natural bromine is composed of two major isotopes, ⁷⁹Br (approximately 50.7%) and ⁸¹Br (approximately 49.3%), in nearly equal abundance.[2][4][5] Consequently, any ion containing one bromine atom will exhibit a characteristic M to M+2 peak intensity ratio of approximately 1:1.

For a molecule such as this compound, which contains both one chlorine and one bromine atom, the isotopic pattern becomes more complex and even more informative. The molecular ion cluster will exhibit peaks at M, M+2, and M+4, with a predictable intensity ratio, providing a powerful confirmation of the elemental composition.

Comparative Analysis of Ionization Techniques for Halogenated Pyrimidines

The choice of ionization technique is a critical parameter that dictates the nature of the resulting mass spectrum. For the analysis of novel pyrimidine derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant platform, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being the most common interfaces.

Ionization TechniquePrincipleSuitability for Pyrimidine DerivativesExpected Observations
Electrospray Ionization (ESI) A "soft" ionization technique that generates ions from solution by applying a high voltage to a liquid to create an aerosol.Highly suitable. These derivatives possess multiple sites for protonation (e.g., the amino group and ring nitrogens), making them ideal for positive-ion mode ESI.Primarily produces the protonated molecule, [M+H]⁺. Provides clear molecular weight information with minimal in-source fragmentation, which is ideal for initial characterization and purity assessment. The characteristic isotopic pattern of Br and Cl will be clearly visible on the [M+H]⁺ ion cluster.
Atmospheric Pressure Chemical Ionization (APCI) A semi-"hard" ionization technique where a high-voltage corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules.Suitable, particularly for less polar derivatives that may not ionize efficiently by ESI.Tends to induce more in-source fragmentation than ESI, which can be beneficial for structural elucidation by providing initial fragment ions. Both the molecular ion and fragment ions will be observed.
Electron Ionization (EI) A "hard" ionization technique, typically coupled with Gas Chromatography (GC), where high-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.Less common for this class of compounds in a drug discovery setting due to their polarity and potential thermal instability. Derivatization may be required to increase volatility for GC-MS analysis.Leads to extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule. The molecular ion may be weak or absent, but the resulting fragmentation patterns are invaluable for structural confirmation and are highly library-searchable.[6]

Expert Recommendation: For routine characterization and purity confirmation of novel this compound derivatives, ESI in positive ion mode is the method of choice due to its gentle nature, which preserves the molecular ion and provides unambiguous molecular weight information. For in-depth structural elucidation, tandem mass spectrometry (MS/MS) experiments are essential, regardless of the initial ionization method.

A Validated Workflow for LC-MS/MS Analysis

A robust and reproducible analytical method is the bedrock of reliable data. The following section details a comprehensive, step-by-step protocol for the LC-MS/MS analysis of a representative this compound derivative. The causality behind each experimental choice is explained to ensure the protocol is a self-validating system.

Diagram: LC-MS/MS Experimental Workflow

workflow General LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 1. Prepare Stock Solution (1 mg/mL in DMSO or MeOH) prep2 2. Create Working Solution (Dilute stock to 1 µg/mL with mobile phase) prep1->prep2 lc1 3. Inject Sample (1-5 µL) prep2->lc1 lc2 4. Separation on C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) lc1->lc2 lc3 5. Gradient Elution (Water/ACN with 0.1% Formic Acid) lc2->lc3 ms1 6. Ionization (Positive ESI Mode) lc3->ms1 ms2 7. Full Scan MS (m/z 100-500) (Identify [M+H]⁺) ms1->ms2 ms3 8. Data-Dependent MS/MS (Isolate & Fragment [M+H]⁺) ms2->ms3 data1 9. Confirm Molecular Weight & Isotopic Pattern ms3->data1 data2 10. Interpret MS/MS Spectrum (Elucidate Structure) data1->data2

Caption: A validated workflow for the analysis of pyrimidine derivatives.

Detailed Experimental Protocol

1. Sample Preparation:

  • Action: Prepare a 1 mg/mL stock solution of the synthesized derivative in a high-purity solvent such as methanol or DMSO. Further dilute this stock solution to a working concentration of approximately 1 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Rationale (Trustworthiness): Starting with a known, accurate concentration is fundamental for any quantitative or semi-quantitative analysis. Diluting in the initial mobile phase composition prevents peak distortion and ensures compatibility with the chromatographic system.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Rationale (Expertise): A C18 stationary phase provides excellent hydrophobic retention for a broad range of small organic molecules, making it a robust starting point for method development.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Rationale (Expertise): The addition of formic acid to the mobile phase serves two critical purposes: it acidifies the eluent to promote protonation of the analyte for efficient positive mode ESI, and it improves chromatographic peak shape.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Rationale (Expertise): A gradient elution is necessary to effectively separate the parent compound from potential impurities and starting materials, which may have a wide range of polarities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

    • Rationale (Trustworthiness): Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Acquisition Mode:

    • Full Scan MS: Acquire data over a mass range that encompasses the expected molecular ion (e.g., m/z 100-500). This confirms the molecular weight of the target compound.

    • Data-Dependent MS/MS (dd-MS²): Set the instrument to automatically select the most intense ion from the full scan (i.e., the [M+H]⁺ of the derivative) for collision-induced dissociation (CID) and subsequent fragment ion analysis.

    • Rationale (Expertise): This two-pronged acquisition strategy is highly efficient. The full scan provides molecular weight confirmation, while the data-dependent MS/MS scan automatically provides rich structural information without needing to run a separate experiment.

Interpreting the Data: A Guide to Fragmentation Patterns

The MS/MS spectrum is the key to structural confirmation. For this compound derivatives, several characteristic fragmentation pathways can be predicted. The presence of bromine and chlorine atoms, the pyrimidine core, and the specific derivative chemistry will all influence the observed fragments.

Predicted Fragmentation Pathways: The fragmentation of the protonated molecular ion of this compound would likely proceed through several key losses:

  • Loss of Halogens: Cleavage of the C-Br and C-Cl bonds is a common fragmentation pathway for halogenated compounds.[5] The sequential loss of Br• and Cl• radicals or HBr and HCl are expected.

  • Loss of Methyl Group: The methyl group at the 6-position can be lost as a methyl radical (•CH₃).

  • Pyrimidine Ring Cleavage: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN.

Diagram: Predicted Fragmentation Pathway

fragmentation cluster_frags Primary Fragments cluster_frags2 Secondary Fragments M [M+H]⁺ (C₅H₅BrClN₃) m/z 236/238/240 F1 Loss of Br• [M+H-Br]⁺ m/z 157/159 M->F1 -Br• F2 Loss of Cl• [M+H-Cl]⁺ m/z 201/203 M->F2 -Cl• F3 Loss of •CH₃ [M+H-CH₃]⁺ m/z 221/223/225 M->F3 -•CH₃ F1a Loss of Cl• [M+H-Br-Cl]⁺ m/z 122 F1->F1a -Cl• F1b Loss of HCN [M+H-Br-HCN]⁺ m/z 130/132 F1->F1b -HCN F2a Loss of Br• [M+H-Cl-Br]⁺ m/z 122 F2->F2a -Br•

Caption: Predicted fragmentation of this compound.

Mass Spectrometry in Context: A Comparison with Other Analytical Techniques

While mass spectrometry is indispensable, a multi-technique approach provides the most comprehensive characterization of novel compounds. Here, we compare MS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), and structural information via fragmentation.Unmatched sensitivity (picomole to femtomole), high throughput, provides definitive molecular weight.Provides limited information on stereochemistry and isomerism (isobaric compounds), requires ionization.
Nuclear Magnetic Resonance (NMR) Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[1][7]Provides unambiguous structural elucidation of the entire molecule, non-destructive.Relatively low sensitivity (micromole to nanomole), requires larger sample amounts, longer acquisition times.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation of isomers.Excellent for determining the purity of a sample and for separating complex mixtures, robust and widely available.Provides no structural information on its own; requires coupling with other detectors (like MS or UV).

Synergistic Approach: The most powerful strategy for compound characterization is the hyphenation of these techniques, most notably LC-MS-NMR .[8] In a typical drug discovery workflow, HPLC (with UV detection) is used for initial purity assessment. High-resolution mass spectrometry (HRMS) then provides a highly accurate molecular formula. Finally, 1D and 2D NMR experiments are performed to definitively elucidate the complete chemical structure.

Conclusion: An Indispensable Tool for Advancing Medicinal Chemistry

The robust and detailed characterization of novel chemical entities is a critical pillar of successful drug discovery. For this compound derivatives, mass spectrometry, particularly LC-MS/MS with electrospray ionization, offers an unparalleled combination of sensitivity, speed, and structural insight. By understanding the foundational principles of isotopic patterns, making informed choices about ionization techniques, and systematically interpreting fragmentation data, researchers can confidently and accurately characterize their synthesized compounds. When integrated with complementary techniques like NMR and HPLC, mass spectrometry empowers scientists to make rapid, data-driven decisions, accelerating the journey from a promising molecular scaffold to a potential life-saving therapeutic.

References

A Comparative Guide to the Structural Elucidation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. It underpins rational drug design, informs structure-activity relationships (SAR), and is a critical component of intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of the substituted pyrimidine, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

We will explore the causality behind experimental choices, compare the richness of data obtained from X-ray crystallography with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide the supporting experimental data that forms the basis of our analysis.

The Imperative of Structural Integrity: The Case of a Halogenated Pyrimidine

5-bromo-2-chloro-6-methylpyrimidin-4-amine is a key heterocyclic building block. The pyrimidine core is a common scaffold in a vast array of pharmaceuticals, and the specific substitution pattern of bromo, chloro, methyl, and amine groups offers multiple points for further chemical modification. An incorrect structural assignment at this stage can lead to the misinterpretation of downstream biological data and the costly pursuit of non-viable lead compounds. Therefore, a robust and unequivocal structural determination is not just an analytical exercise but a foundational pillar of the drug discovery process.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state. This technique was successfully employed to elucidate the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, revealing crucial details about its conformation and intermolecular interactions.

A study on the regioselective synthesis of this compound confirmed its structure through X-ray crystallography.[1] The analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group P21/n.[1] The asymmetric unit was found to contain one molecule of 5-bromo-2-chloro-6-methylpyrimidin-4-amine and three molecules of water, indicating the formation of a hydrate.[1] This observation of solvent inclusion is critical, as it can significantly impact the material's physical properties, such as solubility and stability. The crystal structure is further stabilized by a network of hydrogen bonds.[1]

An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram from the study provides a clear visualization of the molecule's structure, with ellipsoids drawn at a 50% probability level.[1]

Causality in Crystallization: Overcoming the Bottleneck

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[1] For small organic molecules, this can be a significant bottleneck. The success in crystallizing 5-bromo-2-chloro-6-methylpyrimidin-4-amine highlights key considerations in experimental design:

  • Solvent Selection: The choice of solvent is critical. A suitable solvent system will dissolve the compound at a higher temperature and allow for slow cooling or evaporation, promoting the gradual formation of a well-ordered crystal lattice.

  • Purity: The starting material must be of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Controlling Nucleation and Growth: The key is to allow crystals to grow slowly. Techniques like vapor diffusion or slow cooling are employed to control the rate of supersaturation, favoring the growth of a few large, well-defined crystals over many small, imperfect ones.

The logical workflow for obtaining a crystal structure is a multi-step process that demands patience and precision.

References

Analytical methods for purity assessment of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to the Purity Assessment of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a substituted pyrimidine that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The structural integrity and purity of this intermediate are paramount, as any impurities—whether starting materials, by-products, or degradation products—can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final drug product.

Therefore, a multi-pronged analytical strategy is not just a regulatory requirement but a scientific necessity. This guide compares the primary analytical techniques for purity assessment, providing detailed protocols and explaining the causality behind methodological choices. The goal is to empower researchers to select and implement the most appropriate methods for their specific needs, ensuring the quality of their research and development efforts. The comprehensive characterization of a pharmaceutical intermediate like this involves a multi-faceted analytical approach where spectroscopic techniques are used for structural elucidation and chromatographic methods are essential for assessing purity.[1]

Strategic Overview of Analytical Methodologies

The selection of an analytical method is a balance of several factors: the type of information required (e.g., quantitative purity, impurity identification), the nature of the compound, and available resources. For this compound, a combination of chromatographic, spectroscopic, and thermal methods provides a holistic purity profile.

A logical workflow for the analytical characterization of this intermediate is presented below. This workflow emphasizes a tiered approach, starting with high-resolution separation techniques and complementing them with methods for structural confirmation and absolute purity determination.

Analytical_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Structural Confirmation & Identification cluster_2 Orthogonal Purity & Thermal Properties HPLC HPLC-UV/DAD (Quantitative Purity) MS LC-MS / Direct MS (Mass Verification) HPLC->MS Impurity ID Report Comprehensive Purity Report HPLC->Report GC_MS GC-MS (Volatile Impurities) GC_MS->Report NMR ¹H & ¹³C NMR (Structural Identity) NMR->Report MS->Report DSC DSC (Absolute Purity by Melting Point) DSC->Report Sample Sample of 5-Bromo-4-chloro- 6-methylpyrimidin-2-amine Sample->HPLC Primary Analysis Sample->GC_MS Screening Sample->NMR Confirmatory Sample->DSC Orthogonal Method

Caption: A general workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is the cornerstone technique for purity assessment in the pharmaceutical industry due to its versatility, precision, and ability to separate a wide range of non-volatile and thermally labile compounds.[1] A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate the main component from process-related impurities.

Principle and Causality

For this compound, an RP-HPLC method using a C18 column is the logical starting point. The C18 stationary phase (non-polar) will retain the molecule via hydrophobic interactions with its pyrimidine core. By using a polar mobile phase (e.g., a mixture of water and acetonitrile), we can elute the compound. A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is optimal. This ensures that early-eluting, more polar impurities are well-resolved, while later-eluting, more non-polar impurities are eluted in a reasonable time with good peak shape. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of the amine group.

Detailed Experimental Protocol: RP-HPLC with UV/DAD Detection

Objective: To determine the purity of this compound and quantify any non-volatile impurities by area percent.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined from a DAD scan.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

Data Interpretation and Validation
  • Purity Calculation: The purity is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram (Area Percent method).

  • Trustworthiness: The method's reliability should be confirmed through validation, assessing parameters like specificity, linearity, precision, and accuracy, following ICH guidelines. For instance, precision is checked by performing multiple injections of the same sample.[2]

  • Impurity Identification: For unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is the definitive way to obtain mass information and aid in structural elucidation. The presence of bromine in the molecule will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] It is particularly useful for identifying residual solvents from the synthesis or volatile starting materials that may not be detected by HPLC.

Principle and Causality

The target molecule, this compound, has a moderate molecular weight and contains a polar amine group, which may pose challenges for GC analysis (e.g., peak tailing). However, with a high-temperature inlet and a robust, inert column (like a 5% phenyl-methylpolysiloxane), direct analysis is often feasible. The mass spectrometer provides highly specific detection, allowing for the confident identification of impurities by comparing their mass spectra to libraries like NIST.

Detailed Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities, including residual solvents.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 270 °C (Split mode, e.g., 20:1).

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 3 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol) to a concentration of ~1 mg/mL.

Data Interpretation and Validation
  • Identification: Peaks are identified by comparing their retention times with those of known standards and their mass spectra with reference library spectra.

  • Quantification: For known impurities, quantification is performed using a calibration curve generated from certified reference standards.

  • Trustworthiness: The system's suitability is confirmed by injecting a standard mixture of expected solvents to verify resolution and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.[1] For purity assessment, ¹H NMR is particularly powerful as it provides a quantitative measure of the main component against any proton-containing impurities, provided their structures are known.

Principle and Causality

¹H NMR spectroscopy detects the protons in a molecule. The chemical shift, integration (area under the peak), and coupling patterns of the signals provide a detailed fingerprint of the molecule's structure.[4] For this compound, we expect to see distinct signals for the methyl group protons and the amine protons. The absence of signals from known starting materials or by-products provides strong evidence of purity. Furthermore, by adding a certified internal standard of known concentration, a quantitative NMR (qNMR) analysis can be performed to determine the absolute purity (or assay) of the material.

Detailed Experimental Protocol: ¹H NMR Analysis

Objective: To confirm the chemical structure and assess purity by detecting and identifying proton-containing impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amine group.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Procedure:

    • Accurately weigh and dissolve ~10-20 mg of the sample in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all peaks.

Data Interpretation
  • Structural Confirmation: The observed chemical shifts and multiplicities should match the expected structure of this compound. The methyl group should appear as a singlet, and the amine protons as a broad singlet.

  • Purity Assessment: Compare the integration of the main component's peaks to the integration of any impurity peaks. If an impurity is identified, its molar percentage can be estimated. For example, if a residual solvent like acetone is present, its characteristic singlet can be integrated against a proton signal from the main molecule.[5]

NMR_Interpretation cluster_analysis Spectral Analysis Steps cluster_results Derived Information Spectrum ¹H NMR Spectrum ChemShift Chemical Shifts (Functional Groups) Spectrum->ChemShift Integration Integration (Proton Ratios) Spectrum->Integration Coupling Coupling Patterns (Connectivity) Spectrum->Coupling Impurities Extraneous Peaks (Impurity Signals) Spectrum->Impurities Structure Structural Confirmation ChemShift->Structure Purity Semi-Quantitative Purity Integration->Purity Coupling->Structure Impurities->Purity

Caption: Logical workflow for interpreting an NMR spectrum for purity and structural analysis.

Differential Scanning Calorimetry (DSC): An Orthogonal Method for Absolute Purity

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline organic compounds, it can be used to determine the absolute purity without the need for reference standards of the impurities.[6]

Principle and Causality

This method is based on the van't Hoff equation, which describes the melting point depression of a pure substance caused by the presence of impurities.[7] As a sample containing impurities melts, the impurities concentrate in the remaining solid, causing a gradual depression of the melting point. This results in a broadening of the melting endotherm observed in the DSC thermogram. By analyzing the shape of this melting peak, the mole fraction of the impurities can be calculated.[8]

Detailed Experimental Protocol: Purity by DSC

Objective: To determine the absolute molar purity of a crystalline sample.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed to prevent sublimation.

  • Sample Weight: 1-3 mg, accurately weighed.

  • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used across the melting range to maintain thermal equilibrium.

  • Procedure:

    • The sample is sealed in an aluminum pan.

    • The pan is placed in the DSC cell alongside an empty reference pan.

    • The sample is heated at a constant rate through its melting transition.

    • The resulting heat flow vs. temperature curve is recorded.

Data Interpretation and Validation
  • Calculation: Specialized software applies the van't Hoff equation to the partial area of the melting peak to calculate the mole percent purity. The software typically reports the purity value, the melting onset, and the heat of fusion (ΔH).

  • Limitations: This method is only applicable to compounds that are crystalline, thermally stable through their melt, and have a purity of at least 98.5%.[6][7] It is not suitable if the compound decomposes upon melting or if the impurity forms a solid solution with the main component.[6]

  • Trustworthiness: DSC serves as an excellent orthogonal technique to chromatography. If the purity value from DSC is in good agreement with the value from HPLC, it provides very high confidence in the overall purity assessment.

Comparative Summary of Analytical Methods

The choice of method depends on the specific analytical question being asked. The following table provides a direct comparison of the techniques discussed.

Analytical Method Primary Purpose Strengths Limitations Typical Throughput
HPLC-UV/DAD Quantitative purity, impurity profilingHigh precision, robust, widely applicable, separates non-volatile impurities.Requires reference standards for identified impurities, may not detect all impurities.Medium (20-40 min/sample)
GC-MS Identification of volatile impuritiesHigh sensitivity and specificity for volatile compounds, excellent for residual solvents.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Medium (20-30 min/sample)
¹H NMR Structural confirmation, impurity identificationDefinitive structural information, can be quantitative (qNMR), requires minimal sample preparation.Lower sensitivity than chromatographic methods, complex mixtures can be difficult to interpret.High (5-15 min/sample)
DSC Absolute purity determination (orthogonal)Provides absolute purity without impurity standards, uses small sample amount.Only for stable, crystalline compounds >98.5% pure; does not identify impurities.[6][7]Low (1-2 hours/sample)

Conclusion and Recommendations

A comprehensive purity assessment of this compound requires a multi-faceted approach. No single technique can provide all the necessary information.

  • For routine quality control and quantitative purity analysis, a validated RP-HPLC method is the recommended primary technique.

  • To ensure the absence of volatile impurities and residual solvents, screening by GC-MS is essential.

  • For definitive structural confirmation and as a check for proton-containing impurities, ¹H NMR is indispensable.

  • To establish the purity of a reference standard or to provide an orthogonal, absolute purity value, DSC is a powerful complementary method, provided the material is crystalline and thermally stable.

By strategically combining these methods, researchers and drug development professionals can build a robust, self-validating analytical package that ensures the quality and integrity of this compound, thereby safeguarding the subsequent stages of pharmaceutical development.

References

A Comparative Guide to the Biological Activity of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of biologically active molecules. Its inherent drug-like properties and versatile substitution patterns have made it a privileged structure in the quest for novel therapeutics. This guide focuses on the derivatives of a particularly promising starting material: 5-Bromo-4-chloro-6-methylpyrimidin-2-amine . The strategic placement of the bromo, chloro, and methyl groups, along with the reactive 2-amino moiety, provides a rich platform for the synthesis of diverse compound libraries with potential applications in oncology, infectious diseases, and enzyme inhibition.

This document serves as a technical guide, offering a comparative analysis of the biological activities of derivatives synthesized from this pyrimidine core. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols. The objective is to provide an in-depth resource for researchers to understand the structure-activity relationships (SAR) and to guide the design of future therapeutic agents.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of substituents on the starting pyrimidine ring offers distinct advantages for chemical synthesis and biological activity. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The bromine atom at the 5-position can participate in cross-coupling reactions, further expanding the accessible chemical space. The 2-amino group provides a handle for building more complex heterocyclic systems. This inherent reactivity makes it an ideal starting point for generating diverse libraries of compounds for high-throughput screening.

Comparative Biological Activities

Anticancer Activity: Targeting the Machinery of Cell Division

Pyrimidine derivatives have a well-established history in cancer therapy, with many acting as inhibitors of key enzymes involved in cell cycle progression, such as kinases. Derivatives of substituted 2-aminopyrimidines have shown significant potential as anticancer agents.

Recent studies have highlighted the promise of 5-chloro-2-amino-pyrimidine derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication. Overexpression of PLK4 is a hallmark of several cancers, making it an attractive therapeutic target. One study identified a series of 5-chloro-2-amino-pyrimidine derivatives with potent PLK4 inhibitory activity, with some compounds demonstrating IC50 values in the nanomolar range. For instance, compound 5f from this study showed a PLK4 IC50 of 0.8 nM and significant anti-proliferative activity against MCF-7 breast cancer cells with an IC50 of 0.48 µM.

Furthermore, brominated compounds have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The presence of a bromine atom in the scaffold of this compound suggests that its derivatives could exhibit enhanced anticancer properties.

Table 1: Comparative Anticancer Activity of Representative Pyrimidine Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Compound 5f PLK4MCF-70.48
Compound 4 BRD4/PLK1MDA-MB-2310.029 (BRD4), 0.094 (PLK1)
Compound 7 BRD4/PLK1MDA-MB-2310.042 (BRD4), 0.02 (PLK1)
Compound 2h Not SpecifiedMOLT-4, SR (Leukemia)< 0.01 - 0.02
Compound 6h Not SpecifiedSNB-19 (CNS Cancer)PGI = 65.12 at 10 µM

Note: PGI refers to Percent Growth Inhibition.

Antimicrobial Activity: A Renewed Fight Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have long been investigated for their antibacterial and antifungal properties.

A study on the synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives revealed significant antimicrobial potential. Specifically, the compound N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited notable activity against both pathogenic bacterial and fungal strains. This highlights the importance of the bromo and chloro substitutions for antimicrobial efficacy.

Another study on substituted pyrimidines demonstrated that bromo-substituted derivatives showed appreciable activity against Gram-negative bacteria like E. coli. The position of the bromo substituent was found to be crucial, with meta-substitution showing higher potential.

Table 2: Comparative Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound IDOrganismActivityReference
N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamidePathogenic Bacteria & FungiSignificant Activity
m-Bromo substituted aminopyrimidineE. coliAppreciable Activity
2-(substituted amino)alkylthiopyrimidin-4(3H)-onesS. aureus, C. albicansMIC = 0.0524 µmol/cm³
Enzyme Inhibition: A Targeted Approach to Disease Modification

Beyond cancer and infectious diseases, pyrimidine derivatives have shown promise as inhibitors of various enzymes implicated in other pathological conditions. For instance, certain 2-aminopyrimidine derivatives have been investigated as potential non-natural nucleobase analogues, suggesting their potential to interfere with nucleic acid metabolism.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following are standard assays used to evaluate the biological activities of pyrimidine derivatives.

Anticancer Activity: MTT Assay for Cell Proliferation

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Path Forward: Synthesis and Activity

The synthesis of diverse derivatives from the this compound scaffold is a key step in exploring its therapeutic potential. The following diagram illustrates a generalized synthetic workflow.

G A 5-Bromo-4-chloro-6- methylpyrimidin-2-amine B Nucleophilic Substitution (at C4-Cl) A->B C Cross-Coupling Reaction (at C5-Br) A->C D Derivatization of 2-amino group A->D E Diverse Library of Substituted Pyrimidines B->E C->E D->E F Biological Screening (Anticancer, Antimicrobial, Enzyme Inhibition) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Caption: Generalized workflow for the synthesis and biological evaluation of derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The existing literature on closely related pyrimidine derivatives strongly suggests that compounds derived from this scaffold are likely to exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities.

A Senior Application Scientist's Guide to Catalyst Efficacy in the Coupling of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the synthesis of complex heterocyclic scaffolds is of paramount importance. Substituted pyrimidines, in particular, are privileged structures found in a vast array of biologically active molecules. The functionalization of halogenated pyrimidines through cross-coupling reactions is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of catalytic systems for the coupling reactions of a key building block: 5-Bromo-4-chloro-6-methylpyrimidin-2-amine.

The presence of two distinct halogen atoms on the pyrimidine ring, a bromine at the 5-position and a chlorine at the 4-position, presents both a challenge and an opportunity for selective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1][2] This inherent difference in reactivity allows for chemoselective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. This guide will delve into the efficacy of various catalysts for both carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) bond formation at the C-5 position.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. The choice of the palladium catalyst and ligand is critical for achieving high yields and selectivity, especially with potentially coordinating substrates like aminopyrimidines.[3]

Catalyst SystemLigandBaseSolventArylboronic AcidExpected Yield (%)
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid80-85
4-Methylphenylboronic acid78-83
4-Methoxyphenylboronic acid83-88
System 2: Buchwald Ligand
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid>90
System 3: N-Heterocyclic Carbene (NHC) Ligand
PEPPSI™-IPrIPrK₂CO₃BenzenePhenylboronic acidHigh

Expert Insights:

  • Traditional Catalyst Systems: For routine couplings, the readily available and cost-effective Pd(PPh₃)₄ catalyst can provide good to excellent yields.[3][4]

  • Modern Catalyst Systems: For more challenging substrates or to achieve higher turnover numbers, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos (from the Buchwald group) or N-heterocyclic carbene (NHC) ligands are highly effective alternatives.[3][5] These advanced ligands can enhance catalyst stability and activity, often leading to higher yields under milder conditions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Efficacy of Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals.[6][7] The substrate, this compound, offers the C-Br bond at the 5-position as the more reactive site for this transformation.

The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required, especially for coupling with less reactive aryl chlorides, but they also show excellent performance with aryl bromides.[1][8]

Catalyst SystemLigandBaseSolventAmineExpected Outcome
System 1
Pd₂(dba)₃XPhosNaOtBuTolueneAnilineHigh Yield
System 2
Pd₂(dba)₃BINAPNaOtBuTolueneMorpholineGood to High Yield

Expert Insights:

The general workflow for the Buchwald-Hartwig amination involves the careful preparation of the reaction under an inert atmosphere, followed by the sequential addition of reagents and the catalyst system.[1] The reaction progress should be monitored, and upon completion, the product is isolated and purified.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) [(Ar)Pd(II)(L)(HNR'R'')]Br [(Ar)Pd(II)(L)(HNR'R'')]Br Ar-Pd(II)-Br(L2)->[(Ar)Pd(II)(L)(HNR'R'')]Br Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [(Ar)Pd(II)(L)(HNR'R'')]Br->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

General Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow start Start prep Prepare Reaction Vessel (Oven-dried, inert atmosphere) start->prep add_solids Add Solids (Substrate, Coupling Partner, Base) prep->add_solids add_catalyst Add Catalyst System (Precatalyst and Ligand) add_solids->add_catalyst add_solvent Add Anhydrous, Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for cross-coupling reactions.

Protocol for Suzuki-Miyaura Coupling (System 1)
  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination (System 1)
  • In a glovebox or under a positive pressure of inert gas, add to a Schlenk tube this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 eq), and XPhos (0.02-0.04 eq).

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The selective functionalization of this compound is a critical step in the synthesis of many potential pharmaceutical candidates. While traditional palladium catalysts like Pd(PPh₃)₄ can be effective for Suzuki-Miyaura couplings, modern systems employing bulky phosphine or NHC ligands often provide superior results, especially for challenging substrates. For C-N bond formation via Buchwald-Hartwig amination, the use of specialized ligands such as XPhos is highly recommended. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, availability, and the desired reaction efficiency. The protocols and comparative data presented in this guide, based on closely related structures, provide a strong foundation for researchers to develop robust and efficient synthetic routes.

References

A Comparative Guide to the Analytical Characterization of Impurities in 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of analytical methodologies for the detection, identification, and quantification of impurities in 5-Bromo-4-chloro-6-methylpyrimidin-2-amine, a critical starting material and intermediate in pharmaceutical synthesis. The integrity of the final Active Pharmaceutical Ingredient (API) is contingent upon the purity of its precursors. Therefore, a robust and well-validated analytical strategy for impurity profiling is not merely a regulatory requirement but a cornerstone of quality drug development.

This document eschews a rigid template in favor of a logical, causality-driven narrative that reflects real-world laboratory decision-making. We will explore the strengths and limitations of various techniques, grounded in established scientific principles and supported by detailed, self-validating experimental protocols.

The Strategic Importance of Impurity Profiling

Impurities in an API intermediate can originate from several sources:

  • Process-Related Impurities: Unreacted starting materials, intermediates, by-products from side reactions, or reagents used in the synthesis.[1][2]

  • Degradation Products: Substances formed due to the decomposition of the intermediate under specific storage or process conditions (e.g., exposure to heat, light, pH extremes, or oxygen).[3][4]

  • Contaminants: Extraneous substances introduced from equipment, solvents, or the environment.

A comprehensive impurity profile is essential to understand the manufacturing process, ensure its consistency, and perform toxicological assessments.[5] This guide focuses on a multi-pronged analytical approach, leveraging orthogonal techniques to build a complete picture of the sample's purity.

The Overall Analytical Workflow

The characterization of impurities is a systematic process that moves from detection and quantification to definitive identification. The choice of techniques is dictated by the physicochemical properties of the analyte and the nature of the potential impurities.

Caption: General workflow for impurity characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification

For a non-volatile, substituted pyrimidine derivative, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for purity assessment and impurity quantification.[6] Its high resolving power allows for the separation of the main component from structurally similar impurities.

Causality Behind the Method:
  • Column Choice (C18): A C18 (octadecylsilane) stationary phase is selected for its hydrophobic nature, which provides excellent retention and separation for moderately polar compounds like this compound.

  • Mobile Phase (Gradient Elution): A gradient elution using a weak mobile phase (e.g., acidified water) and a strong mobile phase (e.g., acetonitrile) is crucial. This approach ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape within a reasonable runtime.

  • Acid Modifier (Phosphoric or Formic Acid): Adding a small amount of acid to the aqueous mobile phase protonates residual silanols on the silica-based column, preventing peak tailing of the basic amine group. It also ensures consistent ionization of the analyte and its impurities, leading to reproducible retention times. Formic acid is preferred for LC-MS compatibility.[7]

  • UV Detection: The pyrimidine ring contains a strong chromophore, making UV detection highly sensitive and suitable for this analysis. The detection wavelength is chosen based on the UV absorbance maximum of the main compound.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      25.0 80
      30.0 80
      30.1 20

      | 35.0 | 20 |

  • Sample Preparation:

    • Test Solution: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of about 0.5 mg/mL.

  • Self-Validating System:

    • System Suitability Test (SST): Before sample analysis, inject a standard solution (or the test solution) five times. The results must meet the pre-defined criteria in Table 1 to ensure the chromatographic system is performing adequately.[6]

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures symmetrical peak shape for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.
Table 1: System Suitability Test (SST) Requirements.
  • Analysis: Inject the diluent as a blank, followed by the test solution. Calculate the percentage of each impurity using the area normalization method.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification

While HPLC-UV can detect and quantify impurities, it provides no structural information. LC-MS is the definitive tool for obtaining the molecular weight of unknown impurities, which is the first and most critical step in their identification.[8][9]

Causality Behind the Method:
  • Hyphenation: Coupling the HPLC system directly to a mass spectrometer allows for the immediate mass analysis of each peak as it elutes from the column.

  • Ionization Technique (ESI): Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules. It typically generates a protonated molecular ion [M+H]⁺, directly providing the molecular weight.

  • Mass Analyzer (Q-TOF or Orbitrap): High-Resolution Mass Spectrometry (HRMS) analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements (<5 ppm).[10] This precision allows for the confident determination of the elemental composition of an impurity, significantly narrowing down potential structures.

  • MS/MS Fragmentation: Further fragmentation of the molecular ion (MS/MS) provides structural clues about the impurity's functional groups and connectivity, aiding in its tentative identification.[11]

Experimental Protocol: LC-MS Identification
  • Instrumentation: An LC system (as described above) coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Chromatographic Conditions: The HPLC method is adapted for MS compatibility. Phosphoric acid is replaced with a volatile acid like 0.1% Formic Acid in both mobile phases.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: 50 - 1000 m/z

    • Data Acquisition: Full scan mode for molecular weight determination; MS/MS mode for fragmentation analysis of targeted impurity peaks.

  • Data Analysis: The accurate mass of the [M+H]⁺ ion for each impurity peak is determined. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) must be observed to confirm the presence of these halogens in the impurity.

TechniqueInformation GainedStrengthsLimitations
HPLC-UV Retention Time, Purity (Area %), QuantificationRobust, reproducible, excellent for quantificationNo structural information
LC-MS (HRMS) Accurate Molecular Weight, Elemental FormulaHighly sensitive, provides molecular formulaIsomers cannot be distinguished, fragmentation can be complex
Table 2: Comparison of HPLC-UV and LC-MS for Impurity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is the preferred technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain volatile raw materials and by-products. Given the structure of this compound, its volatility is low, but this technique is crucial for a complete profile.

Experimental Protocol: GC-MS for Residual Solvents
  • Instrumentation: Gas chromatograph with a headspace autosampler coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: USP Phase G43 (e.g., 6% cyanopropylphenyl; 94% dimethylpolysiloxane), 60 m x 0.32 mm, 1.8 µm film thickness.[12]

    • Carrier Gas: Helium at 1.5 mL/min.

    • Injector Temperature: 200 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Sample Preparation (Headspace): Accurately weigh about 100 mg of the sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal the vial.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Incubation Time: 15 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35 - 350 m/z.

    • Identification: Compare the resulting mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

For unknown impurities that cannot be identified by MS alone or for which the structure is ambiguous, NMR spectroscopy is the most powerful tool for definitive structural elucidation.[13][14] This typically requires isolation of the impurity by preparative HPLC or targeted synthesis.

  • ¹H NMR: Provides information on the number and environment of protons.

  • ¹³C NMR: Shows the number and type of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between protons and carbons.[15] Together, they allow for the unambiguous assembly of the molecular structure.

Forced Degradation Studies: Ensuring Method Specificity

To ensure that the primary analytical method (HPLC) is "stability-indicating," forced degradation studies are performed.[4] The goal is to intentionally degrade the sample under various stress conditions to produce potential degradation products.[3] The analytical method must be able to separate these newly formed impurity peaks from the main peak and from each other.[16] A typical study involves exposing the sample to the conditions outlined below, aiming for 5-20% degradation.[4]

G Start Drug Substance Sample Control Untreated Control Start->Control Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Start->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, Solid State) Start->Thermal Photo Photolytic (ICH Q1B Light Exposure) Start->Photo Analysis Analyze All Samples by Stability-Indicating HPLC Method Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity (DAD) & Mass Balance Analysis->Evaluation

Caption: Workflow for a forced degradation study.

The results of the forced degradation study demonstrate the specificity of the HPLC method and provide insight into the potential degradation pathways of the molecule.[17][18]

Conclusion and Comparative Summary

The comprehensive characterization of impurities in this compound necessitates an orthogonal analytical approach. No single technique is sufficient.

  • RP-HPLC with UV detection is the cornerstone for separation and quantification due to its high resolution, robustness, and precision.

  • LC-HRMS is indispensable for the rapid and accurate identification of unknown impurities by providing molecular weight and elemental composition.

  • GC-MS is essential for profiling volatile impurities that are not amenable to LC analysis.

  • NMR spectroscopy serves as the ultimate arbiter for the unambiguous structural elucidation of complex or novel impurities.

  • Forced degradation studies are critical for validating the primary analytical method, ensuring it is stability-indicating and fit for purpose.

By integrating these techniques, researchers and drug development professionals can build a complete and reliable impurity profile, ensuring the quality and safety of the materials used in pharmaceutical manufacturing.

References

A Comparative Guide to the Spectroscopic Characterization of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the expected spectroscopic profile of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine, a substituted pyrimidine of interest to researchers in medicinal chemistry and materials science. Given the scarcity of publicly available experimental data for this specific molecule, this document synthesizes predicted data based on established spectroscopic principles and compares it with known data from structurally analogous compounds. We will explore the causality behind experimental choices and provide robust protocols for obtaining and interpreting high-quality data, ensuring a self-validating approach to structural elucidation for this class of compounds.

Predicted Spectroscopic Profile of this compound

The structural confirmation of a novel or synthesized compound is fundamentally reliant on a suite of spectroscopic techniques. For this compound (Molecular Formula: C₅H₅BrClN₃, Molecular Weight: 222.47 g/mol ), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of its atomic connectivity and functional groups.[1][2]

Predicted ¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[3] The predicted chemical shifts for our target compound are based on the additive effects of its substituents on the pyrimidine core. The electron-withdrawing nature of the bromine and chlorine atoms, combined with the electron-donating effects of the methyl and amino groups, creates a distinct electronic environment for each nucleus.

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.3 - 7.6 Singlet (broad) 2H -NH₂ Amine protons are solvent and concentration dependent; expected to be broad due to quadrupole broadening and exchange.

| ~2.4 - 2.5 | Singlet | 3H | -CH₃ | The methyl group is attached to an sp² carbon of the pyrimidine ring, placing it in this typical chemical shift region. |

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Assignment Rationale
~162 C2 Attached to two electronegative nitrogen atoms and the amino group.
~159 C4 Attached to nitrogen and chlorine, resulting in a significant downfield shift.
~157 C6 Attached to nitrogen and bearing the methyl group.
~115 C5 Directly bonded to bromine, which shifts the signal downfield due to its electronegativity and "heavy atom" effect.

| ~23 | -CH₃ | Typical range for a methyl group attached to an aromatic ring system. |

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in observing the otherwise rapidly exchanging amine protons, which might be invisible in a less polar solvent like CDCl₃.[4]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and elemental composition. For halogenated compounds, the isotopic patterns are a definitive diagnostic tool.[5][6]

Table 3: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z Value Assignment Rationale
221 / 223 / 225 [M]⁺ Molecular ion peak. The characteristic isotopic cluster is due to the presence of one bromine atom (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and one chlorine atom (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The expected intensity ratio would be approximately 3:4:1.
206 / 208 / 210 [M - CH₃]⁺ Loss of the methyl radical, a common fragmentation pathway.

| 142 / 144 | [M - Br]⁺ | Loss of the bromine radical. |

The complex isotopic pattern of the molecular ion is a crucial validation point for confirming the presence of both bromine and chlorine in the structure.[7]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[8]

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Type Assignment Rationale
3450 - 3300 N-H stretch Primary amine (-NH₂) Primary amines typically show two bands in this region (symmetric and asymmetric stretching).[9]
1650 - 1580 N-H bend Primary amine (-NH₂) This bending vibration is characteristic of primary amines.[9]
1600 - 1450 C=C and C=N stretch Pyrimidine ring Aromatic and heteroaromatic rings display a series of characteristic absorptions in this region.[10]
1335 - 1250 C-N stretch Aromatic amine The stretching of the C-N bond where the carbon is part of the aromatic ring.[9]
~700 - 550 C-Cl stretch Aryl chloride

| ~650 - 500 | C-Br stretch | Aryl bromide | |

Comparative Analysis with a Structural Isomer

To contextualize the predicted data, it is instructive to compare it with a known structural isomer, 5-Bromo-2-chloro-6-methylpyrimidin-4-amine .[11] While spectral data for this exact isomer is also limited, we can infer key differences based on the positional change of the functional groups.

Table 5: Spectroscopic Comparison

Feature This compound (Target) 5-Bromo-2-chloro-6-methylpyrimidin-4-amine (Isomer) Reason for Difference
¹H NMR Single methyl peak (~2.4-2.5 ppm) Single methyl peak, likely in a similar region but potentially slightly shifted. The overall electronic environment of the ring changes, but the methyl group's immediate neighbors are similar.
¹³C NMR C4 signal highly deshielded (~159 ppm) due to Cl. C2 signal at ~162 ppm. C2 signal highly deshielded (~160+ ppm) due to Cl. C4 signal shifted due to the amino group. The positions of the highly electronegative chlorine and the amino group are swapped between C2 and C4, causing a significant and predictable change in the chemical shifts of these carbons.

| MS | Identical molecular ion (m/z 221/223/225) and likely similar fragmentation. | Identical molecular ion (m/z 221/223/225) and likely similar fragmentation. | Isomers have the same molecular formula and thus the same molecular weight. Fragmentation patterns may show minor differences in ion abundance but major fragments are often conserved. |

This comparison underscores how ¹³C NMR is particularly powerful for distinguishing between positional isomers, a common challenge in synthetic chemistry.[12]

Experimental Protocols for Spectroscopic Characterization

Acquiring high-quality, reproducible data is paramount. The following protocols are designed to be self-validating systems for the characterization of substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The goal is to obtain high-resolution ¹H and ¹³C spectra, and potentially 2D spectra (e.g., COSY, HSQC) if the structure were unknown.[4]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical for sample solubility and to avoid obscuring key signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Use a standard single-pulse experiment. Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A greater number of scans (e.g., 1024-4096) is required due to the low natural abundance of the ¹³C isotope.[7]

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing Weigh Weigh 5-10 mg Sample Dissolve Dissolve in 0.6 mL Deuterated Solvent Weigh->Dissolve H1_Acq Acquire ¹H Spectrum (16-64 scans) Dissolve->H1_Acq Process Fourier Transform Phase Correction Baseline Correction H1_Acq->Process C13_Acq Acquire ¹³C Spectrum (1024+ scans) C13_Acq->Process Reference Reference to Solvent Peak Process->Reference Integrate Integrate & Pick Peaks Reference->Integrate Structural Analysis Structural Analysis Integrate->Structural Analysis

Caption: Experimental workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

This protocol outlines the use of a common soft-ionization technique suitable for this type of molecule.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode ([M+H]⁺), as the amino group is readily protonated.

    • Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 100-400).

    • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the molecular ion.

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Compare the observed isotopic pattern with the theoretical pattern for C₅H₅BrClN₃ to confirm the elemental composition.

Integrated Approach to Structural Verification

No single technique provides all the necessary information. The authoritative confirmation of the structure of this compound comes from the logical integration of all spectroscopic data.

Data_Integration MS Mass Spec (MS) MW Molecular Weight (222.47) MS->MW Isotopes Isotopic Pattern (Br and Cl confirmed) MS->Isotopes IR Infrared (IR) FuncGroups Functional Groups (-NH₂, Aromatic Ring) IR->FuncGroups NMR NMR ('H, 'C) Connectivity Atom Connectivity (C-H, C-C framework) NMR->Connectivity Isomerism Positional Isomerism (Confirmed by 'C shifts) NMR->Isomerism Structure Confirmed Structure: 5-Bromo-4-chloro-6- methylpyrimidin-2-amine MW->Structure Isotopes->Structure FuncGroups->Structure Connectivity->Structure Isomerism->Structure

Caption: Logical flow for structural elucidation via data integration.

This workflow demonstrates a self-validating system. The molecular formula derived from the exact mass and isotopic pattern from MS must match the atoms counted in the NMR and the functional groups identified by IR. The final structure must be consistent with all datasets simultaneously.

References

A Senior Application Scientist's Guide to Alternative Reagents for 5-Bromo-4-chloro-6-methylpyrimidin-2-amine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of alternative reagents to 5-Bromo-4-chloro-6-methylpyrimidin-2-amine, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic utility of the parent compound and objectively evaluates a range of alternatives, supported by experimental data and detailed protocols. Our focus is on providing actionable insights to inform your synthetic strategies, enhance efficiency, and expand your chemical space.

The Synthetic Versatility of this compound

This compound is a highly functionalized pyrimidine derivative widely employed in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1] The strategic placement of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions.

The general order of reactivity for halogens in such reactions is I > Br > Cl.[2] Consequently, the C5-Br bond is significantly more reactive than the C4-Cl bond, enabling selective Suzuki or Buchwald-Hartwig reactions at the C5 position while leaving the C4 position available for subsequent transformations.[3][4] This differential reactivity is the cornerstone of its synthetic utility.

Below is a diagram illustrating the typical sequential functionalization of this compound.

sequential_functionalization reagent 5-Bromo-4-chloro- 6-methylpyrimidin-2-amine intermediate C5-Functionalized Intermediate reagent->intermediate Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) @ C5-Br product Di-substituted Product intermediate->product Second Cross-Coupling or SNAr @ C4-Cl

Caption: Sequential functionalization of this compound.

Alternative Pyrimidine-Based Reagents

The choice of reagent can significantly impact reaction efficiency, cost, and the ability to achieve desired regioselectivity. Here, we compare several classes of alternative pyrimidine-based reagents.

Other Dihalogenated 2-Aminopyrimidines

Variations in the halogen substitution pattern on the 2-aminopyrimidine core offer a direct alternative to the title compound. The choice of halogens dictates the relative reactivity and can be strategically employed to direct the initial cross-coupling event.

A. 2-Amino-4-chloro-5-iodo-6-methylpyrimidine: The C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This increased reactivity can lead to milder reaction conditions, lower catalyst loadings, and potentially higher yields. However, iodo-derivatives are often more expensive and less stable than their bromo-counterparts.

B. 2,4-Dichloropyrimidine Derivatives: Reagents such as 2-amino-4,6-dichloropyrimidine are readily available and cost-effective. In these systems, the C4 and C6 positions are generally more reactive than the C2 position towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[5] This provides a different regiochemical outcome compared to the C5-selective reactivity of the parent compound. However, achieving selectivity between the C4 and C6 positions can be challenging without the influence of other substituents. For unsubstituted 2,4-dichloropyrimidines, reaction at the C4 position is heavily favored.[6]

C. 2-Amino-4,5-dibromo-6-methylpyrimidine: The presence of two bromine atoms offers different synthetic possibilities. While the C5-Br is generally more reactive, selective functionalization can be challenging and may lead to mixtures of mono- and di-substituted products.

Comparative Performance in Suzuki-Miyaura Coupling

ReagentPosition of Initial CouplingTypical Yield (%)Key Considerations
This compoundC5 (Br)75-95Good selectivity, C4-Cl available for subsequent reaction.
2-Amino-4-chloro-5-iodo-6-methylpyrimidineC5 (I)80-98Higher reactivity, milder conditions possible. Higher cost and potential instability.
2-Amino-4,6-dichloropyrimidineC4/C660-85 (mono)Readily available, cost-effective. Selectivity between C4 and C6 can be an issue.[7]
2,4-DichloropyrimidineC470-90 (mono)C4 position is significantly more reactive than C2.[8]
Pyrimidines with Alternative Leaving Groups

Sulfonate esters, such as triflates and nonaflates, are excellent leaving groups in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to or greater than bromides.

A. 2-Amino-4-chloro-6-methylpyrimidin-5-yl trifluoromethanesulfonate (Triflate): Triflates can be readily prepared from the corresponding hydroxypyrimidines. Their reactivity is generally considered to be between that of iodides and bromides, making them highly effective substrates in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.

B. 2-Amino-4-chloro-6-methylpyrimidin-5-yl nonafluorobutanesulfonate (Nonaflate): Nonaflates are even more reactive than triflates due to the enhanced electron-withdrawing nature of the nonafluorobutyl group. This can be advantageous for coupling with challenging or less reactive nucleophiles. Studies have shown that for electron-poor arylboronic acids, nonaflates can give higher yields than triflates.[1]

Workflow for the Preparation and Use of Pyrimidinyl Triflates

triflate_workflow hydroxypyrimidine 5-Hydroxy-4-chloro- 6-methylpyrimidin-2-amine triflate Pyrimidinyl Triflate hydroxypyrimidine->triflate Triflation (e.g., Tf2O, pyridine) product Cross-Coupled Product triflate->product Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: General workflow for the synthesis and application of pyrimidinyl triflates.

Bioisosteric Scaffolds as Alternatives

In medicinal chemistry, replacing a core scaffold with a bioisostere can modulate a compound's physicochemical properties, biological activity, and patentability. Several heterocyclic systems can be considered as bioisosteres for the 2-aminopyrimidine core.

Pyridazine and Pyrazine Derivatives

Pyridazines and pyrazines, both six-membered aromatic heterocycles containing two nitrogen atoms, are common bioisosteric replacements for pyrimidines.[7][9] Their different nitrogen placement alters the molecule's electronics, hydrogen bonding capabilities, and metabolic stability. Halogenated pyridazines and pyrazines are competent substrates in Suzuki and Buchwald-Hartwig reactions.[3][7]

Fused Heterocyclic Scaffolds

Fused bicyclic systems that mimic the 2-aminopyrimidine scaffold are of great interest, particularly in kinase inhibitor design where they can emulate the purine core of ATP.

A. Deazapurines (Pyrrolo[2,3-d]pyrimidines): These are purine analogues where a nitrogen atom in the imidazole ring is replaced by a carbon. They are widely used in medicinal chemistry. Cross-coupling reactions on halogenated deazapurine scaffolds are well-established.

B. Imidazo[1,2-b]pyridazines: This scaffold has gained prominence, with the approved kinase inhibitor ponatinib featuring this core. They serve as effective purine bioisosteres, and their synthesis often involves cross-coupling reactions on a halogenated precursor.[10]

Comparative Data for Bioisostere Cross-Coupling

ScaffoldExample ReactionTypical Yield (%)Reference(s)
PyridazineSuzuki coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with arylboronic acids14-28[7]
PyrazineSuzuki coupling of bromopyrazine with arylboronic acids60-85[11]
Deazapurine (fused)Negishi coupling of iodoquinoline with zincated 4,6-dichloropyrimidineModerate[4]
Imidazo[1,2-b]pyridazineSynthesis of ponatinib involves cross-coupling steps.Varies[10]

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key transformations. These protocols are designed to be self-validating systems, drawing from established and reliable procedures.

Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol is for the selective coupling of an arylboronic acid to the C5-position of a 5-bromo-2-chloro-4-substituted pyrimidine.

Materials:

  • 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-chloro-4-methoxypyrimidine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Protocol for Buchwald-Hartwig Amination at the C4-Position

This protocol describes the amination of a 4-chloropyrimidine derivative.

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOt-Bu (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the 4-chloropyrimidine, NaOt-Bu, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Add the amine and anhydrous toluene.

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Workflow for Buchwald-Hartwig Amination

buchwald_hartwig_workflow start Prepare Reaction Vessel (Inert Atmosphere) add_solids Add Chloropyrimidine, Base, Pd Catalyst, Ligand start->add_solids add_liquids Add Amine and Anhydrous Solvent add_solids->add_liquids react Heat and Stir (e.g., 100-110 °C) add_liquids->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Cool, Dilute, Filter monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Outlook

While this compound remains a valuable and versatile building block, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The choice of reagent should be guided by a careful consideration of factors including desired regioselectivity, cost, scalability, and the specific electronic and steric properties of the coupling partners.

  • For enhanced reactivity at the C5 position , consider using the corresponding 5-iodo derivative, being mindful of the increased cost.

  • For alternative regioselectivity , 2-amino-4,6-dichloropyrimidine offers a cost-effective entry point to C4/C6-functionalized scaffolds.

  • To overcome challenges with less reactive coupling partners , pyrimidinyl triflates and nonaflates are excellent, highly reactive alternatives.

  • For novel drug discovery programs , exploring bioisosteric scaffolds like pyridazines, pyrazines, and fused heterocyclic systems can lead to new intellectual property and improved pharmacological profiles.

The continued development of novel ligands and catalytic systems will undoubtedly further expand the synthetic toolbox for the functionalization of these important heterocyclic scaffolds.

References

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Substituted Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of the Aminopyrimidine Scaffold

To professionals in drug discovery and development, the substituted aminopyrimidine core is a familiar and highly valued scaffold. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone in medicinal chemistry, famously appearing in the structures of kinase inhibitors like Imatinib, among countless other therapeutics.[1] The efficiency and versatility of the synthetic routes used to access analogues of this scaffold are therefore of critical importance, directly impacting the pace and cost of research and development programs.

This guide provides an in-depth, objective comparison of three prevalent strategies for synthesizing substituted aminopyrimidines: the time-honored Classical Condensation , the robust Nucleophilic Aromatic Substitution (SNAr) , and the modern, versatile Palladium-Catalyzed Buchwald-Hartwig Amination . We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each route, supported by experimental data and detailed protocols to inform your synthetic planning.

Comparative Analysis of Key Synthetic Strategies

The selection of a synthetic route is a multifactorial decision, balancing yield, scalability, substrate scope, and cost. Below is a summary of key performance indicators for the three benchmarked methodologies.

Synthetic RouteStarting MaterialsKey Reagents / CatalystTypical ConditionsYield Range (%)Key AdvantagesKey Limitations
Classical Condensation β-Dicarbonyl Compound, GuanidineBase (e.g., K₂CO₃) or AcidMicrowave, Solvent-Free, 120-150°C36-91%[2]High atom economy, low cost, rapid (microwave), simple workup.Limited to specific substitution patterns dictated by the dicarbonyl; can require harsh conditions.
SNAr Dihalopyrimidine, AmineBase (e.g., Triethylamine)Thermal, Solvent-Free, 80-90°CGood to Excellent[3][4]Catalyst-free, high yields, operationally simple.Requires an activated (electron-deficient) pyrimidine ring; regioselectivity can be an issue with different leaving groups.
Buchwald-Hartwig Amination Halopyrimidine, AminePalladium Pre-catalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu)Anhydrous Solvent (e.g., Toluene, Dioxane), 80-110°CVariable, often >70%Extremely broad substrate scope (amines and halides), high functional group tolerance, mild conditions.High cost of catalyst/ligands, sensitivity to air/moisture, requires careful optimization.[5]

Route 1: Classical Condensation (Pinner-Type Synthesis)

This approach represents the most traditional and often most cost-effective method for constructing the pyrimidine ring from acyclic precursors. The reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with guanidine, an amidine that provides the N-C-N fragment of the final ring.[6][7][8][9]

Mechanistic Insight & Experimental Causality

The reaction proceeds via a series of nucleophilic additions and dehydrative cyclization steps. The choice of catalyst (acid or base) dictates the initial steps, but the overall transformation results in the formation of two new C-N bonds to form the heterocyclic core.

  • Why a Base Catalyst? A base like potassium carbonate deprotonates the guanidine, increasing its nucleophilicity to facilitate the initial attack on one of the carbonyl carbons of the β-dicarbonyl compound.

  • Why Microwave Irradiation? Modern protocols frequently employ microwave heating.[2][10] This is not merely for speed; the rapid, uniform heating provided by microwaves can drive the reaction to completion quickly, often under solvent-free conditions, which minimizes side reactions and simplifies purification. This is a significant advantage over conventional heating which can require prolonged reaction times at high temperatures.[2]

Pinner_Mechanism Start β-Dicarbonyl + Guanidine NucAttack Nucleophilic Attack (Guanidine on Carbonyl) Start->NucAttack Intermediate1 Hemiaminal Intermediate NucAttack->Intermediate1 Dehydration1 Dehydration (-H₂O) Intermediate1->Dehydration1 Enamine Vinylogous Amidine Intermediate Dehydration1->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration2 Final Dehydration (-H₂O) Intermediate2->Dehydration2 Product Substituted 2-Aminopyrimidine Dehydration2->Product

Mechanism of the Pinner-type pyrimidine synthesis.
Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a solvent-free method for synthesizing 5- and 6-substituted 2-aminopyrimidines.[11]

  • Reactant Preparation: In a 10 mL microwave process vial, add the β-ketoester (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (1.5 mmol).

  • Homogenization: Thoroughly mix the solid reactants using a spatula until a homogenous powder is obtained.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 15-20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Workup: After cooling the vessel to room temperature, add 10 mL of distilled water to the solid residue and stir for 10 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 5 mL) and dry under vacuum to afford the pure 2-aminopyrimidine derivative.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This strategy is exceptionally powerful when starting from an appropriately activated pyrimidine core, such as a 2,4-dichloropyrimidine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the additional activation provided by the chloro-substituents make the ring susceptible to attack by nucleophiles.

Mechanistic Insight & Experimental Causality

The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.

  • Why Dichloropyrimidine? The two chlorine atoms are excellent leaving groups and strongly activate the ring towards nucleophilic attack. This allows the reaction to proceed without the need for a metal catalyst.

  • Why Solvent-Free? For many liquid amines, the amine itself can act as the solvent.[3][4] This highly concentrated environment, combined with moderate heating (80-90°C), accelerates the reaction and simplifies purification, representing a green chemistry advantage.

  • Role of Triethylamine: Triethylamine acts as a non-nucleophilic base. Its purpose is to scavenge the HCl that is generated during the reaction. This is crucial because the formation of amine-hydrochloride salts would otherwise consume the nucleophile and halt the reaction.

SNAr_Workflow Start 2-Amino-4,6-dichloropyrimidine + Substituted Amine + Triethylamine Heating Heat Mixture (80-90°C, Solvent-Free) Start->Heating TLC Monitor Reaction by TLC Heating->TLC Workup Add Distilled Water TLC->Workup Reaction Complete Precipitate Precipitate Forms? Workup->Precipitate Filter Filter and Crystallize from Ethanol Precipitate->Filter Yes End Pure Substituted Aminopyrimidine Filter->End

Workflow for SNAr synthesis of aminopyrimidines.
Detailed Experimental Protocol: Solvent-Free SNAr

This protocol is based on the synthesis of β-glucuronidase inhibitors from 2-amino-4,6-dichloropyrimidine.[3][4]

  • Reactant Combination: In a round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (3.0 mmol), the desired substituted amine (3.0 mmol), and triethylamine (6.0 mmol).

  • Reaction: Heat the mixture in an oil bath at 80–90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Add 20 mL of distilled water and stir vigorously.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Crystallize the crude product from ethanol to yield the pure aminopyrimidine derivative.

Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds under conditions that are often milder and more functional-group tolerant than classical methods.[5] This reaction couples an amine with a halo-pyrimidine in the presence of a palladium catalyst, a phosphine ligand, and a strong base.

Mechanistic Insight & Experimental Causality

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[12][13]

  • The Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂) and, most critically, the phosphine ligand, is paramount. The ligand stabilizes the palladium center, facilitates the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often required to promote the coupling of challenging substrates.[13]

  • Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) is required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed, releasing the aminopyrimidine product and regenerating the active Pd(0) catalyst.[13][14]

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L₂ pdII_halide L₂Pd(II)(Pyr)(X) pd0->pdII_halide red_elim Reductive Elimination ox_add Oxidative Addition pdII_amine [L₂Pd(II)(Pyr)(HNR¹R²)]⁺X⁻ pdII_halide->pdII_amine amine_coord Amine Coordination pdII_amido L₂Pd(II)(Pyr)(NR¹R²) pdII_amine->pdII_amido deprotonation Deprotonation (+Base, -HB⁺X⁻) pdII_amido->pd0 product Pyr-NR¹R² red_elim->product aryl_halide Pyr-X aryl_halide->ox_add amine HNR¹R² amine->amine_coord

Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This general protocol is for the amination of a 2-chloropyrimidine and must be performed under an inert atmosphere (Nitrogen or Argon).

  • Vessel Preparation: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Inerting: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add the 2-chloropyrimidine derivative (1.0 mmol) and the amine (1.2 mmol) to the tube, followed by anhydrous toluene (3-5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aminopyrimidine.

Conclusion and Strategic Recommendations

The synthesis of substituted aminopyrimidines is not a one-size-fits-all endeavor. Each of the benchmarked routes offers distinct advantages that make it suitable for different stages of the drug development pipeline.

  • For early-stage library synthesis and rapid analogue generation , the Classical Condensation under microwave conditions provides a fast, economical, and high-throughput method for accessing a range of substitution patterns.

  • When a specific dihalopyrimidine precursor is readily available , Nucleophilic Aromatic Substitution is an excellent choice. It is operationally simple, avoids costly and sensitive metal catalysts, and is highly scalable.

  • For late-stage functionalization and complex molecule synthesis , the Buchwald-Hartwig Amination is unparalleled. Its broad substrate scope and high tolerance for sensitive functional groups allow for the coupling of complex fragments, making it an indispensable tool for synthesizing challenging target molecules where preserving molecular architecture is key.

By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed, strategic decisions, optimizing their synthetic efforts to accelerate the discovery of next-generation therapeutics.

References

A Researcher's Guide to Quantum Mechanical Investigations of Pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate molecular landscape of pyrimidine derivatives is paramount. These nitrogen-containing heterocyclic compounds are not only fundamental components of nucleic acids but also form the structural core of numerous pharmaceuticals and functional materials.[1][2] Quantum mechanical (QM) investigations offer a powerful lens to scrutinize the electronic structure, reactivity, and spectroscopic signatures of these molecules, thereby accelerating the design of novel therapeutic agents and advanced materials. This guide provides an in-depth comparison of common QM methodologies, supported by experimental data, to empower you in selecting and applying the most appropriate computational tools for your research endeavors.

The Rationale for Quantum Mechanical Scrutiny of Pyrimidine Derivatives

The biological and material properties of pyrimidine derivatives are intrinsically linked to their electronic architecture. The π-deficient and electron-withdrawing nature of the pyrimidine ring, coupled with its aromaticity and planarity, makes it an ideal scaffold for creating molecules with tailored functionalities.[3][4] Quantum mechanical methods allow us to move beyond empirical observations and delve into the fundamental principles governing molecular behavior. These computational approaches are indispensable for:

  • Elucidating Structure-Activity Relationships (SAR): By calculating quantum mechanical descriptors, we can build robust Quantitative Structure-Activity Relationship (QSAR) models that correlate a molecule's electronic properties with its biological activity.[5]

  • Predicting Spectroscopic Properties: QM methods can accurately predict vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra, aiding in the structural characterization of newly synthesized compounds.[6][7]

  • Designing Novel Materials: The non-linear optical (NLO) properties of pyrimidine derivatives, crucial for applications in optoelectronics and photonics, can be reliably predicted and optimized through QM calculations.[3][4][8]

  • Investigating Reaction Mechanisms: Computational studies can map out reaction pathways and transition states, providing invaluable insights into the synthesis and reactivity of pyrimidine analogs.[9]

A Comparative Overview of Quantum Mechanical Methods

The selection of an appropriate QM method is a critical decision that balances computational cost with desired accuracy. For pyrimidine derivatives, the most prevalently employed methods fall into two main categories: Density Functional Theory (DFT) and ab initio methods.

MethodStrengthsWeaknessesTypical Applications for Pyrimidine Derivatives
Density Functional Theory (DFT) Excellent balance of accuracy and computational cost.[5]The accuracy is dependent on the choice of the exchange-correlation functional.Geometry optimization, vibrational frequency analysis, HOMO-LUMO analysis, NLO property prediction, molecular docking studies.[3][6][7][10]
Hartree-Fock (HF) Computationally less expensive than correlated ab initio methods.Neglects electron correlation, leading to less accurate results for many properties.Initial geometry optimizations, qualitative molecular orbital analysis.
Møller-Plesset Perturbation Theory (MP2) Includes electron correlation, providing more accurate results than HF.[11]Computationally more demanding than DFT and HF.High-accuracy geometry optimizations, calculation of intermolecular interaction energies.[11]
Complete Active Space Self-Consistent Field (CASSCF) / Restricted Active Space Self-Consistent Field (RASSCF) Provides a robust description of molecules with significant multi-reference character (e.g., excited states).[12]Computationally very expensive and requires careful selection of the active space.Accurate calculation of electronic excited states for predicting UV-Vis spectra and understanding photochemical processes.[12]

Expert Insight: For the majority of studies on pyrimidine derivatives, Density Functional Theory (DFT), particularly with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p), offers the most pragmatic and reliable approach.[3][6][8][[“]][14] This combination has been extensively benchmarked against experimental data and has demonstrated its predictive power for a wide range of molecular properties.

Experimental Validation: Bridging Theory and Reality

The trustworthiness of any computational protocol hinges on its ability to reproduce experimental findings. Numerous studies have demonstrated the strong correlation between QM-calculated and experimentally measured properties of pyrimidine derivatives.

Vibrational Spectroscopy

A powerful application of QM is the prediction of vibrational spectra, which can be directly compared with experimental FT-IR and FT-Raman data. The calculated vibrational frequencies are often scaled by a factor (typically around 0.96 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical model.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Fused Pyrimidine Derivative [7]

Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (B3LYP/6-31G(d,p))
N-H stretching342034213418
C=O stretching168516841680
C=C stretching158015821575
C-N stretching135013511345

Data extracted from a study on 5,6,7,8-tetrahydro-5-methyl-7-thioxopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.[7]

NMR Spectroscopy

Quantum mechanical calculations can also provide valuable insights into the NMR spectra of pyrimidine derivatives. While the absolute chemical shifts can be challenging to predict with high accuracy, the relative shifts and coupling constants are often in good agreement with experimental data.

Table 2: Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Pyrimidine-2-thione Derivative [6]

Carbon AtomExperimentalCalculated (B3LYP/6-31G(d,p))
C4 (Pyrimidine)65.3762.67
NCH₃39.5742.97

Data from a computational study on pyrimidine-2-thione heterocyclic compounds.[6] The observed discrepancies highlight the sensitivity of NMR calculations to factors like solvent effects and conformational averaging, which must be carefully considered.

Experimental Protocols: A Step-by-Step Guide to DFT Calculations

To provide a practical framework, here is a detailed protocol for performing a typical DFT calculation on a pyrimidine derivative to investigate its electronic and spectroscopic properties.

Step 1: Molecular Structure Preparation
  • Construct the Molecule: Build the 3D structure of the pyrimidine derivative of interest using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

  • Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure.

Step 2: Geometry Optimization and Frequency Calculation
  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

  • Method and Basis Set Selection: Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Job Type: Set the calculation type to "Opt Freq" to perform a geometry optimization followed by a frequency calculation.

  • Execution: Run the calculation. The successful completion of the frequency calculation with no imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Step 3: Analysis of Results
  • Optimized Geometry: Extract the optimized bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Analyze the calculated vibrational modes and compare them with experimental FT-IR and Raman spectra.

  • Electronic Properties: Examine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity.[10][15] The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify the electron-rich and electron-poor regions of the molecule, which are indicative of its reactivity towards electrophilic and nucleophilic attack, respectively.[10][16]

Visualizing Computational Workflows and Concepts

Diagrams are essential for conceptualizing the workflow of a computational investigation and the relationships between different calculated properties.

computational_workflow cluster_input Input Preparation cluster_qm_calc Quantum Mechanical Calculation cluster_analysis Data Analysis and Interpretation cluster_application Applications mol_build Molecular Structure Building pre_opt Force Field Optimization mol_build->pre_opt dft_opt DFT Geometry Optimization pre_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc elec_analysis Electronic Properties (HOMO, LUMO, MEP) dft_opt->elec_analysis geom_analysis Geometric Parameters freq_calc->geom_analysis spec_analysis Spectroscopic Properties (IR, Raman) freq_calc->spec_analysis sar_qsar SAR/QSAR Studies geom_analysis->sar_qsar spec_analysis->sar_qsar nlo_analysis Non-Linear Optical Properties elec_analysis->nlo_analysis drug_design Drug Design elec_analysis->drug_design material_science Materials Science nlo_analysis->material_science

Caption: Workflow for a typical quantum mechanical investigation of a pyrimidine derivative.

electronic_properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (LUMO - HOMO) HOMO->Energy_Gap Electron_Donating Electron Donating Ability HOMO->Electron_Donating LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Electron_Accepting Electron Accepting Ability LUMO->Electron_Accepting Reactivity Chemical Reactivity Energy_Gap->Reactivity Stability Kinetic Stability Energy_Gap->Stability Polarizability Polarizability Energy_Gap->Polarizability

Caption: Relationship between frontier molecular orbitals and key molecular properties.

Conclusion

Quantum mechanical investigations are an indispensable component of modern research on pyrimidine derivatives. By providing a detailed picture of their electronic structure and properties, these computational methods offer a rational basis for the design of new drugs and materials. This guide has provided a comparative overview of the most common QM techniques, validated their performance against experimental data, and offered a practical protocol for their implementation. By integrating these powerful computational tools into your research workflow, you can unlock new avenues for discovery and innovation in the fascinating world of pyrimidine chemistry.

References

A Comparative Guide to HPLC Method Development for 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge

5-Bromo-4-chloro-6-methylpyrimidin-2-amine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate and reliable quantification of such molecules is paramount for ensuring the quality and consistency of research and development efforts, from synthesis reaction monitoring to final product purity assessment.[3]

The development of a selective and sensitive HPLC method for this analyte requires careful consideration of its physicochemical properties. The presence of halogen atoms (bromine and chlorine) and an amine group influences its polarity, solubility, and chromatographic behavior. This guide will navigate these considerations to establish a scientifically sound and validated analytical method.

Foundational Principles: Adherence to Regulatory Standards

Throughout the method development process, we will adhere to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) guidelines on analytical method validation (Q2(R2)).[4][5][6][7][8][9][10][11][12][13] This ensures that the developed method is not only scientifically robust but also meets the stringent requirements of the pharmaceutical industry. System suitability testing will be a key component at each stage to verify the performance of the chromatographic system.[7]

Method Development Strategy: A Systematic Approach

Our strategy for developing a robust HPLC method is a multi-step process that begins with understanding the analyte and progresses through systematic screening and optimization of chromatographic parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization & Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Physicochemical Properties (pKa, logP, UV Spectrum) B Column Selection (e.g., C18, Phenyl-Hexyl) A->B Informs C Mobile Phase Screening (ACN vs. MeOH, pH) A->C Informs D Detector Wavelength Selection A->D Determines E Gradient Profile Optimization B->E C->E D->E F Flow Rate & Temperature Adjustment E->F G Injection Volume & Sample Diluent F->G H Validation according to ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) G->H

Caption: Workflow for HPLC Method Development.

Analyte Characterization and Initial Parameter Selection

A thorough understanding of the analyte's properties is the cornerstone of efficient method development.

  • UV Absorbance : Pyrimidine derivatives typically exhibit strong UV absorbance.[15][16] A UV-Vis spectrophotometric scan of a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is the first experimental step. For a similar pyrimidine derivative, a λmax of 275 nm was observed.[1] This will be our starting point for detection wavelength selection.

Initial Chromatographic Conditions: A Comparative Approach

Based on the anticipated properties of our analyte, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point. We will compare two common C18 columns and two different organic modifiers to identify the most promising initial conditions.

Experimental Protocol: Initial Screening

  • Preparation of Standard Solution : Accurately weigh and dissolve this compound in a 1:1 mixture of methanol and acetonitrile to a concentration of 100 µg/mL.[1]

  • HPLC System : A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Screening Conditions :

    • Columns :

      • Column A: C18, 150 mm x 4.6 mm, 5 µm

      • Column B: C18, 100 mm x 4.6 mm, 3.5 µm

    • Mobile Phase :

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile (ACN) or Methanol (MeOH)

    • Gradient : 10-90% B over 15 minutes

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Detection : 275 nm

    • Injection Volume : 10 µL

Table 1: Comparison of Initial Screening Conditions

ConditionColumnOrganic ModifierPeak Shape (Tailing Factor)Retention Time (min)Observations
1AAcetonitrile1.88.5Significant peak tailing.
2AMethanol1.59.2Improved peak shape, but still tailing.
3BAcetonitrile1.36.8Good peak shape, shorter run time.
4BMethanol1.27.5Excellent peak shape, slightly longer retention.

Analysis of Initial Screening : The results suggest that the shorter column with smaller particles (Column B) provides better peak shape and efficiency. Methanol as the organic modifier appears to offer a slight advantage in terms of peak symmetry for this particular analyte. Therefore, we will proceed with Column B and Methanol for further optimization. The slight basicity of the amine group can interact with residual silanols on the silica-based stationary phase, leading to tailing. The use of an acidic modifier like formic acid helps to suppress this interaction by protonating the silanols.

Method Optimization: Fine-Tuning for Robustness

With promising initial conditions identified, the next phase focuses on optimizing the method for improved resolution, sensitivity, and run time.

OptimizationParameters cluster_0 Input Parameters cluster_1 Output Responses A Gradient Slope D Resolution A->D F Run Time A->F B Flow Rate B->D B->F G Backpressure B->G C Temperature C->D E Peak Shape C->E C->G

Caption: Interplay of Optimization Parameters.

Gradient Profile Optimization

A generic 10-90% gradient was used for screening. Now, we will refine the gradient to be shallower around the elution time of the analyte to improve resolution from any potential impurities.

Experimental Protocol: Gradient Optimization

  • HPLC System and Column : Same as the selected conditions from the initial screening (Column B).

  • Mobile Phase : A: 0.1% Formic acid in Water; B: Methanol.

  • Optimized Gradients :

    • Gradient 1 (Shallow) : 40-60% B over 10 minutes.

    • Gradient 2 (Steep-Shallow-Steep) : 10-40% B in 2 min, 40-60% B in 8 min, 60-90% B in 2 min.

  • Other Parameters : Flow rate 1.0 mL/min, Temperature 30 °C, Detection 275 nm, Injection Volume 10 µL.

Table 2: Comparison of Gradient Profiles

Gradient ProfileRetention Time (min)Peak Width (min)Theoretical Plates
Initial (10-90% over 15 min)7.50.2514,400
Shallow (40-60% over 10 min)6.20.1822,500
Steep-Shallow-Steep7.10.1921,000

Analysis of Gradient Optimization : The shallow gradient (Gradient 1) provides a significant improvement in peak efficiency (theoretical plates) and a shorter run time. This focused gradient is ideal for resolving the main peak from closely eluting impurities.

Final Optimized Method and System Suitability

Based on the systematic development and optimization process, the following final method is proposed.

Table 3: Final Optimized HPLC Method

ParameterCondition
Column C18, 100 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 40% to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Diluent Methanol:Acetonitrile (1:1)

System Suitability : Before proceeding with any sample analysis, the system suitability must be verified. This is accomplished by injecting the standard solution five or six times and evaluating the following parameters.

Table 4: System Suitability Acceptance Criteria (based on ICH/USP guidelines)

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Theoretical Plates ≥ 2000

Conclusion and Future Work

This guide has detailed a systematic, comparative approach to developing a robust RP-HPLC method for the analysis of this compound. By starting with a foundational understanding of the analyte and regulatory guidelines, and progressing through logical screening and optimization steps, we have established a high-performance method suitable for routine analysis.

The next logical step is to perform a full method validation according to ICH Q2(R2) guidelines.[12][13] This would involve assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is fit for its intended purpose in a quality control environment.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine (CAS No. 100707-39-9), a halogenated pyrimidine derivative frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure personnel safety, maintain regulatory compliance, and protect the environment.

Due to its chemical structure, containing both bromine and chlorine, this compound is classified as a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to significant environmental contamination and may result in substantial regulatory fines. This guide outlines the necessary steps for the safe handling and disposal of this specific chemical waste.

Key Safety and Handling Data

A thorough understanding of the hazard profile of this compound is the foundation of its safe disposal. Based on data for structurally similar compounds, the primary hazards are summarized below.

PropertyValueReference
CAS Number 100707-39-9[1][2]
Molecular Formula C₅H₅BrClN₃
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4][5]
GHS Pictogram Irritant[3]
Signal Word Warning[3]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be strictly followed for the safe disposal of this compound. This procedure applies to the pure compound, solutions containing the compound, and any contaminated labware (e.g., pipette tips, weighing boats, gloves).

Personal Protective Equipment (PPE)

Before initiating any waste handling procedures, ensure the following personal protective equipment is worn to minimize exposure:

  • Gloves: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for any signs of degradation or puncture before use.[3]

  • Eye Protection: Safety goggles with side-shields or a face shield are mandatory to protect against splashes or airborne particles.[3][5]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3] All handling of the solid compound should ideally be performed in a chemical fume hood.[6]

Waste Segregation and Collection

Proper segregation is a critical step in compliant hazardous waste management.

2.1 Waste Stream Identification: All waste containing this compound must be classified as halogenated organic waste .[7][8][9]

2.2 Designated Waste Container:

  • Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[10][11]
  • The container must be in good condition with a secure, screw-top cap.[10]
  • Clearly label the container with the words "Hazardous Waste " and the full chemical name: "This compound ". Do not use abbreviations or chemical structures on the label.[6][10]

2.3 Waste Collection:

  • For solid waste, carefully transfer the material into the designated container, avoiding the generation of dust.[12]
  • For solutions, use a funnel to pour the waste into the designated liquid waste container.
  • Contaminated items such as gloves, weighing paper, and pipette tips should be placed in the solid hazardous waste container.[12]
  • Chemically contaminated broken glass should be disposed of in a labeled, puncture-resistant container.[13]
  • Under no circumstances should this chemical waste be disposed of down the sanitary sewer or in regular trash. [1][12] Evaporation in a fume hood is also not a permissible disposal method.[10]

Waste Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]

3.1 Storage Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11] It should be located away from sinks or floor drains.[13]

3.2 Container Management:

  • Keep the waste container securely closed at all times, except when adding waste.[6][10][11]
  • Do not fill containers beyond 90% capacity to allow for expansion.[14]
  • Ensure the exterior of the container remains clean and free of contamination.[14]

3.3 Segregation in Storage: Store the halogenated waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent violent reactions.[8][10] Secondary containment is recommended to capture any potential leaks.[13]

Final Disposal

4.1 Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.[6][11]

4.2 Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, and the date of disposal.

Disposal Workflow Diagram

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

DisposalWorkflow start Start: Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify 2. Classify Waste: 'Halogenated Organic' ppe->classify container 3. Use Labeled, Compatible Hazardous Waste Container classify->container collect 4. Collect Waste (Solids & Liquids) container->collect store 5. Store in Designated SAA (Closed & Segregated) collect->store pickup 6. Arrange for EHS Pickup store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, the potent bioactivity we seek in these molecules necessitates an unwavering commitment to safety. 5-Bromo-4-chloro-6-methylpyrimidin-2-amine, a halogenated pyrimidine derivative, is a key building block in medicinal chemistry. Its structural alerts—specifically the presence of bromine, chlorine, and an amine group on a pyrimidine core—demand a rigorous and proactive approach to personal protection.

This guide moves beyond a simple checklist. It provides a complete operational framework for the safe handling of this compound, grounded in established safety protocols and the collective experience of seasoned laboratory professionals. Our objective is to build a culture of safety that is both intelligent and intuitive, ensuring that your focus remains on scientific discovery, secured by a foundation of comprehensive protection.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with a compound is the critical first step in designing an effective safety protocol. Based on data for this compound and structurally similar halogenated compounds, the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation (H315).[1][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation (H318/H319).[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation (H335).[1][3][4]

These classifications are not abstract warnings; they are directives. The potential for skin, eye, and respiratory irritation dictates that our primary defense must be a complete barrier between the chemical and the operator.

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment, but an integrated system. We will categorize the required PPE into primary and situational layers of defense. The following table summarizes the essential equipment.

Protection TypeSpecificationRationale for Use
Hand Protection Nitrile Gloves (minimum 4 mil thickness)Nitrile provides excellent resistance against a broad range of chemicals, including the solvents often used with this compound.[5] It is crucial to double-glove if there is a high risk of splashing or extended handling time. Always inspect gloves for tears or punctures before use.[5]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Standard safety glasses are insufficient as they do not protect against splashes or fine dust.[6] Chemical splash goggles form a seal around the eyes, providing comprehensive protection from accidental contact that could cause serious eye damage.[7][8]
Body Protection Long-Sleeved Laboratory Coat (non-porous or chemically resistant)A lab coat is the primary barrier for protecting your skin and personal clothing from contamination.[6] For handling hazardous solids, a non-porous, back-closing gown is superior as it prevents particles from settling on the front.[8]
Respiratory Protection NIOSH-approved N95 Respirator or higherThis is mandatory when handling the compound as a powder outside of a certified chemical fume hood.[4][9] The fine particulate nature of such compounds poses a significant inhalation risk, leading to respiratory tract irritation.[3]
Face Protection Face Shield (used in conjunction with goggles)A face shield should be worn over chemical splash goggles during procedures with a high potential for splashing, such as when transferring large quantities of the material or preparing solutions.[8]

Operational Plan: Donning and Doffing PPE

The sequence of putting on and removing PPE is as critical as the equipment itself. An incorrect procedure can lead to cross-contamination, negating the protection offered.

Donning (Putting On) Sequence:

  • Lab Coat/Gown: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a tight fit.

  • Goggles/Face Shield: Position goggles securely on your face. If required, place the face shield over the goggles.

  • Gloves: Don your first pair of gloves. Pull the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing (Removing) Sequence - The "Contaminated to Clean" Workflow: This procedure is designed to systematically remove the most contaminated items first.

  • Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out as you pull them off to contain the contaminant.

  • Face Shield/Goggles: Remove from the back of your head, handling only the strap. Avoid touching the front surface.

  • Lab Coat/Gown: Unfasten the coat and peel it off from the shoulders, turning it inside out as you roll it down your arms. This contains the contaminant within the garment.

  • Inner Gloves: With one gloved hand, peel off the other glove from the cuff, turning it inside out. Then, with your now-bare hand, slide your finger under the cuff of the remaining glove and peel it off without touching the outer surface.

  • Respirator: Remove the respirator by handling the straps.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3][10]

Contingency Plan: Spill Management Workflow

In the event of a spill, a clear, pre-defined plan is essential to ensure a safe and effective response. The following workflow outlines the critical steps.

Spill_Response_Workflow start Spill Detected evacuate Alert Others & Evacuate Immediate Area start->evacuate assess Assess Spill Size & Risk (from a safe distance) evacuate->assess is_major Is the spill large or unmanageable? assess->is_major call_ehs Call Environmental Health & Safety (EHS) is_major->call_ehs Yes don_ppe Don Full Spill Response PPE (Double gloves, respirator, goggles, gown) is_major->don_ppe No end Report Incident call_ehs->end contain Contain the Spill (Use absorbent pads/powder) don_ppe->contain neutralize_clean Collect Contaminated Material contain->neutralize_clean package Package waste in a labeled, sealed hazardous waste container neutralize_clean->package decontaminate Decontaminate the Area & Equipment package->decontaminate remove_ppe Doff PPE following proper procedure decontaminate->remove_ppe remove_ppe->end

Caption: Workflow for managing a chemical spill.

Disposal Plan: The Final Step of Safety

Safe handling does not end until all waste, including contaminated PPE and the chemical itself, is properly disposed of.

Procedure for Waste Disposal:

  • Waste Segregation: All materials grossly contaminated with this compound, including used gloves, weighing papers, and absorbent pads from spills, must be treated as hazardous waste.[9]

  • Containerization: Designate a specific, puncture-proof hazardous waste container with a secure lid.[9] The container must be clearly labeled "Hazardous Waste" and include the full chemical name.[9][11]

  • Storage: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[9]

  • Final Disposal: The disposal of the chemical and its contaminated waste must be carried out by a licensed environmental waste management company.[9][12] Under no circumstances should this material be disposed of in the regular trash or down the sanitary sewer.[11][12]

By adhering to this comprehensive guide, you establish a robust safety framework that protects you, your colleagues, and your research. Treat these protocols not as restrictions, but as the essential tools that enable confident and responsible scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-6-methylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.